Himbosine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl (1R,3S,6R,7R,11R,14S,15R,16R,17S,20R)-11,14,17-triacetyloxy-16-benzoyloxy-3-methyl-2-azahexacyclo[10.8.0.01,9.02,7.06,11.015,20]icos-12-ene-13-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H41NO10/c1-17-11-12-23-25-15-22-16-34(23,46-20(4)39)31-28(33(41)42-5)30(44-19(3)38)27-24(35(22,31)36(17)25)13-14-26(43-18(2)37)29(27)45-32(40)21-9-7-6-8-10-21/h6-10,17,22-27,29-30H,11-16H2,1-5H3/t17-,22?,23+,24+,25+,26-,27-,29-,30-,34+,35+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUDPNXLVHQHOC-XIXFMJBYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C3N1C45C6CCC(C(C6C(C(=C4C2(CC5C3)OC(=O)C)C(=O)OC)OC(=O)C)OC(=O)C7=CC=CC=C7)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H]2[C@@H]3N1[C@]45[C@@H]6CC[C@@H]([C@@H]([C@H]6[C@@H](C(=C4[C@]2(CC5C3)OC(=O)C)C(=O)OC)OC(=O)C)OC(=O)C7=CC=CC=C7)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H41NO10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Himbosine: A Technical Guide to its Natural Source, Origin, and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources, geographical origin, and isolation of Himbosine, a member of the complex family of Galbulimima alkaloids. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the phytochemical and pharmacological aspects of this unique natural product.
Natural Source and Geographical Origin
This compound is a naturally occurring alkaloid isolated from the bark of trees belonging to the genus Galbulimima.[1] This genus is the sole member of the family Himantandraceae and is found in the rainforests of northeastern Australia, Malaysia, and Papua New Guinea.[1] The two primary species from which this compound and other related alkaloids have been isolated are:
-
Galbulimima belgraveana (also known as Agara, White Magnolia, or Pigeonberry Ash)
-
Galbulimima baccata
These trees have a history of use in the traditional practices of indigenous communities in Papua New Guinea, where the bark and leaves are used to prepare infusions for ceremonial and medicinal purposes.[1]
Caption: Taxonomic classification and geographical origin of Galbulimima species.
Quantitative Analysis of Alkaloids in Galbulimima Bark
The alkaloid content in the bark of Galbulimima species is known to be highly variable, both in total yield and in the relative proportions of individual alkaloids. This variability can be observed even between trees growing in the same location.
| Parameter | Value | Reference |
| Total Alkaloid Content | Trace to 0.5% of dry bark weight | [1] |
| Relative Abundance of Himbacine | Up to 1000x greater than other Galbulimima alkaloids | [1] |
| This compound Content | Specific quantitative data not available in the reviewed literature. It is considered a minor alkaloid. |
Note: The significant variability in alkaloid profiles necessitates careful analytical characterization of each batch of plant material. The development of robust analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), is crucial for the accurate quantification of this compound in plant extracts.[2][3][4]
Experimental Protocol for the Isolation of this compound
The following is a generalized protocol for the extraction and isolation of this compound and other alkaloids from the bark of Galbulimima species. This protocol is based on established phytochemical methods for alkaloid extraction.[5][6][7]
Caption: Experimental workflow for the isolation of this compound.
Materials and Reagents
-
Dried and milled bark of G. belgraveana or G. baccata
-
Methanol (ACS grade)
-
Hydrochloric acid (4% aqueous solution)
-
Ammonia (B1221849) solution (concentrated)
-
Ether
-
Chloroform or Dichloromethane
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography (e.g., 230-400 mesh)
-
Solvents for chromatography (HPLC grade)
-
Standard laboratory glassware and equipment (rotary evaporator, separatory funnels, chromatography columns, etc.)
Step-by-Step Procedure
-
Extraction: The milled bark is exhaustively extracted with methanol, either through repeated maceration at room temperature or using a Soxhlet apparatus.[6] The resulting methanolic extracts are combined.
-
Concentration: The combined methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude syrup.[7]
-
Acid-Base Partitioning:
-
The crude extract is suspended in a 4% aqueous solution of hydrochloric acid. This protonates the alkaloids, making them soluble in the aqueous layer.
-
The acidic aqueous solution is washed with ether to remove neutral and acidic impurities. The ether layer is discarded.
-
The acidic aqueous layer is then basified to a pH of approximately 10 with an ammonia solution. This deprotonates the alkaloids, converting them to their free-base form.
-
The free-base alkaloids are then extracted from the aqueous layer using an immiscible organic solvent such as chloroform or dichloromethane. This step is repeated multiple times to ensure complete extraction.
-
-
Drying and Concentration: The combined organic extracts containing the free-base alkaloids are dried over anhydrous sodium sulfate, filtered, and then concentrated under reduced pressure to yield a crude alkaloid mixture.
-
Chromatographic Separation:
-
The crude alkaloid mixture is subjected to column chromatography on silica gel.[7]
-
A gradient elution is employed, starting with a less polar solvent system and gradually increasing the polarity. A common mobile phase for separating Galbulimima alkaloids is a mixture of dichloromethane, methanol, and a small amount of ammonia (to prevent peak tailing).[7]
-
Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) or HPLC to identify those containing this compound.
-
-
Final Purification: Fractions enriched with this compound may require further purification using preparative HPLC to obtain the compound at a high degree of purity.[8][9][10][11]
Proposed Biosynthetic Pathway of this compound
The biosynthesis of the structurally complex Galbulimima alkaloids has been the subject of considerable scientific inquiry. While the complete enzymatic pathway has not been fully elucidated, a plausible biosynthetic route has been proposed based on biomimetic synthesis studies.[7][12] This proposed pathway involves a common polyene precursor that undergoes a series of regio- and stereoselective intramolecular Diels-Alder reactions to form the characteristic polycyclic skeletons of the different classes of Galbulimima alkaloids.
This compound belongs to the Class I Galbulimima alkaloids. The proposed biosynthesis for this class initiates from a linear polyketide precursor.
References
- 1. Synthesis of psychotropic alkaloids from Galbulimima - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Validated method for phytohormone quantification in plants [frontiersin.org]
- 3. Analytical Methods for Detection of Plant Metabolomes Changes in Response to Biotic and Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Preparative Chromatography | Evotec [evotec.com]
- 9. agilent.com [agilent.com]
- 10. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 11. warwick.ac.uk [warwick.ac.uk]
- 12. escholarship.org [escholarship.org]
The Alkaloid Profile of Himantandra baccata: A Technical Guide for Researchers and Drug Development Professionals
An in-depth analysis of the complex alkaloid composition of Himantandra baccata (syn. Galbulimima baccata), detailing the chemical structures, isolation methodologies, and known biological activities of its unique Galbulimima alkaloids.
Introduction
Himantandra baccata, a rainforest tree native to Northern Queensland, Australia, and Papua New Guinea, has long been recognized for its rich and complex phytochemical profile. Belonging to the Himantandraceae family, this species, often referred to by its synonym Galbulimima baccata, is the source of a unique class of over 40 distinct alkaloids known as Galbulimima (GB) alkaloids. These compounds have garnered significant scientific interest due to their intricate molecular architectures and potent, diverse biological activities, ranging from psychotropic to antispasmodic effects.[1]
This technical guide provides a comprehensive overview of the alkaloid profile of H. baccata, with a focus on delivering actionable information for researchers, scientists, and professionals in the field of drug development. It summarizes the current knowledge on the major alkaloids, presents detailed experimental protocols for their isolation and characterization, and visualizes key signaling pathways associated with their biological functions.
Alkaloid Profile of Himantandra baccata
The alkaloid content in the bark of Himantandra baccata is known to be highly variable, with total alkaloid concentrations ranging from trace amounts to as high as 0.5%.[1] This variability is influenced by factors such as the age of the tree, geographical location, and specific genetic makeup. Among the more than 40 identified Galbulimima alkaloids, himbacine is notably the most abundant.[1]
The Galbulimima alkaloids are structurally diverse and are categorized into four main classes based on their skeletal frameworks. While a comprehensive quantitative analysis of all alkaloids is not consistently reported in the literature due to the aforementioned variability, this guide focuses on the most well-characterized and biologically significant compounds.
Table 1: Major Alkaloids Isolated from Himantandra baccata and their Reported Biological Activities
| Alkaloid | Molecular Formula | Class | Reported Biological Activity |
| Himbacine | C₂₂H₃₅NO₂ | Ia | Antagonist of M2 muscarinic acetylcholine (B1216132) receptors.[1] |
| Himandrine | C₂₀H₂₉NO₂ | II | Induces hypotension and bradycardia.[1] |
| Himandravine | C₂₄H₃₅NO₄ | Ia | Central nervous system depressant and anticonvulsant.[1] |
| GB18 | C₂₂H₃₁NO₃ | Ib | Potent antagonist of both kappa- and mu-opioid receptors.[2] |
| Himbadine | C₂₁H₃₁NO₂ | III | Antispasmodic activity.[1] |
| Himgaline | C₂₀H₃₁NO₂ | III | Antispasmodic activity.[1] |
Experimental Protocols
The isolation and purification of alkaloids from H. baccata bark is a multi-step process that leverages the basic nature of these compounds. The following protocols are generalized from methodologies described in the scientific literature.[3][4]
General Extraction of Total Alkaloids
This protocol outlines the initial extraction of the crude alkaloid mixture from the bark of H. baccata.
a. Materials and Equipment:
-
Dried and milled bark of Himantandra baccata
-
5% Hydrochloric acid (HCl)
-
Diethyl ether or chloroform
-
Ammonium (B1175870) hydroxide (B78521) or sodium hydroxide
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
Large-scale extraction apparatus
b. Procedure:
-
The dried and milled bark of H. baccata is exhaustively extracted with cold methanol at room temperature.
-
The methanolic extract is then concentrated under reduced pressure using a rotary evaporator.
-
The resulting residue is suspended in a 5% aqueous solution of hydrochloric acid.
-
This acidic solution is washed with a non-polar organic solvent, such as diethyl ether or chloroform, to remove non-alkaloidal components.
-
The acidic aqueous layer, which now contains the protonated alkaloids, is separated and then basified to a pH of 9-10 using a strong base like ammonium hydroxide or sodium hydroxide. This deprotonates the alkaloids, rendering them soluble in organic solvents.
-
The free alkaloids are then extracted from the basified aqueous solution using an organic solvent like diethyl ether or chloroform.[3]
-
The organic extract containing the total alkaloids is dried over anhydrous sodium sulfate and concentrated in vacuo to yield the crude alkaloid mixture.[3]
Separation and Purification of Individual Alkaloids
The crude alkaloid mixture is a complex combination of numerous compounds that require further separation and purification.
a. Materials and Equipment:
-
Crude alkaloid mixture
-
Silica (B1680970) gel for column chromatography
-
Solvents for elution (e.g., hexane, ethyl acetate (B1210297), methanol)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Countercurrent distribution apparatus (optional)
-
High-performance liquid chromatography (HPLC) system (for further purification and analysis)
b. Procedure:
-
Column Chromatography: The crude alkaloid mixture is subjected to column chromatography over silica gel.
-
Elution: A gradient of solvents, such as hexane-ethyl acetate or ethyl acetate-methanol, is used to elute the individual alkaloids from the column.[2]
-
Fraction Collection and Monitoring: Fractions are collected and monitored using thin-layer chromatography (TLC) to identify those containing the alkaloids of interest.
-
Purification: Fractions containing the same alkaloid are combined, and the solvent is evaporated. Further purification can be achieved by recrystallization or by using more advanced chromatographic techniques like HPLC.
-
Countercurrent Distribution: For challenging separations, countercurrent distribution, a liquid-liquid partitioning method, can be employed to separate compounds based on their different partition coefficients between two immiscible liquid phases.[3]
Structural Elucidation
The structures of the isolated alkaloids are determined using a combination of spectroscopic and spectrometric techniques.
a. Key Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular formula of the compound.
-
Single-Crystal X-ray Crystallography: When suitable crystals can be obtained, this technique provides an unambiguous determination of the three-dimensional structure of the molecule.[4]
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.
Signaling Pathways and Mechanisms of Action
Several Galbulimima alkaloids have been shown to interact with specific G protein-coupled receptors (GPCRs), modulating downstream signaling cascades.
Himbacine and the M2 Muscarinic Acetylcholine Receptor
Himbacine is a known antagonist of the M2 muscarinic acetylcholine receptor.[1] These receptors are coupled to inhibitory G proteins (Gi/o). Upon binding of the endogenous ligand acetylcholine, the M2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Himbacine, as an antagonist, blocks this action.
GB18 and Opioid Receptors
The alkaloid GB18 has been identified as a potent antagonist of both the kappa-opioid receptor (KOR) and the mu-opioid receptor (MOR).[2] Both KOR and MOR are GPCRs that are typically coupled to Gi/o proteins. The endogenous ligands for KOR are dynorphins. Activation of KOR leads to the inhibition of adenylyl cyclase and a reduction in dopamine (B1211576) release. As an antagonist, GB18 blocks these effects.
Conclusion
The alkaloids of Himantandra baccata represent a fascinating and pharmacologically significant class of natural products. Their structural complexity and diverse biological activities continue to provide a rich area for scientific investigation. While the variability in alkaloid content presents a challenge for standardization, the established protocols for isolation and characterization, coupled with a growing understanding of their mechanisms of action, pave the way for future research and the potential development of novel therapeutic agents derived from these unique natural compounds. This guide serves as a foundational resource for professionals seeking to explore the promising field of Galbulimima alkaloid research.
References
Unraveling the Enigmatic Pathway of Himbosine Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Himbosine, a complex polycyclic alkaloid derived from the bark of the Australian rainforest tree Galbulimima belgraveana, has garnered significant attention for its potent neuroactive properties.[1][2][3] Despite extensive research into its chemical synthesis, the natural biosynthetic pathway of this compound within its native plant species remains largely uncharted territory. This technical guide serves to consolidate the current understanding, propose a putative biosynthetic pathway based on analogous natural product syntheses, and outline the necessary experimental approaches to fully elucidate this complex process. The successful mapping of this pathway is paramount for enabling biotechnological production, thereby ensuring a sustainable supply for future therapeutic development.[4]
Introduction: The Significance of this compound
This compound belongs to the structurally diverse family of Galbulimima alkaloids, which have been identified as promising candidates for the development of novel therapeutics for psychiatric and neurological disorders.[3][4] The intricate molecular architecture of these compounds, however, presents a significant challenge for chemical synthesis, and their isolation from natural sources is often inefficient and unsustainable.[1][2][4] A comprehensive understanding of the this compound biosynthetic pathway is therefore a critical step towards developing microbial fermentation or enzymatic synthesis platforms for its production.
Current State of Knowledge: A Pathway Shrouded in Mystery
To date, the complete enzymatic cascade responsible for the biosynthesis of this compound has not been experimentally determined. The scientific literature is rich with methodologies for the total chemical synthesis of this compound and its analogues, but lacks detailed studies on its in planta formation.[1][2][5] While the isolation of a novel Galbulimima scaffold has suggested the existence of a unique biosynthetic route, the specific enzymes and intermediates are yet to be identified.[5]
A Putative Biosynthetic Pathway for this compound
In the absence of direct evidence, a hypothetical pathway can be constructed by drawing parallels with established biosynthetic routes of other complex alkaloids, such as the monoterpene indole (B1671886) alkaloids (MIAs), and by considering key transformations in published chemical syntheses.[6]
Precursor Molecules
Like many alkaloids, the biosynthesis of this compound is likely to originate from primary metabolites. The core structure suggests a convergent pathway involving precursors from both amino acid and isoprenoid metabolism.
Key Hypothetical Enzymatic Transformations
The assembly of the complex this compound scaffold is postulated to involve a series of enzymatic reactions, including:
-
Initial Condensation Reactions: Formation of a foundational intermediate through the joining of precursor molecules.
-
Oxidative Cyclizations: A series of stereospecific cyclization reactions, potentially catalyzed by cytochrome P450 monooxygenases, to construct the polycyclic core.
-
A Putative Diels-Alder Reaction: The formation of one of the carbocyclic rings could be facilitated by a "Diels-Alderase" enzyme, a type of enzyme known to catalyze [4+2] cycloaddition reactions in the biosynthesis of other natural products.[7]
-
Tailoring Steps: Post-cyclization modifications, such as hydroxylations, methylations, and acetylations, carried out by tailoring enzymes to yield the final this compound structure.
Visualizing the Putative Pathway and Experimental Approach
To conceptualize the biosynthesis of this compound, a high-level putative pathway is presented below, followed by a proposed experimental workflow to elucidate the actual enzymatic steps.
Caption: A high-level putative biosynthetic pathway for this compound.
References
- 1. squ.elsevierpure.com [squ.elsevierpure.com]
- 2. research.imc.ac.at [research.imc.ac.at]
- 3. Synthesis of psychotropic alkaloids from Galbulimima - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemists synthesize novel neuroactive compound found in rainforest | NSF - U.S. National Science Foundation [nsf.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enzymes in biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Himbosine chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Himbosine, a complex polycyclic alkaloid, has garnered interest within the scientific community for its potential pharmacological activities. This document provides an in-depth technical overview of this compound, encompassing its chemical structure, physicochemical properties, biological effects, and available experimental protocols. The information is curated to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development in their exploration of this natural compound.
Chemical Structure and Identifiers
This compound is a structurally intricate alkaloid isolated from the bark of trees belonging to the Himantandra species. Its complex framework presents a unique scaffold for potential therapeutic applications.
Table 1: Chemical Identifiers of this compound
| Identifier | Value | Citation |
| IUPAC Name | methyl (1R,2S,4aR,4bR,5S,6R,7aS,9R,11S,11aS,12S,15S)-2,9,11-tris(acetyloxy)-1-(benzoyloxy)-1,2,3,4,4a,6,7,7a,8,9,11,11a-dodecahydro-15-methyl-5,6,9-[1]butanyl[2]ylidene-5H-benz[3][4]indeno[7a,1-b]pyrrole-10-carboxylate | |
| CAS Number | 15448-14-3 | [1] |
| Molecular Formula | C35H41NO10 | [1] |
| Canonical SMILES | CC1CCC2C3N1C45C6CCC(C(C6C(C(=C4C2(CC5C3)OC(=O)C)C(=O)OC)OC(=O)C)OC(=O)C7=CC=CC=C7)OC(=O)C |
Physicochemical Properties
The physicochemical properties of this compound are critical for its handling, formulation, and pharmacokinetic profiling. While comprehensive experimental data is limited, the following information has been reported.
Table 2: Physicochemical Properties of this compound
| Property | Value | Citation |
| Molecular Weight | 635.7 g/mol | [1] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [1] |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Appearance | Not reported |
Biological Activity and Mechanism of Action
Preliminary studies on the biological activity of this compound and related alkaloids from Galbulimima species suggest potential effects on the cardiovascular system.
Cardiovascular Effects
Early pharmacological screening of alkaloids from Galbulimima species, including this compound, indicated cardiovascular activity. Specifically, this compound was found to induce modest hypotension in cats at doses ranging from 2.5 to 10 mg/kg[2]. This suggests a potential vasodilatory or cardiodepressant effect, although the precise mechanism remains to be elucidated.
Signaling Pathways
Currently, there is a lack of detailed studies investigating the specific signaling pathways modulated by this compound. Given its hypotensive effects, potential mechanisms could involve interactions with adrenergic receptors, calcium channels, or other pathways involved in the regulation of blood pressure. Further research is required to identify the molecular targets of this compound and delineate its mechanism of action.
The following diagram illustrates a hypothetical workflow for investigating the mechanism of action of this compound.
Caption: Workflow for Investigating this compound's Mechanism of Action.
Experimental Protocols
Isolation from Natural Sources
This compound is naturally found in the bark of Galbulimima baccata and Galbulimima belgraveana[5][6]. A general procedure for the extraction of alkaloids from these plant materials is as follows:
-
Extraction: The dried and milled bark is exhaustively extracted with a solvent such as methanol (B129727).
-
Acid-Base Extraction: The crude methanol extract is subjected to an acid-base extraction procedure to separate the alkaloids from other plant constituents. This typically involves partitioning the extract between an acidic aqueous solution and an organic solvent. The alkaloids are protonated and move into the aqueous phase.
-
Basification and Re-extraction: The acidic aqueous layer is then basified, and the deprotonated alkaloids are extracted back into an organic solvent.
-
Chromatographic Purification: The resulting crude alkaloid mixture is then subjected to various chromatographic techniques, such as column chromatography over silica (B1680970) gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the individual alkaloids, including this compound.
The following diagram outlines a general workflow for the isolation of this compound.
Caption: General Workflow for this compound Isolation.
Total Synthesis
As of the current literature survey, a total synthesis of this compound has not been reported. The complex, highly substituted polycyclic structure of this compound presents a significant challenge for synthetic organic chemists.
Future Directions
This compound represents an intriguing natural product with potential therapeutic applications. Future research should focus on:
-
Comprehensive Physicochemical Characterization: Determination of key properties such as melting point, boiling point, and solubility in various solvents.
-
Elucidation of Mechanism of Action: In-depth studies to identify the molecular targets and signaling pathways responsible for its hypotensive effects.
-
Pharmacokinetic and Toxicological Profiling: Evaluation of its absorption, distribution, metabolism, excretion (ADME), and toxicity to assess its drug-like properties.
-
Total Synthesis: Development of a synthetic route to enable the preparation of analogues for structure-activity relationship (SAR) studies and to provide a sustainable supply for further research.
Conclusion
This technical guide provides a summary of the current knowledge on this compound. While its chemical structure is well-defined, significant gaps remain in our understanding of its physicochemical properties, biological activity, and mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and to stimulate further investigation into the therapeutic potential of this complex natural product.
References
- 1. A novel short convergent entry into himbacine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of psychotropic alkaloids from Galbulimima - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New insights into the characterization of the mechanism of action of hyoscine butylbromide in the human colon ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Isolation and Structure Elucidation of Additional Alkaloids from the Tropical Rainforest Tree Galbulimima baccata - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Spectral Data of Himbosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Himbosine is a complex polycyclic piperidine (B6355638) alkaloid isolated from the bark of trees of the Galbulimima genus, native to the rainforests of Papua New Guinea and northern Australia. With a molecular formula of C₃₅H₄₁NO₁₀ and a molecular weight of 635.7 g/mol , the intricate structure of this compound has been a subject of significant interest in the field of natural product chemistry. This guide provides a comprehensive overview of the available spectral data for this compound, including Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, to aid in its identification, characterization, and further research and development.
Introduction
The alkaloids derived from Galbulimima species have been classified into several structural types. This compound belongs to a group of highly oxygenated hexacyclic ester alkaloids. The initial structural elucidation of these complex molecules relied heavily on classical chemical degradation methods, later supplemented and confirmed by modern spectroscopic techniques. This document collates the spectral information available for this compound, providing a valuable resource for researchers.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry has been instrumental in confirming its molecular formula.
Table 1: Mass Spectrometry Data for this compound
| Ion | Observed m/z |
| [M+H]⁺ | 636.3 |
Experimental Protocol: Mass Spectrometry
A typical experimental setup for obtaining the mass spectrum of a natural product like this compound would involve the following:
-
Instrumentation : A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.
-
Ionization Source : Electrospray Ionization (ESI) is commonly used for polar, high molecular weight compounds like alkaloids.
-
Sample Preparation : A dilute solution of the purified this compound is prepared in a suitable solvent system, often a mixture of methanol (B129727) or acetonitrile (B52724) with a small percentage of formic acid to promote protonation.
-
Data Acquisition : The sample is introduced into the mass spectrometer, and the data is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.
The workflow for mass spectrometry analysis can be visualized as follows:
Caption: General workflow for obtaining the mass spectrum of this compound.
Infrared (IR) Spectroscopy
Table 2: Expected Characteristic Infrared Absorptions for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) |
| Ester C=O Stretch | 1750 - 1735 |
| Carbonyl C=O Stretch | 1725 - 1705 |
| C-O Stretch | 1300 - 1000 |
| C-H Stretch (sp³ hybridized) | 3000 - 2850 |
| C-N Stretch | 1250 - 1020 |
Experimental Protocol: Infrared Spectroscopy
The IR spectrum of a solid sample like this compound is typically obtained using one of the following methods:
-
Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation :
-
KBr Pellet : A small amount of the dried sample is ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR) : A small amount of the solid sample is placed directly on the ATR crystal.
-
-
Data Acquisition : The sample is scanned with infrared radiation, and the resulting spectrum of transmittance or absorbance versus wavenumber is recorded.
A logical diagram for identifying functional groups using IR spectroscopy is presented below:
Caption: Decision-making process for functional group analysis of this compound using IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules, providing information about the carbon-hydrogen framework. Although a complete, assigned NMR dataset for this compound is not publicly available, the original structure elucidation would have relied on extensive ¹H and ¹³C NMR experiments, including 2D techniques like COSY, HSQC, and HMBC.
Based on the complex polycyclic structure of this compound, the NMR spectra are expected to be highly complex, with numerous overlapping signals.
Experimental Protocol: NMR Spectroscopy
A standard set of NMR experiments for a novel compound like this compound would include:
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent : A deuterated solvent in which the compound is soluble, such as deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD).
-
Experiments :
-
¹H NMR : To identify the number and environment of protons.
-
¹³C NMR : To identify the number and type of carbon atoms.
-
DEPT (Distortionless Enhancement by Polarization Transfer) : To distinguish between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy) : To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence) : To identify direct carbon-proton correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range carbon-proton correlations, crucial for assembling the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) : To determine the spatial proximity of protons, aiding in stereochemical assignments.
-
The logical workflow for structure elucidation using a combination of 2D NMR techniques is illustrated below:
Caption: A typical workflow for the structural elucidation of a complex natural product like this compound using NMR spectroscopy.
Conclusion
While a complete and publicly accessible spectral dataset for this compound remains to be consolidated, this guide provides the foundational information based on its known chemical properties and the techniques used for the characterization of related Galbulimima alkaloids. The provided experimental protocols and logical workflows offer a roadmap for researchers working on the isolation, identification, and further development of this compound and other complex natural products. Accessing the original publications from the 1960s by Ritchie, Taylor, and their collaborators is recommended for obtaining the originally reported, detailed spectral data.
In Silico Prediction of Himbosine Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Himbosine, a natural alkaloid, has garnered significant interest for its potent and selective antagonist activity against M2 and M4 muscarinic acetylcholine (B1216132) receptors. This technical guide provides a comprehensive overview of the in silico methods used to predict and characterize the bioactivity of this compound. We will delve into its primary pharmacological action, the associated signaling pathways, and detailed protocols for computational modeling techniques. This document aims to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the virtual assessment of natural products like this compound.
Introduction to this compound
This compound is a piperidine (B6355638) alkaloid isolated from the bark of Australian magnolias of the Galbulimima genus.[1] Its complex chemical structure and significant biological activity have made it a subject of interest in medicinal chemistry and pharmacology.
Chemical Identity:
| Identifier | Value |
| PubChem CID | 6436265[1] |
| Canonical SMILES | C[C@H]1CCC--INVALID-LINK--/C=C/[C@@H]2[C@H]3CCCC[C@@H]3C[C@H]4[C@@H]2--INVALID-LINK--C[1] |
| Molecular Formula | C22H35NO2[1] |
| Molecular Weight | 345.5 g/mol [1] |
Primary Bioactivity: Muscarinic Receptor Antagonism
The principal bioactivity of this compound is its function as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). Notably, it exhibits significant selectivity for the M2 and M4 receptor subtypes over the M1, M3, and M5 subtypes.[2] This selectivity is a key aspect of its pharmacological profile and potential therapeutic applications.
Binding Affinity of this compound for Human Muscarinic Receptor Subtypes:
| Receptor Subtype | Dissociation Constant (Kd) in nM | Reference |
| hM1 | 83 | [2] |
| hM2 | 4 | [2] |
| hM3 | 59 | [2] |
| hM4 | 7 | [2] |
| hM5 | 296 | [2] |
Signaling Pathways
This compound's antagonist activity at M2 and M4 muscarinic receptors leads to the modulation of specific intracellular signaling cascades. Both M2 and M4 receptors are coupled to the Gαi/o family of G proteins. Upon binding of an agonist (which this compound blocks), these receptors activate a signaling pathway that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
M2 and M4 Muscarinic Receptor Signaling Pathway (Gαi/o-coupled)
The following diagram illustrates the canonical Gαi/o-coupled signaling pathway that is inhibited by this compound's antagonist activity at M2 and M4 receptors.
In Silico Prediction of Bioactivity
Computational methods are invaluable for predicting the bioactivity and pharmacokinetic properties of molecules like this compound. These in silico approaches can guide further experimental studies and aid in the drug development process.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction
ADMET prediction is crucial for assessing the drug-likeness of a compound. Various computational models can predict these properties based on the chemical structure of the molecule. Below are the predicted ADMET properties for this compound using the SwissADME and pkCSM web servers.
Predicted ADMET Properties of this compound:
| Parameter | Predicted Value | Prediction Tool |
| Gastrointestinal Absorption | High | SwissADME |
| BBB Permeant | Yes | SwissADME |
| CYP1A2 inhibitor | No | SwissADME |
| CYP2C19 inhibitor | Yes | SwissADME |
| CYP2C9 inhibitor | Yes | SwissADME |
| CYP2D6 inhibitor | Yes | SwissADME |
| CYP3A4 inhibitor | Yes | SwissADME |
| Log Kp (skin permeation) | -4.18 cm/s | SwissADME |
| Water Solubility (logS) | -4.75 | pkCSM |
| Caco-2 Permeability (logPapp) | 1.13 | pkCSM |
| Human Intestinal Absorption (%) | 95.8 | pkCSM |
| Blood-Brain Barrier Permeability (logBB) | 0.499 | pkCSM |
| P-glycoprotein Substrate | Yes | pkCSM |
| Renal OCT2 Substrate | No | pkCSM |
| AMES Toxicity | No | pkCSM |
| hERG I Inhibitor | Yes | pkCSM |
| Hepatotoxicity | No | pkCSM |
| Skin Sensitisation | No | pkCSM |
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique can elucidate the binding mode of this compound within the orthosteric pocket of the M2 and M4 muscarinic receptors.
Experimental Protocol: Molecular Docking of this compound to the M2 Muscarinic Receptor
-
Protein Preparation:
-
Obtain the crystal structure of the human M2 muscarinic receptor from the Protein Data Bank (PDB ID: 3UON).
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add hydrogen atoms and assign appropriate protonation states to the protein residues at physiological pH (7.4).
-
Minimize the energy of the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from PubChem (CID 6436265).
-
Assign partial charges and define the rotatable bonds of the ligand.
-
-
Docking Simulation:
-
Define the binding site on the M2 receptor based on the location of the co-crystallized antagonist in the original PDB file.
-
Perform the docking simulation using software such as AutoDock Vina or Glide.
-
Generate multiple binding poses and rank them based on their docking scores.
-
-
Analysis of Results:
-
Visualize the top-ranked docking poses to analyze the interactions between this compound and the amino acid residues of the M2 receptor's binding pocket.
-
Identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
-
Workflow for Molecular Docking:
Pharmacophore Modeling
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For this compound, a pharmacophore model can be developed based on its antagonist activity at M2/M4 receptors.
Experimental Protocol: Ligand-Based Pharmacophore Modeling
-
Dataset Preparation:
-
Compile a training set of known M2/M4 selective muscarinic antagonists with a range of activities.
-
Include this compound in the dataset.
-
Generate multiple low-energy conformations for each molecule in the training set.
-
-
Pharmacophore Feature Identification:
-
Identify common chemical features among the active compounds, such as hydrogen bond acceptors/donors, hydrophobic groups, aromatic rings, and positive/negative ionizable centers.
-
-
Pharmacophore Model Generation and Validation:
-
Generate pharmacophore hypotheses by aligning the conformations of the training set molecules and identifying common feature arrangements.
-
Score and rank the generated hypotheses based on their ability to distinguish between active and inactive compounds.
-
Validate the best pharmacophore model using a test set of compounds with known activities that were not included in the training set.
-
Workflow for Pharmacophore Modeling:
Off-Target Considerations
While this compound is a selective muscarinic antagonist, it is important to consider potential off-target effects. An analog of this compound, Vorapaxar, has been developed as a potent antagonist of the protease-activated receptor 1 (PAR-1), a thrombin receptor.[3][4] This indicates that the this compound scaffold has the potential to interact with other G protein-coupled receptors. Further in silico screening and experimental validation are necessary to fully characterize the off-target profile of this compound itself.
Conclusion
In silico prediction methods provide a powerful and efficient approach to characterizing the bioactivity of natural products like this compound. The computational data presented in this guide, from ADMET predictions to molecular modeling protocols, underscore this compound's potential as a selective M2/M4 muscarinic receptor antagonist. These in silico findings offer a solid foundation for further preclinical and clinical investigations into the therapeutic applications of this compound.
References
- 1. Himbacine | C22H35NO2 | CID 6436265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Binding and functional selectivity of himbacine for cloned and neuronal muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Himbacine-Derived Thrombin Receptor Antagonists: C7-Spirocyclic Analogues of Vorapaxar - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Cytotoxic Screening of Himbosine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific data on the cytotoxic screening of Himbosine is not extensively available in the public domain. This technical guide, therefore, provides a comprehensive framework for conducting a preliminary cytotoxicity screening of a novel natural compound like this compound, based on established methodologies and plausible mechanisms of action.
Introduction to this compound
This compound is a piperidine (B6355638) alkaloid compound that has been isolated from the bark of Australian magnolias (Galbulimima belgraveana)[1]. Alkaloids are a diverse group of naturally occurring chemical compounds that have been a rich source of new therapeutic agents, particularly in oncology. Given its classification as a piperidine alkaloid, this compound warrants investigation for its potential biological activities, including cytotoxicity against cancer cell lines.
This guide outlines a systematic approach to perform a preliminary in vitro cytotoxic screening of this compound, determine its potency, and investigate its potential mechanism of action, with a focus on the induction of apoptosis.
Experimental Protocols
A thorough preliminary cytotoxic screening involves a multi-step process, starting with a broad assessment of cell viability and progressing to more detailed mechanistic studies.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3] The assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[2]
Protocol:
-
Cell Seeding: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HeLa [cervical], HT-29 [colon]) and a non-cancerous control cell line (e.g., HEK293 [human embryonic kidney]) should be seeded in 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent like DMSO. Perform serial dilutions in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.
-
Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include wells for a vehicle control (DMSO only) and a positive control (a known cytotoxic drug like Doxorubicin). Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[2]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.[2]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).
To determine if this compound induces programmed cell death, several assays can be performed.
2.2.1. Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated with a fluorophore like FITC, can identify early apoptotic cells.[4] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[4][5]
Protocol:
-
Cell Treatment: Seed cells (e.g., 1 x 10⁵ cells/well in a 6-well plate) and treat with this compound at its predetermined IC50 concentration for 24 hours.
-
Cell Collection: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 1 µL of PI solution to the cell suspension.[5]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[6]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples immediately by flow cytometry. Healthy cells will be negative for both stains (Annexin V-/PI-), early apoptotic cells will be Annexin V+/PI-, and late apoptotic/necrotic cells will be positive for both (Annexin V+/PI+).
2.2.2. Caspase Activity Assay
Caspases are a family of cysteine proteases that are key executioners of apoptosis.[7] Caspases-3 and -7 are effector caspases that, once activated, cleave numerous cellular substrates, leading to cell death. A luminescent or colorimetric assay can quantify their activity.
Protocol:
-
Cell Treatment: Seed cells in a 96-well plate and treat with this compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells. This reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specific for caspase-3 and -7.[8][9]
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The light signal is proportional to the amount of caspase-3/7 activity.[9]
2.2.3. Western Blot Analysis of Apoptosis-Related Proteins
Western blotting can be used to detect changes in the expression levels of key proteins involved in apoptosis signaling pathways.[10]
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer supplemented with protease inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[11]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.[11][12]
-
Immunoblotting: Block the membrane and incubate it with primary antibodies against key apoptotic proteins (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax). After washing, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[12] Analyze band intensities using densitometry software, normalizing to a loading control like β-actin.
Data Presentation
Quantitative data should be summarized in clear, structured tables.
Table 1: Hypothetical IC50 Values of this compound Against Various Cancer Cell Lines
| Cell Line | Tissue of Origin | Incubation Time (h) | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | 12.5 | 0.8 |
| A549 | Lung Carcinoma | 48 | 25.2 | 1.5 |
| HeLa | Cervical Adenocarcinoma | 48 | 18.7 | 1.1 |
| HT-29 | Colorectal Adenocarcinoma | 48 | 35.1 | 2.3 |
| HEK293 | Human Embryonic Kidney | 48 | > 100 | 5.4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualization of Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of experimental processes and biological pathways.
References
- 1. Himbacine | C22H35NO2 | CID 6436265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. kumc.edu [kumc.edu]
- 7. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 9. promega.com [promega.com]
- 10. Apoptosis western blot guide | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Unraveling the Enigma of Himbosine: A Technical Guide to its Putative Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Himbosine (B579147), a structurally complex alkaloid isolated from the bark of the Australian native tree Galbulimima, has been identified in early pharmacological studies as a compound of interest due to its cardiovascular effects, notably its ability to induce hypotension. However, a detailed elucidation of its molecular mechanism of action remains a significant area of ongoing research. This technical guide provides a comprehensive overview of the current understanding of this compound, including its observed physiological effects. Due to the limited direct mechanistic data on this compound, this guide leverages the extensive research on its close structural analog, himbacine, a potent and selective antagonist of M2 and M4 muscarinic acetylcholine (B1216132) receptors. By examining the well-defined pharmacology of himbacine, we can infer potential mechanisms and targets for this compound, offering a foundational framework for future investigation. This document details the signaling pathways associated with muscarinic receptor antagonism, presents quantitative data for himbacine, and outlines key experimental protocols relevant to the study of these alkaloids.
Introduction: The Galbulimima Alkaloids
The Galbulimima species are a rich source of a diverse array of structurally unique alkaloids, which have been classified into several classes based on their skeletal frameworks. Among these, this compound and its more extensively studied analog, himbacine, have garnered significant attention for their biological activities. Early studies on a variety of Galbulimima alkaloids revealed a range of physiological effects, with this compound being noted for its modest hypotensive activity in feline models. This observation points towards a potential interaction with cardiovascular regulatory pathways.
Observed Physiological Effects of this compound
Initial pharmacological screening of alkaloids from Galbulimima species provided the primary characterization of this compound's biological activity.
Cardiovascular Effects
The most prominent reported effect of this compound is its ability to induce a modest hypotensive response. This suggests that this compound may interact with molecular targets involved in the regulation of blood pressure, such as receptors in the autonomic nervous system or directly on vascular smooth muscle. The precise mechanism underlying this hypotensive effect is yet to be determined.
Himbacine as a Mechanistic Surrogate for this compound
Given the structural similarity between this compound and himbacine, the well-documented mechanism of action of himbacine serves as a valuable model for predicting the potential targets of this compound. Himbacine is a potent and selective antagonist of the M2 and M4 muscarinic acetylcholine receptors (mAChRs).
Muscarinic M2/M4 Receptor Antagonism
Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The M2 and M4 subtypes are coupled to inhibitory G proteins (Gi/o).
Signaling Pathway of M2/M4 Muscarinic Receptor Antagonism by Himbacine
The antagonism of M2 and M4 receptors by himbacine disrupts the canonical signaling cascade initiated by acetylcholine.
Himbacine: A Comprehensive Technical Guide to its Biological Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Himbacine is a piperidine (B6355638) alkaloid first isolated from the bark of the Australian magnolia tree, Galbulimima baccata.[1] It has garnered significant interest within the scientific community as a potent and selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), particularly the M2 and M4 subtypes.[1][2] This technical guide provides an in-depth overview of the biological targets of himbacine, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in neuroscience, pharmacology, and drug development.
Core Biological Target: Muscarinic Acetylcholine Receptors
The primary biological targets of himbacine are the muscarinic acetylcholine receptors, a family of G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. Himbacine exhibits a notable selectivity for the M2 and M4 receptor subtypes over the M1, M3, and M5 subtypes.[2]
Quantitative Pharmacological Data
The binding affinity and functional potency of himbacine at various muscarinic receptor subtypes have been determined through numerous in vitro studies. The following tables summarize the key quantitative data.
Table 1: Binding Affinity of Himbacine at Human Muscarinic Receptor Subtypes
| Receptor Subtype | Binding Affinity (Kd in nM) | Reference |
| hM1 | 83 | [2] |
| hM2 | 4 | [2] |
| hM3 | 59 | [2] |
| hM4 | 7 | [2] |
| hM5 | 296 | [2] |
Table 2: Binding Affinity of Himbacine at Rat Muscarinic Receptors
| Tissue | Receptor Subtype(s) | Binding Affinity (Kd in nM) | Reference |
| Heart | M2 | 6.9 | [2] |
| Brain Stem | M2 | 4.6 | [2] |
| Cortex | M2 and/or M4 | 4.5 | [2] |
| Striatum | M2 and/or M4 | 3.8 | [2] |
Table 3: Functional Potency of Himbacine
| Assay | Tissue/Cell Line | Receptor Subtype | Potency (Kd or pA2) | Reference |
| Inhibition of Oxotremorine-M-mediated cAMP inhibition | Rat Striatum | M4 | 4.4 nM (Kd) | [2] |
| Inhibition of Oxotremorine-M-mediated cAMP inhibition | N1E-115 Neuroblastoma cells | M4 | 10.6 nM (Kd) | [2] |
| Reversal of Oxotremorine-M-mediated inhibition of evoked Acetylcholine release | Hippocampal Tissue | M2 or M4 | 8.6 nM (Kd) | [2] |
| Antagonism of Carbachol-induced muscle contraction | Guinea-pig Atria | M2 | 8.33 (pA2) | [3] |
Signaling Pathways Modulated by Himbacine
As an antagonist of M2 and M4 muscarinic receptors, himbacine blocks the downstream signaling pathways typically initiated by acetylcholine binding. These receptors primarily couple to Gi/o proteins.
Canonical Gi/o Signaling Pathway
Upon activation by an agonist, M2 and M4 receptors inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] This, in turn, reduces the activity of protein kinase A (PKA). Himbacine, by blocking the receptor, prevents this cascade of events.
Non-Canonical Signaling Pathways
Recent research suggests that M2 receptor activation can also modulate non-canonical signaling pathways, including the PI3K/Akt/mTORC1 axis, potentially through β-arrestin.[5][6] By acting as an antagonist, himbacine would also be expected to interfere with these non-canonical pathways.
Experimental Protocols
The characterization of himbacine's biological activity relies on well-established in vitro assays. The following are detailed methodologies for key experiments.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of himbacine for a specific muscarinic receptor subtype.
Materials:
-
Tissue homogenate or cell membranes expressing the muscarinic receptor of interest.
-
Radioligand specific for the receptor (e.g., [3H]N-methylscopolamine, [3H]NMS).
-
Himbacine stock solution.
-
Non-labeled competing ligand for determining non-specific binding (e.g., atropine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells expressing the receptor in a suitable buffer and centrifuge to isolate cell membranes. Resuspend the final membrane preparation in the assay buffer.
-
Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radioligand (e.g., [3H]NMS) and varying concentrations of himbacine. Include control wells for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled antagonist like atropine).
-
Separation: Terminate the incubation by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of himbacine. Determine the IC50 value (the concentration of himbacine that inhibits 50% of specific binding) by fitting the data to a one-site competition model. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Inhibition of cAMP Production
Objective: To determine the functional potency of himbacine in blocking M2/M4 receptor-mediated inhibition of adenylyl cyclase.
Materials:
-
Cells expressing the M2 or M4 muscarinic receptor (e.g., CHO-hM2 cells).
-
Muscarinic agonist (e.g., carbachol).
-
Adenylyl cyclase stimulator (e.g., forskolin).
-
Himbacine stock solution.
-
cAMP assay kit.
Procedure:
-
Cell Culture: Culture the M2 or M4 receptor-expressing cells in appropriate media.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of himbacine for a defined period.
-
Stimulation: Stimulate the cells with a fixed concentration of a muscarinic agonist (e.g., carbachol) in the presence of an adenylyl cyclase activator (e.g., forskolin).
-
Lysis and Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration as a function of the logarithm of the himbacine concentration. Determine the IC50 value of himbacine for the inhibition of the agonist-induced decrease in forskolin-stimulated cAMP levels using non-linear regression.
Structure-Activity Relationship (SAR) Studies
SAR studies on himbacine and its analogs have provided insights into the structural requirements for potent and selective muscarinic receptor antagonism. Key findings include:
-
Stereochemistry: The stereochemistry of both the tricyclic moiety and the piperidine ring of himbacine is crucial for its potent activity.[7]
-
Piperidine Ring: The piperidine ring of dihydrohimbacine is thought to bind within a hydrophobic pocket of the receptor.[8]
-
Modifications at the C-3 position: Analogs modified at the C-3 position of the γ-lactone moiety have been synthesized, with some, like 3-demethylhimbacine (B1240979), exhibiting even more potent M2 receptor binding affinity than natural himbacine.[9][10]
-
Double Bond: Reduction of the double bond linking the decalin ring system and the piperidine ring significantly reduces the selectivity for the M2 receptor.[11]
-
N-methyl Group: Removal of the N-methyl group to form himbeline (B1337007) is associated with reduced selectivity.[11]
Conclusion
Himbacine is a valuable pharmacological tool for studying the roles of M2 and M4 muscarinic receptors in various physiological and pathological processes. Its high affinity and selectivity, coupled with a well-characterized mechanism of action, make it an important lead compound in the development of novel therapeutics targeting the muscarinic system. This technical guide provides a comprehensive overview of its biological targets, supported by quantitative data and detailed experimental methodologies, to aid researchers in their exploration of this fascinating molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. Binding and functional selectivity of himbacine for cloned and neuronal muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and muscarinic M2 subtype antagonistic activity of unnatural ent-himbacine and an enantiomeric pair of (2'S,6'R)-diepihimbacine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and structure-activity relationship studies of himbacine derived muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic studies on himbacine, a potent antagonist of the muscarinic M2 subtype receptor. Part 2: synthesis and muscarinic M2 subtype antagonistic activity of the novel himbacine congeners modified at the C-3 position of lactone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and muscarinic M(2) subtype antagonistic activity of enantiomeric pairs of 3-demethylhimbacine (3-norhimbacine) and its C(4)-epimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships of some Galbulimima alkaloids related to himbacine - PubMed [pubmed.ncbi.nlm.nih.gov]
Himbosine Structure-Activity Relationship (SAR) Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Himbosine (B579147) is a complex alkaloid isolated from the bark of trees of the Galbulimima genus, found in the rainforests of Papua New Guinea, Indonesia, and Northern Australia.[1] It belongs to a family of structurally intricate natural products that includes the more extensively studied himbacine. Both this compound and himbacine are known to possess significant biological activity, primarily as antagonists of muscarinic acetylcholine (B1216132) receptors (mAChRs).[2][3] These receptors are implicated in a wide range of physiological processes, making them attractive targets for therapeutic intervention in various diseases.
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound and its analogs. Due to the limited availability of extensive SAR data specifically for this compound in publicly accessible literature, this guide leverages the substantial body of research on the closely related and structurally analogous compound, himbacine, to provide a detailed framework for understanding the key structural determinants of activity and for designing future SAR studies. The experimental protocols and data presentation herein are based on established methodologies for evaluating himbacine and similar muscarinic receptor antagonists.
Core Structure and Pharmacophore
The core structure of this compound, like himbacine, features a tricyclic decahydronaphthalene (B1670005) system fused to a piperidine (B6355638) ring and a lactone moiety. The key pharmacophoric elements responsible for its interaction with muscarinic receptors are believed to be the tertiary amine of the piperidine ring, which is protonated at physiological pH and engages in an ionic interaction with a conserved aspartate residue in the receptor binding pocket, and the lactone group, which likely participates in hydrogen bonding and hydrophobic interactions.
Structure-Activity Relationship of this compound Analogs
The following table summarizes the muscarinic receptor binding affinities of a series of himbacine analogs, which serve as a model for understanding the SAR of this compound. The data is presented as pKi values, where a higher value indicates stronger binding affinity.
| Compound | Modification | M1 Receptor (pKi) | M2 Receptor (pKi) | M3 Receptor (pKi) | M4 Receptor (pKi) |
| Himbacine | Parent Compound | 8.2 | 8.8 | 8.1 | 8.3 |
| 3-norhimbacine | Demethylation at C-3 of the lactone | 8.1 | 9.0 | 8.0 | 8.2 |
| 4-epi-3-norhimbacine | Epimerization at C-4 and demethylation at C-3 | 7.5 | 8.2 | 7.4 | 7.6 |
| 11-methylhimbacine | Methylation at C-11 | 7.9 | 8.5 | 7.8 | 8.0 |
| 3-epihimbacine | Epimerization at C-3 of the lactone | 7.2 | 7.8 | 7.1 | 7.3 |
Note: The data presented in this table is derived from studies on himbacine analogs and is intended to be illustrative of the SAR principles that likely apply to this compound.[2]
Key SAR Insights:
-
Lactone Moiety Modifications: Modifications to the lactone ring significantly impact binding affinity. Demethylation at the C-3 position, as seen in 3-norhimbacine, can lead to an increase in affinity and selectivity for the M2 receptor subtype.[2] Conversely, epimerization at C-3 results in a notable decrease in potency.[2]
-
Piperidine Ring: The integrity and stereochemistry of the piperidine ring are crucial for high-affinity binding.
-
Tricyclic Core: The decahydronaphthalene core provides the rigid scaffold necessary for the correct spatial orientation of the key pharmacophoric elements.
Experimental Protocols
Synthesis of this compound Analogs
The synthesis of this compound analogs typically involves a multi-step sequence starting from commercially available precursors. A general workflow is outlined below.
Caption: General synthetic workflow for this compound analogs.
A detailed protocol for the synthesis of a himbacine analog, which can be adapted for this compound, is as follows:
-
Diels-Alder Cycloaddition: A substituted diene is reacted with a dienophile to construct the decalin core.
-
Lactonization: A carboxylic acid intermediate is treated with an appropriate reagent to form the γ-lactone ring.
-
Piperidine Ring Formation: A key intermediate is subjected to reductive amination or other cyclization strategies to form the piperidine ring.
-
Modification of the Core: Specific functional groups on the tricyclic system or the lactone can be modified through various organic reactions.
-
Purification: The final compounds are purified by column chromatography and/or recrystallization.
-
Characterization: The structure and purity of the analogs are confirmed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).
Radioligand Binding Assays for Muscarinic Receptors
The affinity of this compound analogs for different muscarinic receptor subtypes is determined using radioligand binding assays.
Caption: Workflow for radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation: CHO-K1 cells stably expressing human M1, M2, M3, or M4 muscarinic receptors are cultured and harvested. The cells are then homogenized in a buffer solution and centrifuged to pellet the cell membranes. The final membrane preparation is resuspended in an appropriate assay buffer.
-
Binding Assay: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]N-methylscopolamine, [3H]NMS) and a range of concentrations of the unlabeled this compound analog.
-
Incubation: The plates are incubated at room temperature for a sufficient time to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the analog that inhibits 50% of the specific binding of the radioligand. The Ki (inhibitory constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathway
This compound and its analogs act as antagonists at muscarinic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by the endogenous ligand acetylcholine, initiate a cascade of intracellular signaling events. By blocking the binding of acetylcholine, this compound analogs inhibit these downstream signaling pathways.
Caption: Muscarinic receptor signaling pathways inhibited by this compound.
Pathway Description:
-
M1, M3, and M5 Receptor Subtypes: These receptors couple to Gq/11 proteins. Upon activation, Gq/11 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC).
-
M2 and M4 Receptor Subtypes: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.
By acting as an antagonist, this compound prevents these signaling cascades from being initiated by acetylcholine, thereby modulating the physiological responses mediated by muscarinic receptors.
Conclusion
The structure-activity relationship of this compound, informed by studies on the closely related alkaloid himbacine, highlights the critical role of the lactone and piperidine moieties in determining binding affinity and selectivity for muscarinic receptor subtypes. The detailed experimental protocols provided in this guide offer a robust framework for the synthesis and pharmacological evaluation of novel this compound analogs. Future research in this area should focus on generating a comprehensive SAR dataset for a diverse library of this compound derivatives to fully elucidate their therapeutic potential. The development of potent and subtype-selective this compound-based antagonists could lead to novel treatments for a range of disorders, including cardiovascular and neurological conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthetic studies on himbacine, a potent antagonist of the muscarinic M2 subtype receptor. Part 2: synthesis and muscarinic M2 subtype antagonistic activity of the novel himbacine congeners modified at the C-3 position of lactone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to Himbosine Solubility and Stability Testing
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential methodologies for determining the solubility and stability of himbosine (B579147), a critical step in its development as a potential therapeutic agent. The protocols outlined below are based on established international guidelines and best practices for the characterization of natural products.
This compound Solubility Assessment
A thorough understanding of this compound's solubility is fundamental for formulation development, bioavailability, and in vitro and in vivo testing. The following sections detail the protocols for determining its solubility in various media.
1.1. Thermodynamic Solubility Protocol (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[1][2]
Experimental Protocol:
-
Preparation of Media: Prepare a series of aqueous buffers at different pH levels (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.[2][3] A range of organic solvents relevant to pharmaceutical processing (e.g., ethanol, methanol (B129727), DMSO, acetonitrile) should also be prepared.
-
Sample Preparation: Add an excess amount of this compound powder to vials containing a fixed volume of each prepared medium. The excess solid is necessary to ensure that saturation is reached.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C and 37°C) for a sufficient period (typically 24-72 hours) to reach equilibrium. Visual inspection for the persistence of solid material should be performed.
-
Sample Processing: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved solids.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Data Reporting: Express the solubility in units of mg/mL or µg/mL.
1.2. Data Presentation: this compound Solubility
The following table summarizes the expected quantitative data from the solubility assessment.
| Solvent/Medium | pH | Temperature (°C) | Solubility (mg/mL) |
| 0.1 N HCl | 1.2 | 25 | [Insert Data] |
| Acetate Buffer | 4.5 | 25 | [Insert Data] |
| Phosphate Buffer | 6.8 | 25 | [Insert Data] |
| Phosphate Buffered Saline (PBS) | 7.4 | 25 | [Insert Data] |
| 0.1 N HCl | 1.2 | 37 | [Insert Data] |
| Acetate Buffer | 4.5 | 37 | [Insert Data] |
| Phosphate Buffer | 6.8 | 37 | [Insert Data] |
| Phosphate Buffered Saline (PBS) | 7.4 | 37 | [Insert Data] |
| Ethanol | N/A | 25 | [Insert Data] |
| Methanol | N/A | 25 | [Insert Data] |
| Dimethyl Sulfoxide (DMSO) | N/A | 25 | [Insert Data] |
| Acetonitrile (B52724) | N/A | 25 | [Insert Data] |
1.3. This compound Solubility Testing Workflow
Caption: Workflow for Thermodynamic Solubility Determination of this compound.
This compound Stability Assessment
Stability testing is crucial to determine the intrinsic stability of this compound and to identify potential degradation products. This involves both long-term stability studies and forced degradation (stress testing) studies.
2.1. Forced Degradation (Stress Testing) Protocol
Forced degradation studies are conducted under more severe conditions than accelerated stability studies to identify likely degradation products and establish degradation pathways.[4][5]
Experimental Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[6]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N to 1 N HCl and incubate at room temperature and elevated temperatures (e.g., 60°C).[4]
-
Base Hydrolysis: Mix the stock solution with 0.1 N to 1 N NaOH and incubate at room temperature and elevated temperatures (e.g., 60°C).[4]
-
Oxidation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[7]
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C) in a stability chamber.[6]
-
Photostability: Expose a solid sample and a solution of this compound to a combination of UV and visible light in a photostability chamber, as per ICH Q1B guidelines.[4]
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) for each stress condition.
-
Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method. This method should be capable of separating the intact this compound from all potential degradation products. Peak purity analysis using a photodiode array (PDA) detector or mass spectrometry (MS) is essential.
-
Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for.
2.2. Data Presentation: this compound Forced Degradation
The results of the forced degradation studies should be summarized in a table.
| Stress Condition | Temperature (°C) | Duration (hours) | This compound Remaining (%) | Number of Degradants | Major Degradant(s) (% Area) |
| 0.1 N HCl | RT | 48 | [Insert Data] | [Insert Data] | [Insert Data] |
| 0.1 N HCl | 60 | 24 | [Insert Data] | [Insert Data] | [Insert Data] |
| 0.1 N NaOH | RT | 48 | [Insert Data] | [Insert Data] | [Insert Data] |
| 0.1 N NaOH | 60 | 24 | [Insert Data] | [Insert Data] | [Insert Data] |
| 3% H₂O₂ | RT | 24 | [Insert Data] | [Insert Data] | [Insert Data] |
| Dry Heat | 80 | 48 | [Insert Data] | [Insert Data] | [Insert Data] |
| Photostability (Solid) | N/A | N/A | [Insert Data] | [Insert Data] | [Insert Data] |
| Photostability (Solution) | N/A | N/A | [Insert Data] | [Insert Data] | [Insert Data] |
2.3. This compound Stability Testing Workflow
Caption: Workflow for Forced Degradation (Stress Testing) of this compound.
2.4. This compound Potential Degradation Pathway
Based on the forced degradation results, a potential degradation pathway can be proposed.
Caption: Potential Degradation Pathways of this compound.
Analytical Methodologies
A validated, stability-indicating analytical method is a prerequisite for accurate solubility and stability testing.
3.1. HPLC Method Development
-
Column: A C18 reversed-phase column is typically a good starting point for alkaloids.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance. Mass spectrometry can be used for identification of degradation products.
-
Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Conclusion
This technical guide provides a framework for the comprehensive evaluation of the solubility and stability of this compound. The successful execution of these studies is a critical milestone in the preclinical development of this compound, providing essential data for formulation design, manufacturing, and regulatory submissions. Adherence to these standardized protocols will ensure the generation of high-quality, reliable data to support the advancement of this compound as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. who.int [who.int]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. benchchem.com [benchchem.com]
- 7. SOP for Forced Degradation Study [m-pharmainfo.com]
The Discovery and Isolation of Himbacine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Himbacine is a complex piperidine (B6355638) alkaloid first isolated from the bark of Australian magnolia trees of the Galbulimima genus, primarily Galbulimima belgraveana and Galbulimima baccata.[1][2] This natural product has garnered significant interest in the scientific community due to its potent activity as a muscarinic receptor antagonist, making it a valuable lead compound in drug discovery, notably for conditions like Alzheimer's disease.[3] This technical guide provides a comprehensive overview of the history of its discovery, detailed experimental protocols for its isolation and purification, and a summary of its key physicochemical and spectroscopic properties.
History of Discovery
The foundational research on the alkaloids of Galbulimima species, leading to the discovery of himbacine, was conducted by Australian chemists E. Ritchie and W. C. Taylor and their colleagues throughout the 1950s and 1960s. Their extensive work, published in a series of papers in the Australian Journal of Chemistry, laid the groundwork for understanding the complex chemical diversity within this plant genus.[4] Through systematic extraction and fractionation, they identified a class of piperidine alkaloids, with himbacine being a prominent member. The initial structure elucidation was a formidable task, relying on classical chemical degradation methods and the spectroscopic techniques of the era, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.[4]
Physicochemical Properties of Himbacine
A summary of the key physicochemical properties of himbacine is presented in Table 1. This data is essential for its handling, characterization, and formulation in research and development settings.
Table 1: Physicochemical Properties of Himbacine
| Property | Value | Reference(s) |
| Molecular Formula | C₂₂H₃₅NO₂ | [2] |
| Molar Mass | 345.527 g/mol | [2] |
| Appearance | Crystalline solid | [5] |
| CAS Number | 6879-74-9 | [2] |
| Melting Point | Not consistently reported | |
| Specific Rotation ([α]D) | Not consistently reported |
Experimental Protocols: Isolation and Purification of Himbacine
The isolation of himbacine from the bark of Galbulimima species is a multi-step process involving extraction of the crude alkaloids followed by chromatographic purification. The total alkaloid content in the bark is known to be highly variable, ranging from trace amounts up to 0.5% of the dry weight.[6]
Part 1: Extraction of Crude Alkaloids
This procedure is based on the classical acid-base extraction method for alkaloids.
Diagram 1: General Workflow for Crude Alkaloid Extraction
Caption: General workflow for the extraction of crude alkaloids from Galbulimima bark.
Methodology:
-
Milling and Maceration: The dried bark of Galbulimima belgraveana or Galbulimima baccata is finely milled to a powder. The powdered bark is then exhaustively macerated with methanol at room temperature for a period of 24-48 hours.
-
Filtration and Concentration: The methanolic extract is filtered to remove the solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude, viscous extract.
-
Acid-Base Extraction:
-
The crude extract is suspended in a dilute aqueous acid solution (e.g., 5% hydrochloric acid).
-
This acidic solution is then washed with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove neutral and acidic impurities. The aqueous layer, containing the protonated alkaloids, is retained.
-
The acidic aqueous layer is then carefully basified with a base (e.g., ammonium (B1175870) hydroxide (B78521) or sodium carbonate) to a pH of 9-10. This deprotonates the alkaloid salts, liberating the free bases.
-
The basified aqueous solution is then extracted multiple times with an organic solvent such as chloroform (B151607) or dichloromethane.
-
-
Drying and Evaporation: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude alkaloid mixture.
Part 2: Purification of Himbacine
The crude alkaloid mixture is a complex blend of structurally related compounds. The purification of himbacine requires chromatographic techniques.
Diagram 2: Purification Workflow for Himbacine
Caption: General workflow for the purification of himbacine from the crude alkaloid extract.
Methodology:
-
Column Chromatography: The crude alkaloid mixture is subjected to column chromatography.
-
Stationary Phase: Silica gel or alumina (B75360) are commonly used.
-
Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent (e.g., hexane (B92381) or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate (B1210297) or methanol).
-
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing himbacine. A suitable developing solvent system for TLC would be a mixture of chloroform and methanol.
-
Recrystallization: The fractions containing pure or nearly pure himbacine are combined, and the solvent is evaporated. The resulting solid is then recrystallized from a suitable solvent (e.g., methanol or ethanol) to obtain pure crystalline himbacine.
Spectroscopic Data of Himbacine
The structure of himbacine was elucidated and confirmed using various spectroscopic techniques. A summary of the key spectroscopic data is provided in the following tables.
Table 2: ¹H NMR Spectroscopic Data for Himbacine (CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Data not available in a compiled format in the searched literature. |
Table 3: ¹³C NMR Spectroscopic Data for Himbacine (CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| Data not available in a compiled format in the searched literature. |
Table 4: Mass Spectrometry and Infrared Spectroscopy Data for Himbacine
| Technique | Key Features |
| Mass Spectrometry (MS) | Molecular Ion (M⁺) peak consistent with the molecular formula C₂₂H₃₅NO₂. Fragmentation patterns can provide structural information. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H, C=O (lactone), and C-N functional groups. |
Biosynthesis of Himbacine
The biosynthetic pathway of himbacine has not been fully elucidated. However, as a piperidine alkaloid, it is believed to be derived from amino acid precursors, likely lysine, which serves as a common building block for the piperidine ring system in many alkaloids.[7] The complex tricyclic core of himbacine suggests a series of intricate enzymatic cyclizations and modifications from these initial precursors. Further research is needed to fully understand the enzymatic machinery responsible for the biosynthesis of this unique natural product.
Diagram 3: Hypothetical Precursors for Himbacine Biosynthesis
References
- 1. Total Synthesis of (+)-Himbacine and (+)-Himbeline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Himbacine | C22H35NO2 | CID 6436265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Biomimetic total synthesis of (+)-himbacine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of psychotropic alkaloids from Galbulimima - PMC [pmc.ncbi.nlm.nih.gov]
- 7. egpat.com [egpat.com]
Himbosine: A Comprehensive Technical Guide to its Therapeutic Potential
A Note on Nomenclature: Scientific literature extensively documents the compound "Himbacine." In contrast, "Himbosine" does not yield substantive results and is likely a variant spelling. This guide will henceforth refer to Himbacine, providing a detailed overview of its established and potential therapeutic applications for researchers, scientists, and drug development professionals.
Introduction
Himbacine is a piperidine (B6355638) alkaloid first isolated from the bark of the Australian magnolia, Galbulimima baccata.[1] Its complex chemical structure has been a subject of interest, leading to its total synthesis.[2] The primary and most well-documented therapeutic application of himbacine lies in its activity as a potent and selective antagonist of muscarinic acetylcholine (B1216132) receptors, particularly the M2 and M4 subtypes.[1][2] This has positioned himbacine as a valuable pharmacological tool for research into the central nervous system. Furthermore, its unique structure has served as a scaffold for the development of novel therapeutic agents, most notably the FDA-approved thrombin receptor antagonist, vorapaxar (B1682261).[2]
Primary Pharmacological Activity: Muscarinic Receptor Antagonism
Himbacine's principal mechanism of action is the competitive antagonism of M2 and M4 muscarinic acetylcholine receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by acetylcholine, couple to the Gαi subunit of the heterotrimeric G-protein.[3] This activation inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3] By blocking the binding of acetylcholine, himbacine prevents this signaling cascade.[1]
Signaling Pathway of Himbacine at M2/M4 Muscarinic Receptors
Therapeutic Application via Analogue Development: Vorapaxar
While himbacine itself has not progressed to clinical use, its chemical scaffold was instrumental in the development of vorapaxar (SCH 530348), an orally active thrombin receptor (protease-activated receptor-1, PAR-1) antagonist.[4] Vorapaxar is approved for the reduction of thrombotic cardiovascular events in patients with a history of myocardial infarction (MI) or peripheral artery disease (PAD).[1][3]
Thrombin is a potent platelet activator, and its effects are mediated through the PAR-1 receptor.[5] Vorapaxar acts as a reversible, competitive antagonist of PAR-1, thereby inhibiting thrombin-induced platelet aggregation.[1][5]
Signaling Pathway of Vorapaxar at the PAR-1 Receptor
Quantitative Data
The following table summarizes the binding affinities of himbacine and the inhibitory concentration of a himbacine-derived thrombin receptor antagonist.
| Compound | Target | Assay Type | Value | Unit | Reference |
| Himbacine | Muscarinic Receptors (Smooth Muscle) | Functional Antagonism | ~7.2 | pA2 | [6] |
| Himbacine | Muscarinic Receptors (Atria) | Functional Antagonism | 8.2 | pA2 | [6] |
| Himbacine Analog (3a) | M2 Muscarinic Receptor | Binding Affinity | 10-fold selective vs M1 | - | [5] |
| Himbacine Analog (5c) | M2 Muscarinic Receptor | Binding Affinity | 10-fold selective vs M1 | - | [5] |
| Himbacine-derived compound (40) | Thrombin Receptor (PAR-1) | Inhibition | 7.6 | IC50 (nM) | [7] |
Experimental Protocols
Competitive Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol is a generalized method to determine the binding affinity (Ki) of himbacine for a specific muscarinic receptor subtype.
Objective: To determine the binding affinity (Ki) of himbacine for a specific muscarinic receptor subtype.
Materials:
-
Tissue homogenate or cell membranes expressing the muscarinic receptor of interest (e.g., CHO cells transfected with the human M2 receptor).[8]
-
Radioligand with high affinity for the receptor (e.g., [3H]-N-methylscopolamine, [3H]NMS).
-
Himbacine solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
-
Glass fiber filters.
-
Filtration apparatus.
Workflow:
Procedure:
-
Incubation: In a series of tubes, incubate the receptor-containing membranes with a fixed concentration of the radioligand and a range of concentrations of himbacine. Include tubes for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known muscarinic antagonist like atropine).
-
Separation: After incubation to equilibrium, rapidly filter the contents of each tube through glass fiber filters. The filters will trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the himbacine concentration.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of himbacine that inhibits 50% of the specific radioligand binding).
-
Calculate the equilibrium dissociation constant (Ki) for himbacine using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Pharmacokinetics and Toxicity
There is limited publicly available information on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicity profile of himbacine itself. However, data from its analog, vorapaxar, provides some insights into how a himbacine-derived compound might behave in vivo.
Vorapaxar is metabolized primarily by the cytochrome P450 enzyme CYP3A4.[1][9] Co-administration with potent CYP3A4 inhibitors (e.g., ketoconazole) can increase vorapaxar's plasma concentration, while co-administration with CYP3A4 inducers (e.g., rifampin) can decrease it.[1] Vorapaxar has a long half-life, and its antiplatelet effects can persist for weeks after discontinuation.[9] The primary adverse effect of vorapaxar is an increased risk of bleeding.[9]
Other Potential Therapeutic Applications: A Note on the Lack of Evidence
While alkaloids as a class of compounds often exhibit a broad range of biological activities, including anticancer, neuroprotective, and anti-inflammatory effects, there is currently a lack of significant scientific evidence to support the direct application of himbacine in these therapeutic areas. Targeted searches for "himbacine anticancer," "himbacine neuroprotection," and "himbacine anti-inflammatory" in scientific databases do not yield substantial results linking the compound to these activities. Therefore, at present, the therapeutic potential of himbacine remains primarily centered on its muscarinic receptor antagonism and its role as a foundational structure for the development of other receptor antagonists.
Conclusion
Himbacine is a noteworthy natural product with a well-defined role as a selective muscarinic M2/M4 receptor antagonist. This property makes it an invaluable tool for neuropharmacological research. While its direct clinical applications have not been realized, its significance is underscored by its contribution to the development of vorapaxar, a successful antiplatelet therapy. Future research may yet uncover other biological activities of himbacine; however, its current therapeutic relevance is firmly established through its impact on muscarinic and thrombin receptor pharmacology. This guide provides a comprehensive overview of the existing knowledge on himbacine, highlighting its established mechanisms and therapeutic legacy for professionals in the field of drug discovery and development.
References
- 1. Vorapaxar: Targeting a Novel Antiplatelet Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Vorapaxar for secondary stroke prevention: perspectives and obstacles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estimating Anticancer Effects of Yohimbine in DMBA-Induced Oral Carcinogenesis Hamster Model: Utilizing Biochemical and Immunohistochemical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Vorapaxar Sulfate? [synapse.patsnap.com]
- 6. The cardio-selectivity of himbacine: a muscarine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Himbacine derived thrombin receptor antagonists: discovery of a new tricyclic core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and affinity studies of himbacine derived muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vorapaxar: Blood Clotting Uses, Side Effects, Dosage [medicinenet.com]
Methodological & Application
Himbosine from Himantandra baccata Bark: Application Notes and Protocols for Extraction and Preliminary Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
The yield of total alkaloids from the bark of Himantandra species can be highly variable, as noted in seminal research. This variability can be attributed to geographical location, season of collection, and the specific chemotype of the plant.
Table 1: Quantitative Data on Alkaloid Content in Himantandra Bark
| Parameter | Value | Reference |
| Total Alkaloid Content | Trace to 0.5% of dry bark weight | [1] |
Experimental Protocols
The following is a generalized protocol for the extraction and purification of alkaloids, such as himbosine (B579147), from Himantandra baccata bark. This protocol is a composite of modern and classical alkaloid extraction techniques and should be optimized for specific laboratory conditions and research goals.
Protocol 1: Extraction of Total Alkaloids from Himantandra baccata Bark
1. Materials and Reagents:
- Dried and powdered Himantandra baccata bark
- Methanol (ACS grade)
- Dichloromethane (B109758) (ACS grade)
- Ammonia solution (25%)
- Hydrochloric acid (2 M)
- Sodium hydroxide (B78521) solution (2 M)
- Anhydrous sodium sulfate
- Filter paper
- Rotary evaporator
- Separatory funnel
- pH meter or pH strips
2. Procedure:
Protocol 2: Chromatographic Separation of this compound
1. Materials and Reagents:
- Crude total alkaloid extract
- Silica gel (for column chromatography)
- Appropriate solvent system (e.g., a gradient of dichloromethane and methanol)
- Thin Layer Chromatography (TLC) plates (silica gel)
- Developing chamber
- UV lamp (254 nm and 366 nm)
- Dragendorff's reagent for visualization
2. Procedure:
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and purification of this compound from Himantandra baccata bark.
Potential Signaling Pathway
While the specific signaling pathway of this compound has not been elucidated, the closely related alkaloid himbacine is a known antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs) and protease-activated receptor 1 (PAR-1), the thrombin receptor.[2] The following diagram illustrates the potential antagonistic effect on the M2 muscarinic receptor signaling pathway, a plausible mechanism of action for this compound given its structural similarity to himbacine.
Disclaimer
This document is intended for informational purposes for a scientific audience. The described protocols are generalized and may require optimization. All laboratory work should be conducted in accordance with appropriate safety guidelines. The biological activities discussed are based on related compounds and require experimental verification for this compound.
References
Application Notes and Protocols: High-Yield Purification of Himbosine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Himbosine is a complex piperidine (B6355638) alkaloid predominantly isolated from the bark of Australian magnolia trees, such as Galbulimima baccata and Galbulimima belgraveana.[1][2] It is recognized as a valuable pharmacological tool due to its properties as a muscarinic receptor antagonist, showing specificity for the M2 and M4 subtypes.[3][4] This characteristic makes this compound and its analogs significant leads in neuroscience research, particularly in studies related to Alzheimer's disease.[5][6]
This document provides a detailed, high-yield protocol for the extraction and purification of this compound from natural sources. It includes a comprehensive experimental methodology, troubleshooting and optimization strategies, and an overview of its pharmacological application.
I. Purification Workflow and Protocol
The purification of this compound from its natural source, the bark of Galbulimima species, is a multi-step process involving extraction, acid-base partitioning to isolate alkaloids, and subsequent chromatographic separation to achieve high purity.[1][7]
References
- 1. benchchem.com [benchchem.com]
- 2. Himbacine | C22H35NO2 | CID 6436265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Himbacine - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Total Synthesis of (+)-Himbacine and (+)-Himbeline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantification of Himbosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Himbosine is a piperidine (B6355638) alkaloid of significant interest for its potential pharmacological activities, structurally related to the more extensively studied compound, Himbacine.[1] Effective drug development and preclinical studies, including pharmacokinetics, toxicology, and metabolism, rely on accurate and robust analytical methods for the quantification of the target compound in various biological and non-biological matrices.
This document provides detailed application notes and generalized protocols for the quantification of this compound using modern analytical techniques. Given the limited specific data available for this compound, the methodologies presented are based on established principles for the analysis of similar piperidine alkaloids, such as Himbacine.[1] These protocols are intended to serve as a comprehensive starting point and will require validation to ensure suitability for specific applications.[1] The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), the latter being the preferred method for bioanalysis due to its high sensitivity and selectivity.[1]
Analytical Methods Overview
The primary challenge in the chromatographic analysis of basic compounds like this compound is their interaction with the stationary phase in reversed-phase HPLC, which can lead to poor peak shape, specifically peak tailing.[2] This issue arises from the interaction between the basic nitrogen atom of the analyte and free silanol (B1196071) groups on the surface of silica-based columns.[2] To mitigate this, modern, end-capped C18 columns or the use of mobile phases with appropriate pH and modifiers are recommended.[2]
For quantification, LC-MS/MS in Multiple Reaction Monitoring (MRM) mode is the technique of choice, offering high selectivity and sensitivity, which is crucial for detecting low concentrations in complex biological matrices.[1]
Experimental Protocols
Protocol 1: Quantification of this compound in a Non-Biological Matrix (e.g., Plant Extract) by HPLC-UV
Objective: To determine the concentration of this compound in a plant extract.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size), preferably end-capped.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
This compound analytical standard
-
Methanol (B129727), HPLC grade
-
Formic Acid, analytical grade
-
0.45 µm syringe filters
Sample Preparation: Solid-Liquid Extraction
-
Weigh 1 gram of powdered, dried plant material into a centrifuge tube.
-
Add 10 mL of methanol containing 1% formic acid.[2]
-
Vortex for 1 minute, then sonicate for 30 minutes.[2]
-
Centrifuge at 4000 rpm for 15 minutes.[2]
-
Carefully transfer the supernatant to a clean tube.
-
Repeat the extraction process on the plant pellet with another 10 mL of the extraction solvent.[2]
-
Combine the supernatants.
-
Filter the combined supernatant through a 0.45 µm syringe filter before injection.
Chromatographic Conditions (Starting Point):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 220 nm (requires optimization based on this compound's UV spectrum)
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
Quantification: A calibration curve should be prepared using a series of this compound standard solutions of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
Protocol 2: Quantification of this compound in a Biological Matrix (e.g., Plasma) by LC-MS/MS
Objective: To determine the concentration of this compound in plasma for pharmacokinetic studies.
Instrumentation and Materials:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
This compound analytical standard.
-
Internal Standard (IS): A structurally similar compound not present in the sample (e.g., a stable isotope-labeled this compound or a related alkaloid).[1]
-
Acetonitrile, LC-MS grade.
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18).
Sample Preparation: Solid-Phase Extraction (SPE)
-
Spike 100 µL of plasma sample with the internal standard.
-
Add 400 µL of 4% phosphoric acid in water and vortex.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
LC-MS/MS Conditions (Hypothetical but Realistic):
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10% to 90% B
-
3.0-4.0 min: 90% B
-
4.0-4.1 min: 90% to 10% B
-
4.1-5.0 min: 10% B (re-equilibration)
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions (Hypothetical):
-
This compound: Precursor Ion (Q1) -> Product Ion (Q3)
-
Internal Standard: Precursor Ion (Q1) -> Product Ion (Q3)
-
-
Source Parameters: Capillary voltage, gas flow, and temperature should be optimized by infusing a standard solution of this compound.[2]
-
Data Presentation
The following tables present hypothetical but realistic performance characteristics for the analytical methods described. These must be validated experimentally for this compound.
Table 1: HPLC-UV Method Performance (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Table 2: LC-MS/MS Method Performance for Plasma (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 15% (< 20% at LOQ) |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Minimal |
Visualizations
Himbacine Signaling Pathway
Himbacine, a close structural analog of this compound, is a known antagonist of the M2 and M4 muscarinic acetylcholine (B1216132) receptors.[2] These are G-protein coupled receptors that, upon activation by acetylcholine, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). By blocking this receptor, Himbacine prevents this signaling cascade.
Caption: Proposed mechanism of action for this compound at M2/M4 muscarinic receptors.
Experimental Workflow for this compound Quantification
The general workflow for quantifying this compound in a biological sample involves several key steps from sample collection to data analysis.
Caption: General experimental workflow for this compound analysis in biological samples.
References
Application Note: Quantitative Analysis of Himbacine in Biological Matrices using HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Himbacine is a piperidine (B6355638) alkaloid originally isolated from the bark of the Australian magnolia tree, Galbulimima baccata. It is a potent and selective antagonist of the M2 and M4 muscarinic acetylcholine (B1216132) receptors.[1][2] This property makes it a valuable tool in neuroscience research and a lead compound for drug development, particularly for cardiovascular and neurological disorders.[2] A robust and sensitive analytical method is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies of himbacine. This application note describes a detailed HPLC-MS/MS method for the quantitative analysis of himbacine in biological matrices.
Principle
This method utilizes High-Performance Liquid Chromatography (HPLC) coupled with tandem Mass Spectrometry (MS/MS) for the sensitive and selective quantification of himbacine. The sample is first subjected to a protein precipitation or solid-phase extraction (SPE) to remove interfering matrix components.[3][4] The prepared sample is then injected into the HPLC system, where himbacine is separated from other components on a reversed-phase C18 column. The analyte is then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the HPLC-MS/MS analysis of himbacine. These are typical starting parameters and may require optimization for specific matrices and instrumentation.
| Parameter | Value | Reference / Rationale |
| LC Parameters | ||
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 2.7 µm) | Common for alkaloid analysis.[5] |
| Mobile Phase A | 0.1% Formic acid in Water | Provides good ionization for basic compounds like himbacine.[5][6] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile (B52724) | Common organic phase for reversed-phase chromatography.[5] |
| Flow Rate | 0.4 mL/min | Typical for analytical scale HPLC. |
| Column Temperature | 40 °C | Ensures reproducible retention times.[6] |
| Injection Volume | 5 µL | |
| MS/MS Parameters | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Himbacine is a basic alkaloid, readily forming positive ions.[6] |
| Precursor Ion (Q1) | To be determined experimentally | Based on the molecular weight of himbacine (C22H35NO2), the protonated molecule [M+H]+ would be m/z 346.27. This needs to be confirmed by direct infusion. |
| Product Ion (Q3) | To be determined experimentally | The most stable and abundant fragment ion should be selected after collision-induced dissociation (CID) of the precursor ion. |
| Collision Energy (CE) | To be optimized | Dependent on the specific instrument and precursor/product ion pair. |
| Dwell Time | 100 ms | |
| Calibration Curve | ||
| Range | 1 - 1000 ng/mL | A typical range for bioanalytical methods. |
| Linearity (r²) | > 0.99 | Standard requirement for quantitative methods. |
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol is a general guideline for the extraction of himbacine from plasma or serum.
Materials:
-
Biological matrix (e.g., plasma, serum) containing himbacine
-
Acetonitrile (ACN) containing 0.1% formic acid and the internal standard
-
Vortex mixer
-
Centrifuge
-
HPLC vials
Procedure:
-
Pipette 100 µL of the biological sample into a microcentrifuge tube.
-
Add 300 µL of cold acetonitrile (containing internal standard) to precipitate proteins.
-
Vortex the mixture for 1 minute.[6]
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[7]
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
Sample Preparation (Solid-Phase Extraction - SPE)
For cleaner samples and lower detection limits, SPE is recommended.[6][8] A mixed-mode strong cation-exchange SPE can be effective for a basic compound like himbacine.[3]
Materials:
-
Mixed-mode strong cation-exchange SPE cartridges
-
0.1 M pH 5 ammonium (B1175870) acetate (B1210297) buffer or 2% formic acid[3]
-
Acetonitrile
-
5% Ammonium hydroxide (B78521) in methanol (elution solvent)
-
SPE manifold
Procedure:
-
Condition: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibrate: Pass 1 mL of 0.1 M pH 5 ammonium acetate buffer through the cartridge.
-
Load: Pre-treat the plasma sample by diluting 1:1 with the equilibration buffer and load it onto the cartridge.[3]
-
Wash 1: Wash the cartridge with 1 mL of the equilibration buffer.
-
Wash 2: Wash the cartridge with 1 mL of methanol to remove less polar interferences.
-
Elute: Elute himbacine with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry Down: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute: Reconstitute the residue in 100 µL of the initial mobile phase conditions and transfer to an HPLC vial.
HPLC-MS/MS Analysis
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
Tandem mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 2.7 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) % B 0.0 5 1.0 5 5.0 95 7.0 95 7.1 5 | 10.0 | 5 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: To be optimized
-
Source Temperature: To be optimized[9]
-
Gas Flow: To be optimized
-
MRM Transitions:
-
Himbacine: Determine precursor and product ions experimentally.
-
Internal Standard: Select an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties and retention time).
-
-
Data Acquisition: Use the instrument's software to create an acquisition method with the specified MRM transitions and chromatographic conditions.
Data Analysis
-
Integrate the chromatographic peaks for himbacine and the internal standard.
-
Calculate the peak area ratio of himbacine to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of himbacine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Diagrams
Caption: Experimental workflow for Himbacine analysis.
Caption: Logical relationship of the analytical method components.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive UHPLC-MS/MS screening method for the analysis of 98 New Psychoactive Substances and related compounds in human hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Optimizing High-Resolution Mass Spectrometry for the Identification of Low-Abundance Post-Translational Modifications of Intact Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Himbosine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Himbosine, a piperidine (B6355638) alkaloid isolated from the bark of the Australian magnolia, Galbulimima baccata, has garnered significant interest in medicinal chemistry due to its potent and selective antagonist activity at the M2 muscarinic acetylcholine (B1216132) receptor.[1][2] This cardio-selectivity makes this compound and its derivatives promising lead compounds for the development of therapeutics targeting a range of conditions, including bradycardia and Alzheimer's disease. Furthermore, synthetic analogues have been explored as thrombin receptor antagonists, highlighting the versatility of the this compound scaffold.[3]
These application notes provide a comprehensive overview of the synthesis of this compound derivatives, focusing on a key strategic approach involving an intramolecular Diels-Alder (IMDA) reaction. Detailed experimental protocols, quantitative biological activity data, and visualizations of the synthetic workflow and relevant signaling pathways are presented to aid researchers in the design and execution of their studies.
Data Presentation: Biological Activity of this compound and Derivatives
The primary mechanism of action for this compound and its analogues is the antagonism of muscarinic acetylcholine receptors, with a notable selectivity for the M2 subtype. The following table summarizes the binding affinities and potencies of this compound and several of its derivatives for various muscarinic receptor subtypes. This data is crucial for understanding the structure-activity relationships (SAR) and for guiding the design of new, more selective, and potent compounds.
| Compound | Receptor Subtype | Assay Type | Value | Units | Reference |
| Himbacine | M2 (cardiac) | pA2 | 8.2 | - | [1][2] |
| M2 (smooth muscle) | pA2 | ~7.2 | - | [1][2] | |
| M1 | pKd | 6.77 | - | [4] | |
| M2 | pKd | 8.0 | - | [4] | |
| M3 | pKd | 6.8 | - | [4] | |
| M4 | pKd | 7.2 | - | [4] | |
| M2 (rat cardiac) | IC50 | 103.7 | µM | [5] | |
| Analogue 3a | M1 | Ki | >1000 | nM | [6] |
| M2 | Ki | 100 | nM | [6] | |
| Analogue 5c | M1 | Ki | 800 | nM | [6] |
| M2 | Ki | 80 | nM | [6] | |
| Compound 40 (Thrombin Receptor Antagonist) | Thrombin Receptor | IC50 | 7.6 | nM | [3] |
Experimental Protocols
The total synthesis of this compound and its derivatives has been achieved through various routes, with a convergent strategy employing an intramolecular Diels-Alder (IMDA) reaction being a prominent and efficient method for the construction of the key tricyclic core.[7][8][9]
Key Synthetic Strategy: Intramolecular Diels-Alder (IMDA) Reaction
The IMDA reaction offers a powerful method for the stereoselective formation of the fused ring system of the this compound core.[10] The general approach involves the synthesis of a linear precursor containing both a diene and a dienophile, which then undergoes a thermally or Lewis acid-catalyzed cyclization to form the characteristic tricyclic lactone intermediate.
Protocol 1: Synthesis of the Tricyclic Core via IMDA Reaction
This protocol outlines the general steps for the synthesis of a key tricyclic intermediate of this compound, adapted from reported synthetic strategies.[7][8][9]
Materials:
-
Appropriately substituted diene-dienophile precursor
-
Anhydrous toluene (B28343) or other suitable high-boiling solvent
-
Lewis acid (e.g., diethylaluminum chloride, optional)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flasks, condensers, etc.)
-
Heating source (oil bath or heating mantle)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Precursor Synthesis: Synthesize the linear diene-dienophile precursor according to established literature procedures. This typically involves multiple synthetic steps to assemble the carbon skeleton with the required functional groups.
-
IMDA Cyclization:
-
Dissolve the diene-dienophile precursor in anhydrous toluene under an inert atmosphere in a round-bottom flask equipped with a condenser. The reaction should be run at high dilution to favor the intramolecular reaction over intermolecular dimerization.[10]
-
Heat the reaction mixture to reflux (approximately 110 °C for toluene) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from several hours to days depending on the specific substrate.
-
Alternative Lewis Acid Catalysis: For substrates requiring milder conditions, the reaction can be catalyzed by a Lewis acid such as diethylaluminum chloride at lower temperatures (e.g., room temperature to 40 °C).[11]
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
If a Lewis acid was used, quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to isolate the desired tricyclic lactone intermediate.
-
-
Characterization:
-
Characterize the purified product using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.[8]
-
Protocol 2: Elaboration of the Tricyclic Core and Introduction of the Piperidine Moiety
Following the successful synthesis of the tricyclic core, the next stages involve the elaboration of the lactone and the introduction of the piperidine ring to complete the synthesis of this compound or its derivatives.
Procedure:
-
Functional Group Transformations: Perform necessary functional group manipulations on the tricyclic intermediate. This may include reduction of the lactone, protection/deprotection of functional groups, and introduction of a suitable handle for coupling with the piperidine fragment.
-
Coupling with the Piperidine Moiety: Couple the elaborated tricyclic core with a suitably substituted piperidine derivative. This is often achieved through methods such as reductive amination or N-alkylation.[12]
-
Final Steps and Deprotection: Perform any final synthetic transformations and remove any protecting groups to yield the target this compound derivative.
-
Purification and Characterization: Purify the final compound using techniques such as column chromatography or preparative HPLC. Thoroughly characterize the final product to confirm its identity and purity.
Mandatory Visualizations
Signaling Pathway of M2 Muscarinic Receptor Antagonism
This compound exerts its biological effects by acting as an antagonist at M2 muscarinic acetylcholine receptors. These receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to the inhibitory G-protein, Gi.[13][14] Antagonism by this compound blocks the binding of the endogenous agonist acetylcholine, thereby preventing the downstream signaling cascade.
Caption: M2 Muscarinic Receptor Signaling Pathway and its Antagonism by this compound Derivatives.
Experimental Workflow for this compound Derivative Synthesis
The synthesis of this compound derivatives is a multi-step process that can be logically divided into three main stages: precursor synthesis, formation of the tricyclic core, and final elaboration to the target molecule.
Caption: General Experimental Workflow for the Synthesis of this compound Derivatives.
References
- 1. biomed.cas.cz [biomed.cas.cz]
- 2. The cardio-selectivity of himbacine: a muscarine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Himbacine derived thrombin receptor antagonists: discovery of a new tricyclic core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. himbacine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. The allosteric binding profile of himbacine: a comparison with other cardioselective muscarinic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and affinity studies of himbacine derived muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Total Synthesis of (+)-Himbacine and (+)-Himbeline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Biomimetic total synthesis of (+)-himbacine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. organicreactions.org [organicreactions.org]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. Design, synthesis, and structure-activity relationship studies of himbacine derived muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing a Cell-Based Assay for Himbacine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Himbacine is a piperidine (B6355638) alkaloid compound originally isolated from the bark of the Australian magnolia tree, Galbulimima baccata.[1][2] It is a potent and selective antagonist of the M2 and M4 muscarinic acetylcholine (B1216132) receptor subtypes.[1][3] The M2 receptors are G-protein coupled receptors (GPCRs) predominantly expressed in the heart and central nervous system.[4] Upon activation by acetylcholine, the M2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and activates G-protein-coupled inwardly-rectifying potassium channels (GIRK).[4] Due to its selectivity, himbacine is a valuable tool for neuroscience research and a starting point for drug discovery programs, notably in Alzheimer's disease research.[1][2]
These application notes provide a comprehensive framework for developing cell-based assays to characterize the activity of himbacine. The protocols cover methods to determine its binding affinity, functional antagonism of the M2 muscarinic receptor, and potential effects on cell proliferation and apoptosis.
Data Presentation
Table 1: Pharmacological Data for Himbacine
This table summarizes the binding affinities (Kd) of himbacine for various human muscarinic receptor subtypes as determined by radioligand binding assays.
| Receptor Subtype | Preparation | Assay Type | Value (Kd in nM) | Reference |
| hM1 | Cloned (CHO cells) | Radioligand Binding | 83 | [1] |
| hM2 | Cloned (CHO cells) | Radioligand Binding | 4 | [1] |
| hM3 | Cloned (CHO cells) | Radioligand Binding | 59 | [1] |
| hM4 | Cloned (CHO cells) | Radioligand Binding | 7 | [1] |
| hM5 | Cloned (CHO cells) | Radioligand Binding | 296 | [1] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: M2 muscarinic receptor signaling pathway and the inhibitory action of Himbacine.
Caption: Experimental workflow for characterizing Himbacine activity.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of himbacine for the M2 muscarinic receptor.
Materials:
-
Cell line stably expressing the human M2 muscarinic receptor (e.g., CHO-K1 or HEK293 cells).
-
Cell culture medium and supplements.
-
Radioligand, e.g., [3H]N-methylscopolamine ([3H]NMS).
-
Himbacine stock solution (10 mM in DMSO).
-
Non-labeled competitor for non-specific binding, e.g., Atropine (B194438) (1 mM).
-
Assay Buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well microplates.
-
Scintillation fluid.
-
Microplate scintillation counter.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture M2 receptor-expressing cells to 80-90% confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, a constant concentration of [3H]NMS (e.g., 0.5 nM), and serial dilutions of himbacine.
-
For total binding, add only [3H]NMS and buffer.
-
For non-specific binding, add [3H]NMS and a high concentration of atropine (e.g., 1 µM).
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
-
Incubation and Filtration:
-
Incubate the plate at room temperature for 60-90 minutes.
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters several times with ice-cold assay buffer.
-
-
Detection and Data Analysis:
-
Add scintillation fluid to each well of the filter plate.
-
Count the radioactivity in a microplate scintillation counter.
-
Subtract non-specific binding from all other readings.
-
Plot the specific binding as a function of the log concentration of himbacine.
-
Calculate the IC50 value and then determine the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: cAMP Functional Assay
Objective: To measure the functional antagonism of himbacine on the M2 receptor by quantifying its ability to block agonist-induced changes in intracellular cAMP levels.
Materials:
-
Cell line stably expressing the human M2 muscarinic receptor.
-
Cell culture medium and supplements.
-
Forskolin (B1673556) (adenylyl cyclase activator).
-
Carbachol (B1668302) (muscarinic agonist).
-
Himbacine stock solution (10 mM in DMSO).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
384-well white opaque microplates.
Methodology:
-
Cell Culture and Plating:
-
Culture M2 receptor-expressing cells to 80-90% confluency.
-
Harvest and seed the cells into a 384-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of himbacine in assay buffer.
-
Aspirate the culture medium from the cells and add the himbacine dilutions. Incubate for 15-30 minutes.
-
Add a fixed concentration of carbachol (e.g., the EC80 concentration) to all wells except the negative control.
-
Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
-
cAMP Measurement:
-
Incubate the plate for 30 minutes at room temperature.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP levels as a function of the log concentration of himbacine.
-
Determine the IC50 value, which represents the concentration of himbacine required to inhibit 50% of the carbachol-induced response.
-
Protocol 3: Cell Viability (MTT) Assay
Objective: To assess the effect of himbacine on cell proliferation and viability.
Materials:
-
A panel of cell lines (e.g., cancer cell lines known to express muscarinic receptors and a non-cancerous control cell line).
-
Cell culture medium and supplements.
-
Himbacine stock solution (10 mM in DMSO).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well clear microplates.
-
Microplate reader.
Methodology:
-
Cell Plating:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
-
Compound Treatment:
-
Add serial dilutions of himbacine to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the percentage of cell viability against the log concentration of himbacine to determine the CC50 (cytotoxic concentration 50%).
-
Protocol 4: Apoptosis (Caspase-Glo 3/7) Assay
Objective: To determine if cell death induced by himbacine occurs via an apoptotic mechanism by measuring the activity of caspases 3 and 7.
Materials:
-
Cell line(s) that showed sensitivity in the MTT assay.
-
Cell culture medium and supplements.
-
Himbacine stock solution (10 mM in DMSO).
-
Caspase-Glo 3/7 Assay System.
-
96-well white opaque microplates.
-
Luminometer.
Methodology:
-
Cell Plating and Treatment:
-
Seed cells into a 96-well white-walled plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of himbacine for a predetermined time (e.g., 24 hours). Include vehicle and positive controls (e.g., staurosporine).
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo 3/7 reagent to room temperature.
-
Add the Caspase-Glo 3/7 reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
-
Measurement and Data Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence (relative light units) as a function of the log concentration of himbacine.
-
An increase in luminescence indicates the activation of caspases 3 and 7, and thus, apoptosis.
-
References
Application Notes and Protocols for Himbosine (Himbacine) Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Himbacine is a piperidine (B6355638) alkaloid originally isolated from the bark of the Australian magnolia tree, Galbulimima baccata.[1] It is a potent and selective antagonist of the M2 and M4 muscarinic acetylcholine (B1216132) receptor subtypes.[1] This selectivity makes it a valuable pharmacological tool for dissecting the roles of these specific receptor subtypes in the central and peripheral nervous systems.[1] Initially explored for its cardiselective and antispasmodic properties, its application has expanded to neuroscience research to investigate M2/M4 receptor-mediated signaling pathways in various physiological and pathological contexts.[1][2]
Mechanism of Action: Muscarinic receptors are G-protein coupled receptors. The M2 and M4 subtypes couple to G-proteins of the Gi/o family.[1] Activation of these receptors by acetylcholine inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Himbacine exerts its effect by competitively blocking the binding of acetylcholine to M2 and M4 receptors, thereby preventing this downstream signaling cascade.[1]
Applications:
-
Neuroscience Research: Elucidating the physiological and pathological roles of M2 and M4 receptors in the brain.[1]
-
Alzheimer's Disease Research: Himbacine's activity as a muscarinic receptor antagonist made it a starting point for research into treatments for Alzheimer's disease.[3]
-
Cardiovascular Research: Investigating the role of muscarinic receptors in cardiac function, due to its noted cardio-selectivity.[4]
-
Ophthalmology Research: Studies in chicks have shown that himbacine can inhibit the development of myopia, suggesting a role for M4 receptors in eye development.[5]
Quantitative Data Summary
Table 1: Himbacine Receptor Antagonist Affinity
| Preparation | Receptor Subtype | pA2 Value | Reference |
|---|---|---|---|
| Guinea-pig atria | Cardiac Muscarinic | 8.2 | [4] |
| Guinea-pig ileum | Smooth Muscle Muscarinic | ~7.2 | [4] |
| Guinea-pig trachea | Smooth Muscle Muscarinic | ~7.2 | [4] |
| Rat uterus | Smooth Muscle Muscarinic | ~7.2 | [4] |
| Rat superior cervical ganglion | Putative M1 | 7.14 | [6] |
| Dog saphenous vein | Putative M1 | 7.16 | [6] |
| Rabbit vas deferens | Putative M4-like | 8.08 |[6] |
Table 2: Example Pharmacokinetic Parameters in Mice (Hypothetical Data for Experimental Determination)
| Parameter | Route | Value | Units |
|---|---|---|---|
| Cmax | IP | TBD | ng/mL |
| Tmax | IP | TBD | hours |
| AUC(0-inf) | IP | TBD | ng*h/mL |
| t1/2 (elimination) | IP | TBD | hours |
| Bioavailability | IP | TBD | % |
Table 3: Example Acute Toxicity Profile in Mice (Hypothetical Data for Experimental Determination)
| Strain | Route | LD50 | MTD | Observed Effects |
|---|---|---|---|---|
| CD-1 | IP | TBD | TBD | TBD (e.g., sedation, ataxia, piloerection) |
| C57BL/6 | IP | TBD | TBD | TBD |
TBD: To Be Determined experimentally.
Experimental Protocols
Note: A standardized, peer-reviewed protocol for the systemic administration of himbacine in mice is not widely published. The following protocols are generalized templates based on standard laboratory procedures for compound administration in rodents. Researchers must adapt these protocols and perform necessary dose-finding and toxicity studies.[7][8] All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
Protocol for Acute Toxicity and Maximum Tolerated Dose (MTD) Determination
Objective: To determine the safety profile and the maximum tolerated dose of himbacine following a single administration in mice.
Materials:
-
Himbacine
-
Sterile vehicle (e.g., saline, PBS, or a solution containing a solubilizing agent like DMSO/Tween 80, diluted to appropriate final concentrations)
-
Syringes (1 mL) and needles (25-27 gauge)[7]
-
Male and female CD-1 mice (or other appropriate outbred strain)[9]
-
Animal balance
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for a minimum of one week prior to the experiment.
-
Dose Preparation: Prepare a stock solution of himbacine in a suitable solvent. Make serial dilutions with sterile saline to achieve the desired final concentrations for injection. The final concentration of any organic solvent (like DMSO) should be minimized (<5-10%) and consistent across all groups, including the vehicle control.
-
Group Allocation: Randomly assign mice to several dose groups (e.g., 1, 5, 10, 50, 100 mg/kg) and a vehicle control group (n=3-5 per sex per group).
-
Administration:
-
Weigh each mouse accurately to calculate the precise injection volume. The maximum recommended injection volume for intraperitoneal (IP) administration in mice is 10 mL/kg.[7]
-
Administer the calculated volume of himbacine solution or vehicle via intraperitoneal (IP) injection. The injection site should be in the lower right quadrant of the abdomen to avoid the cecum and bladder.[7]
-
-
Observation:
-
Continuously monitor animals for the first 4 hours post-injection, then at regular intervals for up to 72 hours.[10]
-
Record clinical signs of toxicity using a functional observation battery (e.g., changes in posture, activity, breathing, and presence of seizures, ataxia, or piloerection).[10]
-
Record body weight daily.
-
Note any mortality.
-
-
Data Analysis: The MTD is the highest dose that does not cause unacceptable side effects or mortality.[10]
Protocol for Pharmacological Study in Mice
Objective: To evaluate the effect of himbacine on a specific physiological or behavioral endpoint in mice.
Materials:
-
Himbacine
-
Sterile vehicle
-
Syringes and needles
-
Experimental mice (strain dependent on the research question, e.g., C57BL/6 for many behavioral studies)
-
Apparatus for the specific behavioral or physiological test
Procedure:
-
Dose Selection: Based on the MTD study, select 2-3 non-toxic doses for the efficacy study.
-
Dose Preparation: Prepare injection solutions as described in Protocol 3.1.
-
Group Allocation: Randomly assign mice to treatment groups (e.g., Vehicle, Himbacine low dose, Himbacine medium dose, Himbacine high dose). Include appropriate positive and negative controls for the specific assay being performed.
-
Administration: Administer the compound via the chosen route (e.g., IP) at a specific time point before the experimental test. The timing should be informed by pharmacokinetic data if available, or a pilot study to determine the time to peak effect.
-
Experimental Testing: Perform the desired behavioral (e.g., novel object recognition, rotarod) or physiological (e.g., electrocardiogram, tissue collection for analysis) test at the predetermined time post-administration.
-
Data Collection and Analysis: Record all relevant data and analyze using appropriate statistical methods to compare treatment groups to the vehicle control.
Visualizations
Caption: Himbacine's mechanism of action at M2/M4 muscarinic receptors.[1]
Caption: General experimental workflow for in vivo testing of Himbacine in mice.
References
- 1. benchchem.com [benchchem.com]
- 2. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Himbacine - Wikipedia [en.wikipedia.org]
- 4. The cardio-selectivity of himbacine: a muscarine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of myopia development in chicks using himbacine: a role for M(4) receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Himbacine discriminates between putative muscarinic M1 receptor-mediated responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 9. researchgate.net [researchgate.net]
- 10. Toxicology | MuriGenics [murigenics.com]
Application Notes and Protocols for Himbacine in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Himbacine is a piperidine (B6355638) alkaloid originally isolated from the bark of the Australian magnolia tree, Galbulimima baccata.[1] It has emerged as a valuable pharmacological tool and a lead compound in drug discovery due to its potent and selective antagonist activity against M2 and M4 muscarinic acetylcholine (B1216132) receptors.[1][2][3] The M2 muscarinic receptor, in particular, is a key therapeutic target for various cardiovascular and neurological disorders. High-throughput screening (HTS) assays are essential for the efficient identification and characterization of selective muscarinic receptor antagonists like himbacine and its analogs. These application notes provide detailed protocols for utilizing himbacine in HTS campaigns.
Mechanism of Action: M2 Muscarinic Receptor Antagonism
The M2 muscarinic receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi subunit of the heterotrimeric G protein. When activated by the endogenous agonist acetylcholine, the Gαi subunit inhibits the enzyme adenylyl cyclase, which in turn leads to a decrease in intracellular cyclic AMP (cAMP) levels. Himbacine acts as a competitive antagonist at the M2 receptor, binding to the same site as acetylcholine but failing to activate the receptor. This blockade prevents the downstream signaling cascade, thereby inhibiting the physiological effects mediated by M2 receptor activation.
Data Presentation: Himbacine Binding Affinities
The selectivity of himbacine for different muscarinic receptor subtypes is a key aspect of its pharmacological profile. The following table summarizes the binding affinities (Kd) of himbacine for human muscarinic receptor subtypes.
| Receptor Subtype | Preparation | Assay Type | Value (Kd in nM) |
| M1 (hM1) | Cloned (CHO cells) | Radioligand Binding | 83 |
| M2 (hM2) | Cloned (CHO cells) | Radioligand Binding | 4 |
| M3 (hM3) | Cloned (CHO cells) | Radioligand Binding | 59 |
| M4 (hM4) | Cloned (CHO cells) | Radioligand Binding | 7 |
| M5 (hM5) | Cloned (CHO cells) | Radioligand Binding | 296 |
Data sourced from BenchChem Application Notes.[1]
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of himbacine or test compounds for the M2 muscarinic receptor.
Materials:
-
Cell membranes expressing the human M2 muscarinic receptor (e.g., from CHO or HEK293 cells)
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or a similar M2 receptor antagonist radioligand
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4
-
Himbacine or test compounds at various concentrations
-
Scintillation vials and scintillation fluid
-
Glass fiber filters (e.g., Whatman GF/B)
-
96-well microplates
Procedure:
-
Compound Plating: Prepare serial dilutions of himbacine or test compounds in Assay Buffer in a 96-well plate.
-
Reaction Mixture Preparation: In each well, add the following in order:
-
50 µL of Assay Buffer
-
25 µL of radioligand ([3H]-NMS) at a final concentration equal to its Kd.
-
25 µL of himbacine or test compound dilution.
-
100 µL of cell membrane preparation (containing 10-50 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Functional cAMP Assay
Objective: To measure the functional antagonist activity of himbacine or test compounds at the M2 muscarinic receptor by quantifying their ability to block agonist-induced inhibition of cAMP production.
Materials:
-
CHO or HEK293 cells stably expressing the human M2 muscarinic receptor.
-
Cell culture medium (e.g., DMEM/F12)
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
Carbachol (B1668302) or another muscarinic agonist
-
Himbacine or test compounds
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
384-well white opaque microplates
Procedure:
-
Cell Seeding: Seed the M2 receptor-expressing cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Addition: Treat the cells with various concentrations of himbacine or test compounds and incubate for 15-30 minutes at 37°C.
-
Agonist and Forskolin Addition: Add a fixed concentration of carbachol (typically EC80) and a fixed concentration of forskolin (e.g., 1 µM) to all wells except the negative control.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the concentration of the test compound. Determine the IC50 value, which represents the concentration of the antagonist that restores 50% of the forskolin-stimulated cAMP production in the presence of the agonist.
Mandatory Visualizations
M2 Muscarinic Receptor Signaling Pathway
Caption: M2 muscarinic receptor signaling pathway and the antagonistic action of Himbacine.
High-Throughput Screening Workflow for Muscarinic Antagonists
Caption: A typical high-throughput screening workflow for identifying novel muscarinic receptor antagonists.
References
Application Notes and Protocols: Himbosine as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction to Himbosine
This compound is a complex alkaloid derived from the bark of plants belonging to the Himantandra genus.[1] Its intricate molecular structure and biological origin make it a subject of interest in phytochemical and pharmacological research. As with many natural products, a highly pure and well-characterized standard is essential for accurate quantification and identification in various experimental settings.
This document provides detailed application notes and standardized protocols for the use of this compound as an analytical standard in laboratory settings. These guidelines are intended to assist researchers in achieving accurate, reproducible, and reliable results in their analytical workflows.
Chemical and Physical Properties of this compound:
| Property | Value | Source |
| CAS Number | 15448-14-3 | [1] |
| Molecular Formula | C₃₅H₄₁NO₁₀ | [1] |
| Molecular Weight | 635.7 g/mol | [1] |
| Appearance | White to off-white solid (typical) | General Chemical Properties |
| Solubility | Soluble in DMSO | [1] |
| Storage Conditions | -20°C, protected from light and moisture | [1] |
| Purity | >98% (typical) | [1] |
Preparation of this compound Standard Solutions
Accurate preparation of standard solutions is fundamental to the reliability of any quantitative analysis. The following protocols are provided as a starting point and should be adapted and validated for specific analytical methods and matrices.
Materials and Equipment
-
This compound reference standard (>98% purity)
-
Analytical balance (4-5 decimal places)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Syringe filters (0.22 µm or 0.45 µm)
-
HPLC or LC-MS grade solvents (e.g., DMSO, Methanol (B129727), Acetonitrile)
-
Ultrasonic bath
Protocol for Preparation of Primary Stock Solution (e.g., 1000 µg/mL)
-
Equilibration: Allow the vial of this compound reference standard to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh approximately 10 mg of the this compound standard onto a calibrated analytical balance.
-
Dissolution: Quantitatively transfer the weighed standard into a 10 mL volumetric flask. Add a small amount of DMSO to dissolve the solid.
-
Sonication: Sonicate the flask for 5-10 minutes to ensure complete dissolution.
-
Dilution: Bring the solution to the final volume with a suitable solvent (e.g., methanol or acetonitrile, depending on the analytical method).
-
Mixing: Invert the flask several times to ensure homogeneity.
-
Storage: Store the primary stock solution in an amber vial at -20°C.
Protocol for Preparation of Working Standard Solutions
Working standard solutions are prepared by diluting the primary stock solution to the desired concentration range for constructing a calibration curve.
-
Serial Dilution: Perform serial dilutions of the primary stock solution using the mobile phase or a solvent compatible with the analytical method.
-
Concentration Range: The concentration range should encompass the expected concentration of this compound in the samples to be analyzed.
-
Filtration: Filter the working standard solutions through a 0.22 µm or 0.45 µm syringe filter before injection into the analytical system.
Example Calibration Curve Concentrations:
| Standard Level | Concentration (µg/mL) |
| 1 | 0.1 |
| 2 | 0.5 |
| 3 | 1.0 |
| 4 | 5.0 |
| 5 | 10.0 |
| 6 | 25.0 |
| 7 | 50.0 |
| 8 | 100.0 |
Analytical Methodologies (Examples)
The following are example protocols for the analysis of this compound using HPLC-UV and LC-MS/MS. These methods are illustrative and will require optimization and validation for specific applications.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of small molecules.
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for this compound analysis using HPLC-UV.
Example HPLC Parameters:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Example: 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | To be determined by UV scan (e.g., 220 nm, 254 nm) |
| Run Time | 20 minutes |
Method Validation Parameters for HPLC-UV:
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | ≤ 15% |
| Limit of Detection (LOD) | S/N ratio ≥ 3 |
| Limit of Quantification (LOQ) | S/N ratio ≥ 10 |
| Specificity | No interference at the retention time of this compound |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity, making it suitable for trace-level quantification.
Workflow for LC-MS/MS Method Development
Caption: General workflow for LC-MS/MS method development.
Example LC-MS/MS Parameters:
| Parameter | Recommended Condition |
| LC System | UPLC or HPLC |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | To be determined by infusion of this compound standard |
| Collision Energy | To be optimized for each transition |
Method Validation Parameters for LC-MS/MS:
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | ≤ 15% |
| Matrix Effect | To be evaluated and minimized |
| Recovery | Consistent and reproducible |
Quality Control and Certificate of Analysis
A this compound reference standard should be accompanied by a Certificate of Analysis (CoA) that provides essential information about its quality and purity.
Key Parameters on a Certificate of Analysis:
| Parameter | Description | Example Value |
| Product Name | This compound | This compound |
| CAS Number | Chemical Abstracts Service registry number | 15448-14-3 |
| Lot Number | Unique identifier for the batch | HMB-2025-001 |
| Molecular Formula | Chemical formula | C₃₅H₄₁NO₁₀ |
| Molecular Weight | Mass of one mole of the substance | 635.7 g/mol |
| Appearance | Physical state and color | White Solid |
| Purity (by HPLC) | Percentage of the desired compound | 99.2% |
| Identity (by MS, NMR) | Confirmation of chemical structure | Conforms to structure |
| Solubility | Solvents in which the compound dissolves | Soluble in DMSO |
| Storage Conditions | Recommended storage temperature and conditions | -20°C |
| Retest Date | Date for re-evaluation of quality | Dec 2027 |
Stability and Forced Degradation Studies
To ensure the integrity of the this compound standard and to develop stability-indicating analytical methods, forced degradation studies are recommended. These studies expose the standard to harsh conditions to identify potential degradation products.
Forced Degradation Workflow
Caption: Workflow for forced degradation studies.
Example Forced Degradation Conditions:
| Condition | Reagent/Parameter | Duration |
| Acid Hydrolysis | 0.1 M HCl | 2, 4, 8, 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 2, 4, 8, 24 hours |
| Oxidation | 3% H₂O₂ | 2, 4, 8, 24 hours |
| Thermal | 80°C | 24, 48, 72 hours |
| Photolytic | ICH Q1B conditions | As per guidelines |
Conclusion
The use of a well-characterized this compound reference standard is paramount for obtaining high-quality, reliable data in research and development. The protocols and guidelines presented in this document provide a comprehensive framework for the preparation, analysis, and quality control of this compound as an analytical standard. It is imperative that researchers validate these methods for their specific applications to ensure compliance with regulatory and quality standards.
References
Application Notes and Protocols for the Cryopreservation of Himbacine Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Himbacine is a piperidine (B6355638) alkaloid isolated from the bark of Australian magnolias. It is a potent muscarinic receptor antagonist and has been a subject of interest in drug discovery. The long-term viability and integrity of himbacine stock solutions are crucial for reproducible experimental results. Cryopreservation is a widely adopted method for preserving the stability of small molecules. These application notes provide a detailed protocol for the preparation, cryopreservation, and handling of himbacine stock solutions to ensure their long-term stability and efficacy in research and development. While specific public data on the cryopreservation of himbacine is limited, the following protocols are based on the general principles of small molecule and alkaloid preservation. A supplier of a related compound, "Himbadine," suggests a stability of at least four years when stored at -20°C[1].
Physicochemical Properties of Himbacine
| Property | Value |
| Molecular Formula | C₂₂H₃₅NO₂ |
| Molecular Weight | 345.5 g/mol |
| Appearance | Off-white solid |
| General Solubility | Does not mix well with water |
Recommended Solvents for Stock Solutions
The choice of solvent is critical for the stability and utility of himbacine stock solutions. Based on the general solubility of alkaloids and common practices in pharmacology, the following solvents are recommended. It is crucial to use anhydrous-grade solvents to minimize water content, which can participate in degradation reactions.
| Solvent | Recommended Concentration Range | Notes |
| Dimethyl Sulfoxide (DMSO) | 1-10 mM | A versatile solvent for many organic molecules. Can be toxic to cells at higher concentrations. |
| Ethanol (B145695) (Absolute) | 1-10 mM | A good alternative to DMSO, often less toxic to cells. |
| Methanol | 1-10 mM | Can be used, but ethanol is often preferred due to lower toxicity in biological assays. |
Experimental Protocols
Preparation of Himbacine Stock Solutions
Materials:
-
Himbacine (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Absolute Ethanol (200 proof)
-
Sterile, nuclease-free microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weighing: Accurately weigh the desired amount of himbacine powder using a calibrated analytical balance in a chemical fume hood.
-
Dissolution: Add the appropriate volume of the chosen solvent (DMSO or ethanol) to the weighed himbacine to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly until the himbacine is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution, but should be used with caution to avoid thermal degradation.
-
Aliquoting: Dispense the stock solution into single-use aliquots in sterile cryovials. The volume of each aliquot should be appropriate for a single experiment to avoid multiple freeze-thaw cycles.
-
Labeling: Clearly label each vial with the compound name, concentration, solvent, and date of preparation.
Cryopreservation Protocol
Materials:
-
Prepared himbacine stock solution aliquots
-
-20°C Freezer
-
-80°C Freezer (recommended for long-term storage)
-
Liquid Nitrogen (for flash-freezing, optional)
Procedure:
-
Freezing:
-
Standard Freezing (-20°C or -80°C): Place the cryovials containing the himbacine aliquots directly into a -20°C or -80°C freezer.
-
Flash-Freezing (Optional): For potentially sensitive compounds, flash-freezing can be employed. Immerse the cryovials in liquid nitrogen for 1-2 minutes until completely frozen, and then transfer them to a -80°C freezer for long-term storage.
-
-
Storage:
-
Short-term storage (up to 6 months): Store the aliquots at -20°C.
-
Long-term storage (beyond 6 months): For maximum stability, store the aliquots at -80°C. Based on supplier information for a related compound, stability of at least four years can be expected at -20°C[1].
-
-
Thawing:
-
When an aliquot is needed, remove it from the freezer and thaw it rapidly in a room temperature water bath.
-
Once thawed, gently vortex the vial to ensure a homogenous solution.
-
Use the solution immediately for your experiment.
-
Crucially, avoid repeated freeze-thaw cycles of the same aliquot. Any unused portion of a thawed aliquot should be discarded.
-
Summary of Quantitative Data
| Parameter | Recommendation | Rationale |
| Solvents | Anhydrous DMSO, Absolute Ethanol | Good solubility for alkaloids, compatible with many biological assays. |
| Stock Concentration | 1-10 mM | A common and practical concentration range for laboratory use. |
| Short-Term Storage | -20°C (up to 6 months) | Adequate for routine use and to maintain stability for a moderate duration. |
| Long-Term Storage | -80°C (> 6 months) | Minimizes chemical degradation and ensures the longest possible shelf-life. |
| Freeze-Thaw Cycles | Avoid (use single-use aliquots) | Repeated temperature fluctuations can accelerate degradation. |
Visualizations
Experimental Workflow for Cryopreservation
Caption: Workflow for the preparation and cryopreservation of himbacine stock solutions.
Potential Degradation Pathways of Himbacine
Himbacine, as a piperidine alkaloid with a lactone ring, may be susceptible to degradation through hydrolysis and oxidation. The following diagram illustrates hypothetical degradation pathways. It is important to note that these are potential pathways and would require experimental validation.
Caption: Potential degradation pathways of himbacine.
Safety Precautions
Himbacine is a biologically active compound and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves when handling himbacine and its solutions.
-
Handling: Handle the solid compound in a chemical fume hood to avoid inhalation of the powder.
-
Disposal: Dispose of all waste materials, including empty vials and used pipette tips, in accordance with institutional guidelines for chemical waste.
By following these protocols and recommendations, researchers can ensure the stability and integrity of their himbacine stock solutions, leading to more reliable and reproducible experimental outcomes.
References
Application Notes and Protocols for the Preclinical Formulation of Himbosine
For Researchers, Scientists, and Drug Development Professionals
Introduction to Himbosine
This compound is a piperidine (B6355638) alkaloid with the molecular formula C35H41NO10 and a molecular weight of 635.7 g/mol [1][2][3]. As a complex natural product, it presents significant formulation challenges for preclinical studies due to its presumed low aqueous solubility, a common trait for alkaloids of this nature[4]. Preclinical formulation development is a critical step to ensure adequate drug exposure in animal models for pharmacokinetic, pharmacodynamic, and toxicological evaluations[5][6]. The primary objective is to develop a stable and bioavailable formulation that allows for consistent and reproducible results in these early-stage studies[5]. This document provides a comprehensive guide to developing a suitable formulation for the preclinical evaluation of this compound.
Physicochemical Characterization of this compound
A thorough understanding of the physicochemical properties of this compound is paramount for developing a successful formulation. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| CAS Number | 15448-14-3 | [1][2][3] |
| Molecular Formula | C35H41NO10 | [1][2][3] |
| Molecular Weight | 635.7 g/mol | [1][2][3] |
| Appearance | White to off-white solid | Assumed |
| Solubility | Soluble in DMSO | [1] |
| Aqueous Solubility | Poorly soluble (estimated) | Inferred |
| LogP | High (estimated) | Inferred |
Formulation Development Strategy
Given the anticipated poor aqueous solubility of this compound, a multi-pronged approach to formulation development is recommended. The following workflow outlines the key decision-making steps.
Experimental Protocols
Protocol for Aqueous Solubility Determination
Objective: To determine the aqueous solubility of this compound in various buffers.
Materials:
-
This compound
-
Phosphate buffered saline (PBS), pH 7.4
-
Citrate (B86180) buffer, pH 4.5
-
Deionized water
-
Orbital shaker
-
Centrifuge
-
HPLC system
Procedure:
-
Add an excess amount of this compound to separate vials containing PBS (pH 7.4), citrate buffer (pH 4.5), and deionized water.
-
Incubate the vials in an orbital shaker at 25°C for 24 hours to ensure equilibrium.
-
Centrifuge the samples at 10,000 rpm for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Analyze the concentration of this compound in the filtrate using a validated HPLC method.
-
Perform the experiment in triplicate.
Protocol for Co-solvent Solution Formulation
Objective: To prepare a solution formulation of this compound using a co-solvent system for intravenous (IV) or oral (PO) administration.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Saline (0.9% NaCl)
-
Sterile filters (0.22 µm)
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve this compound in a minimal amount of DMSO.
-
Add PEG 400 to the solution and vortex until a clear solution is obtained.
-
Slowly add saline to the organic solution while vortexing to reach the final desired concentration and vehicle composition. A common vehicle for preclinical studies is 10% DMSO / 40% PEG 400 / 50% Saline.
-
Visually inspect the formulation for any signs of precipitation.
-
For IV administration, sterile filter the final formulation through a 0.22 µm filter.
-
Prepare the formulation fresh on the day of the experiment.
Protocol for Oral Suspension Formulation
Objective: To prepare a micronized suspension of this compound for oral administration.
Materials:
-
This compound
-
Micronizing mill (e.g., jet mill)
-
0.5% (w/v) Hydroxypropyl methylcellulose (B11928114) (HPMC) in water
-
0.1% (w/v) Tween 80 in water
-
Mortar and pestle
Procedure:
-
Micronize this compound powder to achieve a particle size of less than 10 µm.
-
Prepare the vehicle by dissolving HPMC and Tween 80 in deionized water.
-
Weigh the required amount of micronized this compound.
-
In a mortar, add a small amount of the vehicle to the this compound powder to form a paste.
-
Gradually add the remaining vehicle while triturating to form a uniform suspension.
-
Continuously stir the suspension using a magnetic stirrer before and during dose administration to ensure homogeneity.
In Vitro Characterization
Formulation Stability
The physical and chemical stability of the developed formulations should be assessed under relevant storage conditions.
| Formulation | Storage Condition | Timepoints | Parameters to Assess |
| Co-solvent Solution | 4°C and 25°C | 0, 2, 4, 8, 24 hours | Visual appearance, this compound concentration (HPLC), pH |
| Oral Suspension | 4°C and 25°C | 0, 24, 48 hours | Visual appearance, particle size, resuspendability, this compound concentration (HPLC) |
In Vivo Pharmacokinetic Study Protocol
Objective: To evaluate the pharmacokinetic profile of different this compound formulations in mice.
Animals: Male C57BL/6 mice, 8-10 weeks old.
Experimental Groups:
-
Group 1: IV administration of this compound in co-solvent solution (2 mg/kg)
-
Group 2: PO administration of this compound in co-solvent solution (10 mg/kg)
-
Group 3: PO administration of this compound as an oral suspension (10 mg/kg)
Procedure:
-
Fast the mice overnight before dosing.
-
Administer the respective formulations to each group.
-
Collect blood samples (approximately 50 µL) via the tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Analyze the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters using non-compartmental analysis.
Hypothetical Pharmacokinetic Data
The following table presents hypothetical pharmacokinetic data for this compound following administration of different formulations.
| Parameter | IV Co-solvent Solution (2 mg/kg) | PO Co-solvent Solution (10 mg/kg) | PO Oral Suspension (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 350 | 200 |
| Tmax (h) | 0.083 | 0.5 | 1.0 |
| AUC0-t (ngh/mL) | 2500 | 1200 | 800 |
| AUC0-inf (ngh/mL) | 2550 | 1250 | 830 |
| t1/2 (h) | 3.5 | 4.0 | 4.2 |
| Bioavailability (%) | - | 9.8 | 6.5 |
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, for instance, in the context of its potential therapeutic action.
Conclusion
The successful preclinical development of this compound hinges on the creation of a formulation that ensures adequate systemic exposure. This application note provides a framework for the systematic development and evaluation of this compound formulations. Researchers should start with a thorough physicochemical characterization to guide the selection of an appropriate formulation strategy, followed by in vitro characterization and in vivo pharmacokinetic studies to identify the most promising formulation for further preclinical testing.
References
- 1. anjiechem.com [anjiechem.com]
- 2. scbt.com [scbt.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Alkaloids Used as Medicines: Structural Phytochemistry Meets Biodiversity—An Update and Forward Look - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical formulations for discovery and toxicology: physicochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. altasciences.com [altasciences.com]
Application of Himbacine in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Himbacine, a potent and selective antagonist of muscarinic acetylcholine (B1216132) receptors, and its utility in neuroscience research. Detailed protocols and data are furnished to facilitate its application in investigating cholinergic signaling pathways implicated in various neurological processes and disease states.
Himbacine is a piperidine (B6355638) alkaloid first isolated from the bark of the Australian magnolia tree, Galbulimima baccata.[1] It has garnered significant interest in neuropharmacology due to its high affinity and selectivity as an antagonist for the M2 and M4 muscarinic acetylcholine receptor subtypes.[1][2][3] This selectivity allows for the precise dissection of M2 and M4 receptor-mediated signaling in the central nervous system.[1] Initially explored for its cardiselective and antispasmodic properties, Himbacine's application has expanded to neuroscience research, where it serves as a critical tool to elucidate the physiological and pathological roles of M2 and M4 receptors in the brain.[1][4] Its potential as a starting point for drug discovery in conditions like Alzheimer's disease has also been noted.[2]
Quantitative Data
The pharmacological profile of Himbacine is characterized by its distinct binding affinities for the five muscarinic receptor subtypes. The following table summarizes key quantitative data for Himbacine.
| Receptor Subtype | Preparation | Assay Type | Value (Kd in nM) | Reference |
| M1 (hM1) | Cloned (CHO cells) | Radioligand Binding | 83 | [1] |
| M2 (hM2) | Cloned (CHO cells) | Radioligand Binding | 4 | [1] |
| M3 (hM3) | Cloned (CHO cells) | Radioligand Binding | 59 | [1] |
| M4 (hM4) | Cloned (CHO cells) | Radioligand Binding | 7 | [1] |
| M5 (hM5) | Cloned (CHO cells) | Radioligand Binding | 296 | [1] |
| Preparation | Assay Type | Value (pA2) | Reference |
| Guinea-pig atria | Functional (Antagonism) | ~8.2 | [4] |
| Smooth muscle | Functional (Antagonism) | ~7.2 | [4] |
Experimental Protocols
Detailed methodologies for key experiments utilizing Himbacine are provided below. These protocols serve as a foundation, and specific parameters may need to be optimized for different experimental systems.
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of Himbacine for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes or tissue homogenates expressing the muscarinic receptor of interest.
-
Radioligand specific for the receptor (e.g., [3H]N-methylscopolamine, [3H]NMS).
-
Himbacine stock solution (e.g., 10 mM in DMSO).
-
Non-labeled competing ligand for determining non-specific binding (e.g., atropine (B194438) at 1 µM).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation vials and cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of Himbacine in the assay buffer.
-
In a 96-well plate, add the assay buffer, radioligand (at a concentration close to its Kd), and either a vehicle, Himbacine at various concentrations, or the non-labeled competitor for non-specific binding.
-
Add the membrane/tissue homogenate to initiate the binding reaction.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add the scintillation cocktail, and vortex.
-
Measure the radioactivity in a scintillation counter.
-
Analyze the data using non-linear regression analysis to determine the IC50 of Himbacine.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vitro Functional Assay (cAMP Measurement)
Objective: To assess the functional antagonism of Himbacine at M2/M4 receptors by measuring its effect on forskolin-stimulated cAMP accumulation.
Materials:
-
CHO cells stably expressing the M2 or M4 muscarinic receptor.
-
Cell culture medium.
-
Muscarinic agonist (e.g., carbachol).
-
Himbacine.
-
cAMP assay kit (e.g., HTRF, ELISA).
-
Lysis buffer.
Procedure:
-
Seed the cells in a 96-well plate and grow to confluency.
-
Pre-treat the cells with various concentrations of Himbacine for a specified time (e.g., 30 minutes).
-
Stimulate the cells with a fixed concentration of forskolin and a range of concentrations of the muscarinic agonist (e.g., carbachol).
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Construct dose-response curves for the agonist in the absence and presence of different concentrations of Himbacine.
-
Determine the Schild plot analysis to calculate the pA2 value of Himbacine, which represents its antagonist potency.
Visualizations
Signaling Pathway of Himbacine's Antagonistic Action
The following diagram illustrates the mechanism by which Himbacine antagonizes the action of acetylcholine at M2 and M4 muscarinic receptors, which are Gi/o-coupled receptors.
Experimental Workflow for Radioligand Binding Assay
The diagram below outlines the key steps in a competitive radioligand binding assay to determine the affinity of Himbacine for its target receptors.
References
- 1. benchchem.com [benchchem.com]
- 2. Himbacine - Wikipedia [en.wikipedia.org]
- 3. Himbacine analogs as muscarinic receptor antagonists--effects of tether and heterocyclic variations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cardio-selectivity of himbacine: a muscarine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Himbacine as a Versatile Scaffold for Drug Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Himbacine is a complex piperidine (B6355638) alkaloid first isolated from the bark of the Australian magnolia tree, Galbulimima baccata. It has garnered significant attention in the field of medicinal chemistry due to its potent and selective antagonist activity at muscarinic acetylcholine (B1216132) receptors, particularly the M2 and M4 subtypes.[1] This inherent biological activity, combined with a rigid tricyclic core, makes himbacine an attractive scaffold for the design and development of novel therapeutic agents. Its utility has been notably demonstrated in the development of Vorapaxar, a protease-activated receptor 1 (PAR-1) antagonist, showcasing the scaffold's adaptability for targets beyond the cholinergic system.[2][3]
These application notes provide a comprehensive overview of himbacine's pharmacological properties, quantitative data on its biological activity, detailed experimental protocols for its evaluation, and insights into the signaling pathways it modulates. This information is intended to serve as a valuable resource for researchers interested in leveraging the himbacine scaffold for drug discovery endeavors.
Data Presentation
The biological activity of himbacine and its derivatives is most commonly characterized by their binding affinity for muscarinic receptors. The following tables summarize key quantitative data from radioligand binding and functional assays.
Table 1: Binding Affinities (Kd) of Himbacine for Human Muscarinic Receptor Subtypes [1]
| Receptor Subtype | Kd (nM) |
| hM1 | 83 |
| hM2 | 4 |
| hM3 | 59 |
| hM4 | 7 |
| hM5 | 296 |
Table 2: Antagonist Activity (pA2) of Himbacine in Guinea Pig Tissues [4]
| Tissue | Receptor Target | pA2 Value |
| Atria | Cardiac Muscarinic Receptors | 8.2 |
| Ileum | Smooth Muscle Muscarinic Receptors | ~7.2 |
| Trachea | Smooth Muscle Muscarinic Receptors | ~7.2 |
Table 3: In Vitro Activity of a Himbacine-Derived PAR-1 Antagonist (Vorapaxar) [2]
| Compound | Target | Ki (nM) | IC50 (nM) |
| Vorapaxar | PAR-1 | 8.1 | 25 |
Signaling Pathways
Himbacine's primary mechanism of action is the competitive antagonism of M2 and M4 muscarinic acetylcholine receptors. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory Gαi subunit.
M2 Muscarinic Receptor Signaling Pathway
Antagonism of the M2 muscarinic receptor by himbacine blocks the binding of acetylcholine, thereby preventing the activation of the Gαi signaling cascade. This leads to a number of downstream effects, including the disinhibition of adenylyl cyclase, resulting in increased intracellular cyclic AMP (cAMP) levels. Additionally, the modulation of inwardly rectifying potassium channels via the Gβγ subunit is inhibited.[5] More complex, non-canonical signaling involving β-arrestin and the PI3K/Akt pathway may also be affected.[6][7]
References
- 1. Binding and functional selectivity of himbacine for cloned and neuronal muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Himbacine - Wikipedia [en.wikipedia.org]
- 4. The cardio-selectivity of himbacine: a muscarine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in Voacangine Extraction
Welcome to the technical support center for Voacangine extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the extraction of Voacangine from its natural source, Voacanga africana. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols to help you overcome challenges related to low extraction yields.
Frequently Asked Questions (FAQs)
Q1: What is Voacangine and what is its primary natural source?
Voacangine is a naturally occurring iboga alkaloid. Its primary and most commercially viable source is the root bark of the African tree, Voacanga africana.
Q2: I am experiencing a very low yield of Voacangine. What are the common reasons for this?
Low yields of Voacangine are a frequent challenge and can be attributed to several factors:
-
Incomplete Initial Extraction: The solvent may not be efficiently penetrating the plant material to extract all the alkaloids.
-
Presence of Dimeric Alkaloids: A significant portion of Voacangine in Voacanga africana root bark exists within dimeric alkaloids, primarily voacamine (B1217101) and voacamidine.[1] Direct extraction methods will not isolate the Voacangine moiety from these dimers.
-
Suboptimal pH During Purification: Incorrect pH levels during acid-base liquid-liquid extraction can lead to poor separation of alkaloids.
-
Degradation of Voacangine: The use of harsh conditions, such as excessively high temperatures or strong acids for prolonged periods, can lead to the degradation of the target compound.[1]
Q3: How can I increase the yield of Voacangine from the dimeric alkaloids?
To increase the yield, a dimer cleavage step is crucial. This involves treating the crude alkaloid extract with an acid under controlled heating. This process breaks down the voacamine and voacamidine dimers, releasing additional Voacangine. This step can nearly double the total yield of Voacangine.[1]
Q4: What are the key parameters to optimize for a successful Voacangine extraction?
To maximize your yield, focus on optimizing the following parameters:
-
Particle Size: Ensure the plant material is finely powdered to maximize the surface area for solvent interaction.[1]
-
Solvent Choice: Acetone (B3395972) has been shown to be an effective solvent for the initial extraction, especially when used with a weak base like sodium bicarbonate.[2]
-
Extraction Method: Modern techniques like ultrasound-assisted extraction can significantly improve efficiency compared to traditional maceration.
-
pH Control: Carefully control the pH during the acid-base purification steps. The aqueous layer should be sufficiently basic (pH > 9-10) when extracting the free base into an organic solvent.[1]
-
Dimer Cleavage Conditions: Optimize the time and temperature for the acid-catalyzed cleavage to maximize the release of Voacangine while minimizing its degradation.
Troubleshooting Guide
This guide provides solutions to common problems encountered during Voacangine extraction.
| Problem | Possible Cause | Solution |
| Low Yield of Crude Alkaloid Extract | 1. Inadequate Grinding: Plant material is not fine enough, limiting solvent penetration. 2. Insufficient Extraction Time/Cycles: The extraction process is too short or not repeated enough times to extract all alkaloids. 3. Poor Solvent Choice: The solvent used is not optimal for Voacangine and its related alkaloids. | 1. Action: Grind the Voacanga africana root bark to a fine powder. 2. Action: For ultrasound-assisted extraction, repeat the process with fresh solvent until no more alkaloids are detected by Thin Layer Chromatography (TLC).[1] For maceration, ensure sufficient soaking time with regular agitation. 3. Action: Use acetone with sodium bicarbonate for the initial extraction, as this has been shown to be effective.[2] |
| Low Yield of Purified Voacangine | 1. Dimeric Alkaloids Not Cleaved: A significant amount of Voacangine remains locked in voacamine and voacamidine dimers. 2. Incorrect pH during Liquid-Liquid Extraction: The pH of the aqueous phase is not optimal for the separation of the alkaloid free base. 3. Degradation of Voacangine: Exposure to harsh conditions (high heat, strong acids) during dimer cleavage or purification. | 1. Action: Implement an acid-catalyzed dimer cleavage step after the initial extraction. This can be done by heating the crude extract in an acidic solution.[2] 2. Action: When partitioning the alkaloids from an acidic aqueous solution into an organic solvent, ensure the aqueous layer is basified to a pH of 9-10 or higher.[1] 3. Action: Carefully monitor and optimize the reaction time and temperature for the dimer cleavage step. Avoid prolonged exposure to high heat. |
| Presence of Impurities in the Final Product | 1. Incomplete Separation During Liquid-Liquid Extraction: Emulsions or incomplete phase separation can lead to carryover of impurities. 2. Suboptimal Chromatography: The chromatographic conditions are not adequate for separating Voacangine from other closely related alkaloids. | 1. Action: Allow sufficient time for the phases to separate completely. If emulsions form, consider techniques like centrifugation or the addition of brine. 2. Action: Optimize the mobile phase and stationary phase for your column chromatography. Consider using techniques like preparative HPLC for final purification. |
Quantitative Data Summary
The following table summarizes the yields of Voacangine and related alkaloids from Voacanga africana root bark using an optimized acetone-based extraction method.
| Compound | Yield (% of root bark dried weight) |
| Voacangine | ~0.82% |
| Voacristine | ~0.45% |
| Mixture of Voacamine and Voacamidine | ~3.7% |
| Total Potential Voacangine after Dimer Cleavage | ~2.0% |
Data sourced from González et al. (2021).[2]
Experimental Protocols
Protocol 1: Ultrasound-Assisted Acetone Extraction of Voacangine
This protocol is based on the method described by González et al. (2021).[2]
-
Preparation: Finely powder the dried Voacanga africana root bark.
-
Extraction:
-
In an Erlenmeyer flask, combine 100 g of the powdered root bark, 10 g of sodium bicarbonate (NaHCO₃), and 800 mL of acetone.
-
Sonicate the suspension at room temperature for 30 minutes.
-
Filter the mixture through paper.
-
Repeat the extraction process on the plant residue with fresh acetone until no alkaloids are detected in the supernatant by TLC analysis [SiO₂, (8:2 Hexane:EtOAc) + 1% NH₄OH].
-
-
Concentration: Combine the organic extracts and concentrate them in vacuo to obtain a dark brown solid crude extract.
Protocol 2: Acid-Catalyzed Cleavage of Dimeric Alkaloids
This protocol is for increasing the yield of Voacangine from the crude extract containing dimeric alkaloids.
-
Reaction Setup: In a round-bottom flask, dissolve the crude alkaloid extract containing voacamine and voacamidine in a 3:2 mixture of aqueous HCl (3M) and methanol.
-
Heating: Heat the reaction mixture at reflux or use microwave-assisted heating. Monitor the reaction progress by TLC.
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the solution with a base (e.g., sodium bicarbonate or ammonium (B1175870) hydroxide) until the pH is basic.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
-
Purification: Purify the resulting crude Voacangine using column chromatography.
Visualizing the Process and Mechanism
Experimental Workflow
The following diagram illustrates the key steps in an optimized Voacangine extraction protocol.
Caption: Optimized workflow for Voacangine extraction.
Signaling Pathways Modulated by Voacangine
Voacangine has been shown to interact with several key signaling pathways, which may underlie its therapeutic potential.
1. Inhibition of the PI3K/Akt Signaling Pathway
Voacangine has demonstrated anticancer effects by inhibiting the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.[1]
Caption: Voacangine's inhibition of the PI3K/Akt pathway.
2. Modulation of Cholinergic Signaling
Voacangine inhibits acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine (B1216132) (ACh) in the synapse. This leads to increased levels of ACh and enhanced cholinergic neurotransmission.[1]
Caption: Voacangine enhances cholinergic signaling via AChE inhibition.
References
Technical Support Center: Purifying Himbosine by Recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for improving the purity of Himbosine via recrystallization.
Troubleshooting Guide
This guide addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Solution(s) |
| This compound Fails to Dissolve in Hot Solvent | - Inappropriate solvent: The selected solvent may not have the correct polarity to dissolve this compound, even at elevated temperatures.- Insufficient solvent: The volume of solvent may be too low to fully dissolve the amount of this compound present.[1] - Insoluble impurities: The crude this compound sample may contain impurities that are insoluble in the chosen solvent.[2] | - Solvent Selection: Conduct small-scale solubility tests with a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, or mixtures like ethanol/water) to find a suitable one where this compound is soluble when hot but insoluble when cold.[3] - Increase Solvent Volume: Gradually add more hot solvent until the this compound dissolves. Avoid a large excess, as this will reduce the final yield.[4] - Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration to remove them before allowing the solution to cool.[5] |
| No Crystals Form Upon Cooling | - Too much solvent: An excessive amount of solvent was used, keeping this compound dissolved even at low temperatures.[1][6] - Supersaturated solution: The solution is supersaturated, and crystallization has not been initiated.[6] - Cooling too rapidly: Rapid cooling can sometimes inhibit crystal formation.[7] | - Evaporate Solvent: Gently heat the solution to boil off some of the solvent to increase the concentration of this compound.[4][8] - Induce Crystallization: - Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution.[4][6] - Seeding: Add a tiny crystal of pure this compound to the solution to act as a nucleation site. - Slow Cooling: Allow the solution to cool to room temperature slowly and undisturbed before moving it to an ice bath.[7] |
| This compound "Oils Out" Instead of Crystallizing | - Low melting point impurities: The presence of impurities can lower the melting point of the mixture, causing it to separate as an oil. - High concentration of solute: The concentration of this compound in the solution is too high.[6] - Inappropriate solvent: The boiling point of the solvent may be higher than the melting point of this compound. | - Add More Solvent: Reheat the solution and add more solvent to decrease the concentration.[6] - Change Solvent System: Select a solvent with a lower boiling point or use a solvent mixture to adjust the polarity.[9][10] - Slow Cooling: Allow the solution to cool very slowly to encourage the formation of an ordered crystal lattice rather than an amorphous oil. |
| Low Yield of Purified this compound | - Too much solvent used: A large amount of this compound remains dissolved in the mother liquor.[1][4] - Premature crystallization: Crystals formed during hot filtration and were lost.[2] - Washing with warm solvent: Using a rinse solvent that is not sufficiently cold can redissolve some of the purified crystals.[1] | - Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude this compound.[1] - Preheat Funnel: During hot filtration, warm the funnel and filter paper with hot solvent before pouring the this compound solution through.[2] - Use Ice-Cold Rinse: Wash the collected crystals with a minimal amount of ice-cold solvent.[1] |
| Poor Purity After Recrystallization | - Rapid crystal growth: Cooling the solution too quickly can trap impurities within the crystal lattice.[4] - Incomplete removal of mother liquor: Residual mother liquor containing dissolved impurities remains on the crystal surfaces. | - Slow Cooling: Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals.[7] - Efficient Washing: Ensure the crystals are washed thoroughly with a small amount of ice-cold solvent during filtration.[1] - Second Recrystallization: If purity is still not satisfactory, a second recrystallization step may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: The ideal solvent is one in which this compound has high solubility at high temperatures and low solubility at low temperatures. Common choices for alkaloids include alcohols (ethanol, methanol), ketones (acetone), esters (ethyl acetate), and solvent mixtures (e.g., ethanol/water, acetone/hexane).[9][11][12] It is crucial to perform small-scale solubility tests to identify the optimal solvent or solvent system for your specific sample of this compound.
Q2: How can I tell if my this compound sample is pure after recrystallization?
A2: The purity of the recrystallized this compound can be assessed using several analytical techniques:
-
Melting Point Analysis: A pure compound will have a sharp and narrow melting point range. Impurities tend to broaden and depress the melting point.
-
Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) can be used to detect the presence of impurities.
-
Spectroscopy: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can provide detailed structural information and identify any remaining impurities.
Q3: What should I do if I see colored impurities in my this compound sample?
A3: If your this compound solution has a color that is not characteristic of the pure compound, you can try adding a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities. After a few minutes of gentle boiling, the charcoal can be removed by hot gravity filtration.[5] Be aware that activated charcoal can also adsorb some of your desired product, potentially reducing the yield.[5]
Q4: Is it possible to recover this compound from the mother liquor?
A4: Yes, it is often possible to recover a second crop of crystals from the mother liquor. This can be achieved by evaporating a portion of the solvent to concentrate the solution and then allowing it to cool again.[5] However, this second crop may be less pure than the first and may require a separate recrystallization.
Quantitative Data Summary
The following table presents illustrative data on the improvement of this compound purity through successive recrystallizations.
| Recrystallization Step | Initial Purity (%) | Purity After Recrystallization (%) | Yield (%) |
| First Recrystallization | 85 | 97 | 80 |
| Second Recrystallization | 97 | >99 | 85 |
Note: These values are representative and may vary depending on the initial purity of the crude this compound and the specific experimental conditions.
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of this compound by single-solvent recrystallization.
1. Solvent Selection:
-
Place a small amount (e.g., 20 mg) of crude this compound into several test tubes.
-
Add a small volume (e.g., 0.5 mL) of different potential solvents to each tube.
-
Observe the solubility at room temperature.
-
Gently heat the tubes with insoluble samples to the boiling point of the solvent and observe for dissolution.
-
Allow the hot solutions to cool to room temperature and then in an ice bath to check for crystal formation.
-
Select the solvent that best dissolves this compound when hot and provides good crystal recovery upon cooling.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent.
-
Heat the flask on a hot plate while gently swirling to dissolve the this compound. Add more solvent in small portions until the this compound is fully dissolved at the boiling point of the solution.[1]
3. Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Place a stemless funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Wet the filter paper with a small amount of hot solvent.[5]
-
Pour the hot this compound solution through the filter paper.
-
Rinse the original flask with a small amount of hot solvent and pass it through the filter to ensure complete transfer.
4. Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[7]
-
Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.[5]
5. Crystal Collection:
-
Set up a vacuum filtration apparatus with a Büchner funnel and filter paper.
-
Wet the filter paper with a small amount of ice-cold solvent.[5]
-
Swirl the flask to create a slurry of the crystals and pour it into the Büchner funnel under vacuum.
-
Rinse the flask with a small amount of ice-cold solvent to transfer any remaining crystals.
-
Wash the collected crystals with a minimal amount of ice-cold solvent to remove any residual mother liquor.[1]
6. Drying:
-
Allow the crystals to dry on the filter paper by drawing air through them for several minutes.
-
Transfer the dried crystals to a pre-weighed watch glass and allow them to air dry completely or dry them in a desiccator.
7. Analysis:
-
Determine the mass and calculate the percent yield of the purified this compound.
-
Assess the purity of the crystals using melting point analysis, TLC, or HPLC.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. google.com [google.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Himbosine Instability in Solution
Welcome to the Technical Support Center for Himbosine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common instability issues encountered during in vitro experiments with this compound. The following information is based on the chemical properties of this compound (also known as Himbacine), a piperidine (B6355638) alkaloid containing a gamma-lactone functional group, and general knowledge of the stability of similar compounds.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing variable activity in my assays. What could be the cause?
A1: Inconsistent results in biological assays can be a strong indicator of compound instability.[1] Degradation of this compound in your experimental setup can lead to a decrease in the effective concentration of the active compound, resulting in poor reproducibility and an underestimation of its biological activity. Factors such as pH, temperature, light exposure, and the choice of solvent can all contribute to the degradation of this compound.
Q2: What are the most likely degradation pathways for this compound?
A2: Based on its chemical structure, this compound has two primary points of potential instability: the gamma-lactone ring and the piperidine alkaloid core.[2]
-
Hydrolysis of the Gamma-Lactone: Lactones are cyclic esters and are susceptible to hydrolysis, which is the cleavage of the ring by water. This reaction can be catalyzed by both acids and bases.[3][4] The product of hydrolysis would be a hydroxy carboxylic acid, which may have different biological activity and physicochemical properties compared to the parent this compound.
-
Oxidation of the Piperidine Alkaloid: The tertiary amine in the piperidine ring can be susceptible to oxidation. This can lead to the formation of N-oxides or other oxidation products.
Q3: What are the ideal storage conditions for this compound solutions?
A3: To ensure the long-term stability of this compound solutions, it is recommended to store them in a cool, dark, and dry place. Use airtight containers made of inert materials like glass. For extended storage, refrigeration or freezing is advisable. To minimize oxidation, consider flushing the container with an inert gas like nitrogen before sealing.
Q4: How can I monitor the stability of my this compound solution?
A4: The most common and reliable methods for monitoring the stability of small molecules like this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6] These techniques can be used to separate and quantify the parent this compound from its potential degradation products over time. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for identifying the structure of any degradation products that may form.[7][8]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving this compound instability in your experiments.
Problem: Inconsistent or lower-than-expected activity of this compound in solution.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting this compound instability.
Step 1: Verify the Integrity of Your this compound Stock Solution
Before troubleshooting your experimental conditions, it is crucial to confirm that your stock solution is stable.
-
Action: Analyze a freshly prepared stock solution of this compound using HPLC-UV or LC-MS. Compare the chromatogram to a reference standard if available.
-
Interpretation:
-
Single, sharp peak: Your stock solution is likely pure and stable. Proceed to Step 2.
-
Multiple peaks or a broad peak: Your stock solution may be degrading. Prepare a fresh stock solution in a recommended solvent (e.g., DMSO or ethanol) and re-analyze. If degradation persists, consider the quality of your solid this compound.
-
Step 2: Assess the Stability of this compound in Your Assay Buffer
The pH and composition of your assay buffer can significantly impact this compound's stability.
-
Action: Incubate this compound in your assay buffer under the same conditions as your experiment (time, temperature). Take samples at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyze them by HPLC-UV or LC-MS.
-
Interpretation:
-
No significant decrease in the this compound peak area over time: this compound is stable in your assay buffer under these conditions. Proceed to Step 3.
-
A decrease in the this compound peak area and/or the appearance of new peaks: this compound is degrading in your assay buffer. Consider the following:
-
pH: The gamma-lactone ring is susceptible to hydrolysis at both acidic and basic pH.[3][4] If your buffer is not neutral, consider adjusting the pH or using a different buffer system.
-
Buffer components: Some buffer components can react with your compound. If possible, test the stability in a simpler buffer system.
-
-
Step 3: Investigate Potential Photodegradation
Many alkaloids are sensitive to light.
-
Action: Prepare two sets of this compound solutions in your assay buffer. Expose one set to ambient light and keep the other set protected from light (e.g., wrapped in aluminum foil). Analyze samples from both sets at various time points.
-
Interpretation:
-
Similar degradation profiles in both light-exposed and protected samples: Photodegradation is not a significant issue. Proceed to Step 4.
-
Faster degradation in the light-exposed sample: this compound is likely photosensitive.[9][10] Conduct your experiments in the dark or under amber light conditions.
-
Step 4: Evaluate Thermal Stability
Elevated temperatures can accelerate degradation.[11]
-
Action: Incubate this compound solutions at different temperatures (e.g., room temperature, 37°C, and a higher temperature like 50°C) for a set period. Analyze the samples by HPLC-UV or LC-MS.
-
Interpretation:
-
Minimal degradation at your experimental temperature: Thermal instability is not the primary cause.
-
Increased degradation at higher temperatures: this compound is thermally labile.[12] If your experiment requires elevated temperatures, try to minimize the incubation time.
-
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound under various stress conditions. This data is for illustrative purposes and should be experimentally verified.
| Stress Condition | Incubation Time (hours) | % this compound Remaining (Hypothetical) | Appearance of Degradation Products |
| pH 3 (in buffer) | 24 | 85% | Minor peaks observed |
| pH 7 (in buffer) | 24 | 98% | No significant degradation |
| pH 9 (in buffer) | 24 | 70% | Significant degradation peaks |
| Light Exposure | 24 | 90% | Minor degradation peaks |
| Dark Control | 24 | 99% | No significant degradation |
| 37°C | 24 | 95% | Minor degradation |
| 50°C | 24 | 80% | Noticeable degradation |
Experimental Protocols
Protocol 1: HPLC-UV Method for this compound Stability Assessment
This protocol provides a general method for monitoring this compound stability. Method optimization may be required for your specific instrumentation and experimental conditions.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient:
-
Start with 95% A / 5% B
-
Ramp to 5% A / 95% B over 15 minutes
-
Hold at 5% A / 95% B for 5 minutes
-
Return to initial conditions and equilibrate for 5 minutes
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm (or a wavelength of maximum absorbance for this compound)
-
Injection Volume: 10 µL
-
Procedure:
-
Prepare this compound solutions in the desired matrix (e.g., assay buffer).
-
At each time point, take an aliquot of the solution and, if necessary, quench any reaction (e.g., by adding an equal volume of cold acetonitrile).
-
Centrifuge the sample to precipitate any proteins or particulates.
-
Inject the supernatant onto the HPLC system.
-
Monitor the peak area of this compound and any new peaks that appear over time.
-
HPLC Analysis Workflow
Caption: A typical workflow for analyzing this compound stability by HPLC.
Protocol 2: LC-MS Method for Identification of Degradation Products
This protocol outlines a general approach for identifying potential degradation products of this compound.
-
Instrumentation: A liquid chromatography system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass data).
-
Chromatography: Use the same HPLC method as described in Protocol 1.
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-1000.
-
Data Acquisition: Perform full scan MS and data-dependent MS/MS (or targeted MS/MS if you have predicted degradation products).
-
-
Procedure:
-
Analyze your degraded this compound samples using the LC-MS system.
-
Examine the full scan data for new ions that are not present in your time-zero sample.
-
Based on the predicted degradation pathways (hydrolysis, oxidation), calculate the expected masses of potential degradation products.
-
Hydrolysis product: Mass of this compound + 18 (mass of water).
-
Oxidation product: Mass of this compound + 16 (mass of oxygen).
-
-
Compare the theoretical masses with the observed masses of the new ions.
-
Analyze the MS/MS fragmentation patterns of the new ions to confirm their structures. The fragmentation pattern of a degradation product will likely share some fragments with the parent this compound.
-
Predicted Degradation Pathway of this compound
Caption: Predicted degradation pathways for this compound.
By following this troubleshooting guide and utilizing the provided protocols, researchers can better understand and mitigate the instability of this compound in their experimental solutions, leading to more reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. Himbacine | C22H35NO2 | CID 6436265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.aalto.fi [research.aalto.fi]
- 5. A high-performance liquid chromatography assay for yohimbine HCl analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photodegradation of pharmaceuticals in the aquatic environment by sunlight and UV-A, -B and -C irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 11. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 12. Thermal degradation: Significance and symbolism [wisdomlib.org]
Technical Support Center: Optimizing HPLC Separation of Himbosine Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the High-Performance Liquid Chromatography (HPLC) separation of Himbosine isomers.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve specific issues you may encounter during your experiments.
Problem 1: Poor Resolution or Co-elution of this compound Isomers
Symptoms:
-
Overlapping peaks for different isomers.
-
Inability to achieve baseline separation.
-
Inaccurate quantification due to peak overlap.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Column Chemistry | For chiral separations of alkaloids like this compound, a standard C18 column may not provide sufficient selectivity. Consider using a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating alkaloid enantiomers and diastereomers.[1][2][3] |
| Suboptimal Mobile Phase Composition | The composition of the mobile phase is critical for achieving selectivity. Systematically vary the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer. For normal-phase chromatography on a chiral column, you can optimize the ratio of solvents like n-hexane and isopropanol.[1][3] |
| Incorrect Mobile Phase pH | The pH of the mobile phase can significantly impact the retention and selectivity of ionizable compounds like alkaloids. Adjust the pH of the aqueous portion of your mobile phase. For basic compounds like this compound, a pH range of 3-7 is often a good starting point. Ensure the pH is at least 1-2 units away from the pKa of this compound. |
| Inadequate Temperature Control | Temperature can influence chiral recognition. Generally, lower temperatures can enhance enantioselectivity. Experiment with different column temperatures (e.g., in 5°C increments from 15°C to 30°C) to find the optimal condition for your separation. |
| Low Column Efficiency | A worn-out or contaminated column can lead to poor resolution. Flush the column with a strong solvent as recommended by the manufacturer. If the problem persists, the column may need to be replaced. |
Troubleshooting Workflow for Poor Resolution:
Caption: Logical workflow for troubleshooting poor resolution of this compound isomers.
Problem 2: Peak Tailing of this compound Isomers
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
-
Reduced peak height and inaccurate integration.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Silanol (B1196071) Groups | Basic compounds like this compound can interact with residual acidic silanol groups on the silica-based stationary phase, causing peak tailing.[4] |
| - Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to < 3) can protonate the silanol groups, reducing their interaction with the protonated this compound.[4] | |
| - Use of Mobile Phase Additives: Adding a competing base like triethylamine (B128534) (TEA) at a low concentration (e.g., 0.1%) to the mobile phase can mask the active silanol sites.[4] | |
| - Employ a Base-Deactivated Column: Use a column that is end-capped or specifically designed for the analysis of basic compounds to minimize silanol interactions.[4] | |
| Column Overload | Injecting too much sample can lead to peak distortion. Try diluting your sample and injecting a smaller volume to see if the peak shape improves.[4] |
| Column Contamination | Contaminants on the column can lead to poor peak shape. Wash the column according to the manufacturer's instructions. |
Problem 3: Ghost Peaks or Extraneous Peaks in the Chromatogram
Symptoms:
-
Unexpected peaks appear in the chromatogram, often in blank runs or during a gradient.
Possible Causes and Solutions:
| Cause | Solution |
| Contaminated Mobile Phase | Impurities in the solvents or additives can accumulate on the column and elute as ghost peaks. Ensure you are using high-purity (HPLC-grade) solvents and additives. |
| Sample Carryover | Residual sample from a previous injection can be carried over to the next run. Implement a robust needle wash protocol in your autosampler method. |
| Contaminated Sample Solvent | The solvent used to dissolve the sample may be contaminated. Inject a blank of the sample solvent to verify its purity. |
| System Contamination | The HPLC system itself (e.g., tubing, injector) may be contaminated. Flush the entire system with a strong solvent. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound isomers?
A1: For chiral separation of alkaloids similar to this compound, a good starting point would be a polysaccharide-based chiral column (e.g., Chiralcel OD or Chiralpak AD). For a normal-phase method, you could start with a mobile phase of n-hexane:isopropanol:diethylamine (80:20:0.1, v/v/v). For a reversed-phase method, a mobile phase of acetonitrile and a phosphate (B84403) buffer (pH 3-7) is a reasonable starting point. The flow rate is typically around 1.0 mL/min, and UV detection can be performed around 210-220 nm.[1][3]
Q2: How do I choose between normal-phase and reversed-phase chromatography for this compound isomer separation?
A2: The choice depends on the specific isomers and the available columns. Normal-phase chromatography on chiral stationary phases often provides excellent selectivity for non-polar and moderately polar compounds like many alkaloids. Reversed-phase chromatography is generally more common and uses less hazardous solvents, but may require more method development to achieve the desired separation for closely related isomers.
Q3: Is derivatization necessary for the separation of this compound isomers?
A3: Not always. Direct separation on a chiral stationary phase is often possible and is the preferred approach as it is simpler. However, if direct methods fail to provide adequate resolution, derivatization with a chiral derivatizing agent to form diastereomers can be an effective strategy. These diastereomers can then be separated on a standard achiral column (e.g., C18).[5]
Q4: What are the key parameters to validate for an HPLC method for this compound isomer analysis?
A4: Key validation parameters include specificity (ability to separate the isomers from each other and from any impurities), linearity (the relationship between concentration and peak area), accuracy (how close the measured value is to the true value), precision (the reproducibility of the measurement), limit of detection (LOD), and limit of quantitation (LOQ).
Experimental Protocols
Protocol 1: Chiral HPLC Method for Separation of Tropane Alkaloid Enantiomers (Model for this compound)
This protocol is based on a method for separating hyoscyamine (B1674123) enantiomers and can be adapted for this compound.[1][3]
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralcel OD (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| 250 x 4.6 mm, 5 µm | |
| Mobile Phase | n-Hexane : Isopropanol : Methanol (B129727) : Triethylamine |
| (adjust ratios for optimal separation, e.g., start with 85:10:5:0.1) | |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Injection Volume | 10 µL |
| Detection | UV at 218 nm |
Sample Preparation:
-
Prepare a stock solution of the this compound isomer mixture in the mobile phase at a concentration of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a working concentration (e.g., 10-100 µg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for this compound from a Plant Matrix
This protocol is a general procedure for extracting and cleaning up alkaloids from complex matrices.[4]
Experimental Workflow for SPE:
Caption: A typical Solid-Phase Extraction (SPE) workflow for the purification of this compound from a plant matrix.
Methodology:
-
Extraction: Homogenize 1 gram of the dried plant material and extract with 10 mL of 0.1 M HCl by sonicating for 15 minutes. Centrifuge the mixture and collect the acidic supernatant.[4]
-
SPE Cartridge Conditioning: Use a cation-exchange SPE cartridge. Wash the cartridge with 5 mL of methanol, followed by equilibration with 5 mL of 0.1 M HCl.[4]
-
Sample Loading: Load the acidic extract onto the conditioned SPE cartridge at a slow, consistent flow rate.
-
Washing:
-
Elution: Elute the this compound isomers with 5 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.[4]
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the HPLC mobile phase for analysis.[4]
References
Himbosine Peak Tailing in Reverse-Phase Chromatography: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the reverse-phase chromatography analysis of Himbosine.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in HPLC analysis of this compound?
A1: Peak tailing in High-Performance Liquid Chromatography (HPLC) is a phenomenon where the peak asymmetry factor is greater than 1, resulting in a distorted peak with a trailing edge that is longer than its leading edge.[1] This is problematic as it can lead to decreased resolution between adjacent peaks, inaccurate peak integration and quantification, and reduced overall analytical precision.[1][2]
Q2: I am observing peak tailing for this compound, but not for other neutral compounds in my sample. What is the likely cause?
A2: If peak tailing is specific to this compound, a basic alkaloid, the most probable cause is secondary interactions between the analyte and the stationary phase.[3] this compound contains a tertiary amine within its piperidine (B6355638) ring structure, which can interact strongly with acidic residual silanol (B1196071) groups on the surface of silica-based C18 columns.[4] These interactions create multiple retention mechanisms, leading to peak tailing.[1]
Q3: What is the role of mobile phase pH in controlling this compound peak shape?
A3: The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds like this compound. This compound is a basic compound, and its protonation state is dependent on the mobile phase pH. At a low pH (typically 2-3 pH units below the pKa of the tertiary amine), this compound will be fully protonated, existing as a single ionic species. This minimizes peak distortion that can occur when a compound is present in both ionized and non-ionized forms.[4] Additionally, operating at a low pH suppresses the ionization of residual silanol groups on the stationary phase, reducing the likelihood of secondary ionic interactions.[4]
Q4: Can my HPLC system contribute to peak tailing for this compound?
A4: Yes, issues with the HPLC system can cause peak tailing for all compounds, including this compound. This is often referred to as "extra-column volume" or "extra-column band broadening". Potential sources include using tubing with a large internal diameter or excessive length, improper fittings, or a large detector flow cell.[4] These issues cause the sample band to spread out before it reaches the detector, resulting in broader, tailing peaks.
Q5: When should I consider replacing my HPLC column?
A5: If you have systematically addressed mobile phase and system-related issues and this compound peak tailing persists, you should consider the health of your column. Column performance can degrade over time due to contamination, bed deformation, or partial blockage of the inlet frit.[1] A void at the head of the column can also lead to significant peak tailing.[1][3] Flushing the column with a strong solvent may resolve contamination issues, but if the peak shape does not improve, column replacement is recommended.
Section 2: Troubleshooting Guides
Guide 1: Diagnosing the Cause of this compound Peak Tailing
Before attempting to resolve peak tailing, it is essential to diagnose the root cause. The following workflow provides a systematic approach to identifying the source of the problem.
Figure 1. Diagnostic Workflow for this compound Peak Tailing
Guide 2: Resolving Analyte-Specific Peak Tailing for this compound
If you have determined that the peak tailing is specific to this compound, the following steps will help you to improve the peak shape.
Step 1: Mobile Phase pH Optimization
The primary cause of peak tailing for basic compounds like this compound is the interaction with acidic silanol groups on the silica-based stationary phase.[4] By controlling the mobile phase pH, you can minimize these interactions.
-
Recommendation: Adjust the mobile phase pH to be between 2.5 and 3.5. At this pH, the tertiary amine in this compound will be fully protonated, and the residual silanol groups on the stationary phase will be largely non-ionized, thus reducing secondary interactions.
References
Technical Support Center: Himbosine for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing himbosine (B579147) in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
This compound is a piperidine (B6355638) alkaloid with a complex polycyclic structure, first isolated from species of Galbulimima, a magnolia species native to Australia and Southeast Asia.[1] It belongs to the broader class of diterpenoid alkaloids, which are known for their diverse and potent biological activities.[2][3][4]
Q2: What are the known biological activities of this compound?
The bioactivity of this compound has not been extensively investigated.[1] However, as a diterpenoid alkaloid, it may possess biological activities similar to other compounds in this class, which include anti-inflammatory, cytotoxic, and neuroprotective effects.[3][4][5]
Q3: In which solvents is this compound soluble?
This compound is qualitatively described as soluble in ethanol, methanol (B129727), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[1]
Q4: How does the pH of an aqueous solution affect the solubility of alkaloids like this compound?
The solubility of most alkaloids in aqueous solutions is pH-dependent.[6][7] As basic compounds, alkaloids are generally more soluble in acidic solutions where they form protonated salts.[7][8] In neutral or basic aqueous solutions, their solubility is typically lower.
Q5: Are there any known signaling pathways affected by this compound?
While specific signaling pathways modulated by this compound have not been extensively documented, diterpenoid alkaloids as a class have been shown to interact with several key cellular signaling pathways, including:
-
NF-κB Signaling Pathway: This pathway is crucial in regulating inflammatory responses.[9]
-
PI3K/Akt Signaling Pathway: This pathway is involved in cell survival, growth, and proliferation.[2][3][10]
-
MAPK/ERK Signaling Pathway: This pathway plays a central role in cell proliferation, differentiation, and stress responses.[4][5][11]
Troubleshooting Guide: Enhancing this compound Solubility
This guide addresses common issues researchers may encounter when preparing this compound solutions for in vitro experiments.
| Problem | Potential Cause | Troubleshooting Suggestions |
| This compound precipitates when added to aqueous buffer or cell culture medium. | Low aqueous solubility of the free base form of the alkaloid. | 1. Prepare a high-concentration stock solution in an organic solvent: Dissolve this compound in 100% DMSO, ethanol, or methanol to create a concentrated stock solution.[1] 2. Optimize the final solvent concentration: When diluting the stock solution into your aqueous buffer or medium, ensure the final concentration of the organic solvent is low enough to be tolerated by your cells or assay components (typically ≤1% for DMSO in cell-based assays). 3. Adjust the pH of the aqueous medium: Since alkaloids are more soluble at acidic pH, slightly lowering the pH of your buffer (if compatible with your experimental system) may improve solubility.[6][7] |
| Difficulty dissolving this compound powder. | Inappropriate solvent selection or insufficient mixing. | 1. Use a recommended organic solvent: Start with DMSO, ethanol, or methanol as suggested.[1] 2. Apply gentle heating: Warming the solution slightly may aid in dissolution. However, monitor for any compound degradation. 3. Use sonication: Brief sonication can help break up powder aggregates and enhance dissolution. |
| Inconsistent results between experiments. | Variability in this compound solution preparation. | 1. Prepare fresh stock solutions: Avoid repeated freeze-thaw cycles of stock solutions, which can lead to precipitation over time. 2. Ensure complete dissolution: Before making dilutions, visually inspect the stock solution to confirm that all the compound has dissolved. 3. Vortex before use: Briefly vortex the stock solution before taking an aliquot for dilution. |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Solvent Addition: In a sterile microcentrifuge tube or vial, add the appropriate volume of a recommended organic solvent (e.g., DMSO, ethanol, methanol) to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming or brief sonication can be used if necessary.
-
Storage: Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.
General Protocol for In Vitro Cell-Based Assays
-
Cell Seeding: Seed cells in a multi-well plate at the desired density and allow them to adhere overnight in complete culture medium.
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium. Ensure the final concentration of the organic solvent is consistent across all treatments and does not exceed a level toxic to the cells (typically <1% for DMSO).
-
Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of the organic solvent without the compound).
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Assay: Perform the desired in vitro assay (e.g., cell viability, cytokine measurement, Western blotting) according to the manufacturer's instructions or standard laboratory protocols.
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways that may be modulated by diterpenoid alkaloids like this compound.
Caption: Canonical NF-κB Signaling Pathway.
Caption: PI3K/Akt Signaling Pathway.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Mitigating Himbosine Cytotoxicity in Primary Cell Cultures
Disclaimer: As of December 2025, "Himbosine" is not a recognized compound in publicly available scientific literature. This technical support center has been generated using data for C188-9 (also known as TTI-101) , a well-characterized small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), as a representative example. The principles, protocols, and troubleshooting advice provided are broadly applicable to small-molecule inhibitors used in primary cell culture and should serve as a robust template for your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for the STAT3 inhibitor C188-9? A1: C188-9 is an orally bioavailable, small-molecule inhibitor of the STAT3 protein.[1] It functions by specifically targeting and binding to the phosphotyrosyl peptide binding site within the Src homology 2 (SH2) domain of STAT3.[1][2][3] This binding event prevents the Janus kinase (JAK)-mediated phosphorylation of STAT3 at tyrosine 705, which is a critical step for its activation.[4] By inhibiting this phosphorylation, C188-9 impedes the dimerization and translocation of STAT3 to the nucleus, thereby blocking the transcription of STAT3-regulated genes involved in cell proliferation, survival, and apoptosis.[1][2]
Q2: How should I prepare and store C188-9 stock solutions? A2: C188-9 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM).[1] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[1][5] Store these aliquots at -20°C for short-term stability or at -80°C for long-term storage.[1] When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept as low as possible (ideally below 0.1%, and not exceeding 0.5%) to avoid solvent-induced toxicity.[6] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Q3: What is the optimal concentration of C188-9 to use in my primary cell culture experiments? A3: The optimal concentration is highly dependent on the primary cell type and the experimental goal (e.g., inhibiting STAT3 activation vs. inducing apoptosis). It is crucial to perform a dose-response experiment for your specific cells.[1] For example, the IC50 (half-maximal inhibitory concentration) for inhibiting STAT3 activation in primary acute myeloid leukemia (AML) samples ranges from 8-18 µM.[5][7] For inducing apoptosis in the same cells, the EC50 (half-maximal effective concentration) is more variable, ranging from 6 µM to over 50 µM.[5][7] In patient-specific primary breast cancer cells, a low, clinic-relevant concentration of 1 µM has shown efficacy when applied over an extended period.[8][9]
Q4: How long should I incubate my primary cells with C188-9? A4: The incubation time will vary depending on the assay and the primary cell type's sensitivity. For apoptosis induction in primary AML cells, a 24-hour incubation has been reported.[1][5] For cell viability assays, time points such as 24, 48, or 72 hours are common to assess both acute and long-term effects.[6] It is recommended to conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal incubation period for your specific experimental system and to observe the kinetics of the cytotoxic response.[6]
Troubleshooting Guide: High Cytotoxicity in Primary Cells
This guide addresses issues of excessive or unexpected cell death in primary cell cultures treated with a small-molecule inhibitor like C188-9.
| Problem | Potential Cause | Recommended Solution |
| High cell death even at low concentrations | High sensitivity of primary cells: Primary cells are often more sensitive than immortalized cell lines.[5] | Perform a more granular dose-response curve starting from very low (e.g., sub-nanomolar or low nanomolar) concentrations to find the therapeutic window. |
| On-target toxicity: The intended target (e.g., STAT3) is critical for the survival of your specific primary cell type. | This may be an unavoidable consequence. Focus on using the lowest effective concentration and shortest incubation time necessary to achieve the desired biological effect on the target pathway. | |
| Off-target effects: The inhibitor may affect other essential kinases or signaling pathways. C188-9 is known to also have activity against STAT1.[10] | Review the inhibitor's selectivity profile. If possible, use a structurally different inhibitor for the same target to see if the phenotype persists. Consider knockdown/knockout experiments (e.g., using siRNA) to validate that the effect is on-target. | |
| High variability between replicate wells | Uneven cell seeding: Inconsistent cell numbers per well lead to variable results. | Ensure a homogenous single-cell suspension before plating. Use a calibrated pipette and a consistent plating technique. Allow cells to settle evenly before incubation. |
| Inhibitor instability/precipitation: The compound may be unstable or precipitate out of the solution in the culture medium. | Prepare fresh dilutions of the inhibitor for each experiment from a frozen stock. Visually inspect the medium for any signs of precipitation after adding the inhibitor. Consider replenishing the medium with fresh inhibitor for long-term experiments.[1] | |
| Variability in primary cell health: Primary cells from different donors or passages can have different sensitivities.[5] | Use cells from the same donor and passage number for a set of experiments. Ensure cells are healthy and in a consistent growth phase before starting the treatment. | |
| Cytotoxicity observed in vehicle control | Solvent toxicity: The solvent used to dissolve the inhibitor (typically DMSO) is toxic to the primary cells at the concentration used.[6] | Ensure the final DMSO concentration in the culture medium is below 0.5%, and ideally below 0.1%.[6] Perform a dose-response curve for the solvent alone to determine its toxicity threshold for your cells. |
| Low or no observed cytotoxicity | Suboptimal inhibitor concentration: The concentrations used are too low to elicit a response. | Perform a dose-response experiment with a wider and higher range of concentrations. |
| Short incubation time: The duration of treatment is not sufficient to induce a cytotoxic effect. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period.[6] | |
| Inhibitor degradation: The compound may have degraded due to improper storage or handling. | Use a fresh aliquot of the stock solution.[1] Avoid repeated freeze-thaw cycles.[1] | |
| Primary cells are resistant: The target pathway (e.g., STAT3) may not be activated or critical for survival in your specific primary cells. | Confirm the activation of the target pathway in your primary cells (e.g., check for phosphorylated STAT3 via Western blot). Use a positive control cell line known to be sensitive to the inhibitor. |
Quantitative Data Summary
The following table summarizes reported IC50 (inhibitory concentration) and EC50 (effective concentration) values for C188-9 in various primary cell cultures.
| Primary Cell Type | Assay Endpoint | Parameter | Value (µM) | Incubation Time |
| Patient-derived Acute Myeloid Leukemia (AML) cells | STAT3 Activation Inhibition | IC50 | 8 - 18 | Not Specified |
| Patient-derived Acute Myeloid Leukemia (AML) cells | Apoptosis Induction | EC50 | 6 - >50 | 24 hours |
| Patient-specific Primary Breast Cancer Cells (PSPCs) | Cell Viability Reduction | - | Sensitive to 1 µM | Extended period |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Vascular Permeability | - | Reduced permeability | Not Specified |
| Primary Cardiac Fibroblasts | Fibroblast Activation | - | Decreased activation | Not Specified |
Visualizations
Signaling Pathways and Mechanisms
Caption: C188-9 mechanism of action within the canonical JAK/STAT3 signaling pathway.
Experimental & Logical Workflows
Caption: A generalized experimental workflow for assessing inhibitor cytotoxicity.
Caption: A logical decision tree for troubleshooting high cytotoxicity.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the effect of an inhibitor on the metabolic activity of primary cells, which is an indicator of cell viability.
Materials:
-
Primary cells in culture
-
Complete culture medium
-
96-well clear flat-bottom tissue culture plates
-
C188-9 (or other inhibitor) stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density. Allow the cells to adhere and stabilize overnight (for adherent cells).
-
Compound Treatment: Prepare serial dilutions of C188-9 in complete culture medium. A typical dose range to start with might be 0.1, 0.5, 1, 5, 10, 25, and 50 µM. Include a vehicle-only control (same max % of DMSO).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of C188-9.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT stock solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Solubilization: For adherent cells, carefully aspirate the medium. For suspension cells, centrifuge the plate and then aspirate. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Detection using Annexin V Staining
This protocol provides a general framework for detecting apoptosis induced by C188-9 using flow cytometry.
Materials:
-
Treated primary cells
-
Phosphate-buffered saline (PBS), cold
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing 10X Binding Buffer, Annexin V-FITC, and Propidium Iodide)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat your primary cells with the desired concentrations of C188-9 and controls as described in the cell viability protocol.
-
Cell Harvesting: After the incubation period, collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or non-enzymatic dissociation solution.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (100,000 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
References
- 1. benchchem.com [benchchem.com]
- 2. Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protecting normal cells from the cytotoxicity of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Himbosine aggregation issues and solutions
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common aggregation and solubility challenges encountered during experiments with Himbosine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is aggregation a concern?
A1: this compound is a novel small molecule inhibitor of the XYZ kinase, a key target in the treatment of various solid tumors. Due to its hydrophobic nature, this compound has a tendency to self-associate and form aggregates in aqueous solutions. This aggregation can lead to decreased bioavailability, loss of therapeutic efficacy, and potential immunogenicity, making it a critical parameter to control during pre-clinical and formulation development.[1][2][3]
Q2: What are the primary factors that influence this compound aggregation?
A2: this compound aggregation is influenced by a combination of factors related to its physicochemical properties and the experimental conditions. Key factors include:
-
Concentration: Higher concentrations of this compound increase the likelihood of intermolecular interactions and aggregation.[2]
-
pH: The solubility and charge state of this compound are pH-dependent. At pH values near its isoelectric point, this compound is least soluble and most prone to aggregation.
-
Ionic Strength: The salt concentration of the solution can impact electrostatic interactions between this compound molecules. High ionic strength can sometimes shield charges and promote hydrophobic aggregation.[4]
-
Temperature: Temperature can affect the solubility and stability of this compound. In some cases, elevated temperatures used to initially dissolve the compound can lead to aggregation upon cooling if the solution becomes supersaturated.
-
Mechanical Stress: Agitation, stirring, or filtration can introduce mechanical stress that may induce aggregation.[2]
Q3: How can I detect and quantify this compound aggregation?
A3: Several methods can be employed to detect and quantify this compound aggregation. Visual inspection for precipitation is a simple first step. For more quantitative analysis, techniques such as Dynamic Light Scattering (DLS) to measure particle size distribution, Size Exclusion Chromatography (SEC) to separate aggregates from monomers, and UV-Vis spectrophotometry to monitor changes in absorbance or scattering are commonly used.
Troubleshooting Guide
Problem 1: this compound precipitates out of my aqueous buffer during my experiment.
-
Question: I dissolved this compound in DMSO to make a stock solution and then diluted it into my aqueous phosphate-buffered saline (PBS) for a cell-based assay. I noticed a cloudy precipitate forming immediately. What is happening and how can I fix it?
-
Answer: This is a common issue when diluting a compound from a high-solubility organic solvent into an aqueous buffer where it has low solubility. The rapid change in solvent environment causes the compound to crash out of solution. Here are several strategies to address this:
-
Optimize Co-Solvent Percentage: You can try to include a small percentage of an organic co-solvent in your final aqueous buffer. It is crucial to determine the maximum percentage of the co-solvent that is tolerated by your experimental system (e.g., cells) without causing toxicity.[5]
-
pH Adjustment: The solubility of many small molecules is pH-dependent. Experiment with adjusting the pH of your aqueous buffer to a range where this compound is more soluble. This may involve moving further away from its pKa.[5]
-
Use of Surfactants: Incorporating a non-ionic surfactant, such as Tween® 80 or Polysorbate 20, at a concentration above its critical micelle concentration (CMC) can help to keep this compound solubilized through micellar encapsulation.[5]
Table 1: Effect of Formulation Strategies on this compound Solubility in PBS (pH 7.4)
-
| Formulation Strategy | Concentration of Additive | Visual Observation | This compound Solubility (µg/mL) |
| None (Control) | N/A | Immediate Precipitation | < 1 |
| DMSO Co-solvent | 1% (v/v) | Slight Haze | 5 |
| pH Adjustment | pH 6.0 | Clear Solution | 15 |
| Tween® 80 | 0.02% (w/v) | Clear Solution | 25 |
Problem 2: I am observing a decrease in the activity of this compound over the course of my multi-day experiment.
-
Question: My this compound solution is initially clear, but after 24-48 hours at 37°C, I see a significant drop in its inhibitory activity in my kinase assay. What could be the cause?
-
Answer: This loss of activity could be due to time-dependent aggregation or chemical degradation. Over time, even if not immediately visible, small soluble aggregates can form, reducing the concentration of the active monomeric drug.
-
Workflow for Investigating Time-Dependent Aggregation:
Caption: Troubleshooting workflow for loss of this compound activity.
-
Solutions to Mitigate Time-Dependent Aggregation: The addition of stabilizing excipients can help prevent aggregation over time.
Table 2: Impact of Excipients on this compound Stability and Aggregation
-
| Excipient | Concentration | % Monomeric this compound after 48h at 37°C (by SEC) |
| None (Control) | N/A | 65% |
| Arginine | 50 mM | 85% |
| Hydroxypropyl-β-cyclodextrin (HPβCD) | 2% (w/v) | 95% |
| Polyethylene Glycol 400 (PEG 400) | 5% (v/v) | 92% |
Problem 3: My results with this compound are not reproducible between experiments.
-
Question: I am getting significant variability in my IC50 values for this compound in different experimental runs, even when I follow the same protocol. Why is this happening?
-
Answer: Poor reproducibility is often a consequence of inconsistent this compound solubility and aggregation. The preparation of the dosing solution is a critical step that must be carefully controlled.
-
Logical Relationship for Reproducible Dosing Solutions:
Caption: Key factors for ensuring reproducible this compound solutions.
-
Detailed Protocol for Preparing this compound Dosing Solutions:
-
Prepare this compound Stock: Accurately weigh this compound powder and dissolve in 100% DMSO to a final concentration of 10 mM. Ensure complete dissolution by gentle vortexing. Store at -20°C in small aliquots to avoid freeze-thaw cycles.
-
Prepare Final Assay Buffer: Prepare the aqueous buffer (e.g., PBS with 0.01% Tween® 20) and allow it to equilibrate to the experimental temperature.
-
Serial Dilution: Perform serial dilutions of the this compound stock solution in 100% DMSO to create intermediate concentrations.
-
Final Dilution: Add a small, consistent volume of each DMSO intermediate to the pre-equilibrated assay buffer to achieve the final desired this compound concentrations. The final DMSO concentration should be kept constant across all conditions and should not exceed a level that affects the assay performance (typically <0.5%).
-
Mix and Verify: Mix gently by inversion immediately after dilution. Visually inspect for any signs of precipitation. For critical experiments, a quick DLS reading can confirm the absence of large aggregates.
-
Use Immediately: Use the freshly prepared dosing solutions as soon as possible.
-
-
References
- 1. Finding Solutions. Custom manufacturers take on drug solubility issues to help pharmaceutical firms move products through development | Hovione [hovione.com]
- 2. Aggregation in drug development: a challenge that can be avoided | Fidabio [fidabio.com]
- 3. SPECIAL FEATURE - Solubility & Bioavailability: Difficult Beasts to Tame [drug-dev.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Himbosine Derivatization
Welcome to the technical support center for the derivatization of Himbosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the derivatization of this compound and its analogues.
Acylation Reactions
Q1: My acylation reaction of this compound is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in this compound acylation can stem from several factors. This compound possesses multiple potential acylation sites, including hydroxyl groups and secondary amines within its complex structure. Incomplete reactions or the formation of multiple products can lead to a diminished yield of the desired derivative.
Troubleshooting Steps:
-
Reagent Choice: The choice of acylating agent is critical. For less reactive sites, more reactive agents like acyl chlorides or anhydrides in the presence of a suitable base (e.g., triethylamine (B128534), pyridine, or DMAP) are recommended. For more controlled reactions, activated esters can be employed.
-
Reaction Conditions:
-
Temperature: While many acylations proceed at room temperature, stubborn reactions may benefit from gentle heating (e.g., 40-60°C). However, be cautious of potential side reactions or degradation at elevated temperatures. Conversely, for highly reactive acylating agents, cooling the reaction to 0°C may be necessary to control selectivity.
-
Solvent: A dry, aprotic solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) is crucial to prevent hydrolysis of the acylating agent.
-
Stoichiometry: Ensure an appropriate molar excess of the acylating agent and base is used to drive the reaction to completion. A typical starting point is 1.2-2.0 equivalents of the acylating agent and 1.5-3.0 equivalents of the base.
-
-
Moisture Control: The presence of water can hydrolyze both the acylating agent and the desired product, significantly reducing the yield. All glassware should be oven-dried, and anhydrous solvents should be used. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
Purification: Complex reaction mixtures may require careful purification. Column chromatography using silica (B1680970) gel is a common method for separating this compound derivatives.[1][2] A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective.
Q2: I am observing multiple products in my this compound acylation reaction. How can I improve the selectivity?
A2: The presence of multiple hydroxyl and amine groups in the this compound scaffold can lead to non-selective acylation.
Troubleshooting Steps:
-
Protecting Groups: Consider using protecting groups for more reactive sites if you want to acylate a specific, less reactive position. This strategy, however, adds extra steps to your synthesis (protection and deprotection).
-
Steric Hindrance: Utilize sterically hindered acylating agents or bases to favor acylation at less sterically hindered positions on the this compound molecule.
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance the kinetic selectivity towards the more reactive functional group.
-
Catalyst Choice: The choice of base or catalyst can influence selectivity. For example, DMAP is a highly effective acylation catalyst that can sometimes overcome steric hindrance, which may or may not be desirable depending on your target derivative.
Glycosylation Reactions
Q3: I am attempting to glycosylate this compound, but the reaction is not proceeding. What are the potential issues?
A3: Glycosylation reactions are notoriously sensitive and require careful optimization. The reactivity of the glycosyl donor and the hydroxyl group on this compound, along with the choice of promoter, are key factors.
Troubleshooting Steps:
-
Glycosyl Donor Activity: Ensure your glycosyl donor (e.g., glycosyl bromide, trichloroacetimidate, or thioglycoside) is sufficiently reactive. The stability and reactivity of these donors can vary, and they should be freshly prepared or properly stored.
-
Promoter/Activator: The choice of promoter is critical and depends on the glycosyl donor used. Common promoters include silver triflate, trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), or N-iodosuccinimide (NIS) in combination with a catalytic amount of a Lewis acid like triflic acid (TfOH). Ensure the promoter is active and used in the correct stoichiometric amount.
-
Reaction Conditions:
-
Temperature: Glycosylation reactions are often performed at low temperatures (e.g., -78°C to 0°C) to control stereoselectivity and minimize side reactions. A gradual warming to room temperature may be necessary to drive the reaction to completion.
-
Molecular Sieves: The presence of activated molecular sieves (e.g., 4Å) is essential to scavenge any moisture that can deactivate the promoter and hydrolyze the glycosyl donor.
-
-
Solvent: Anhydrous dichloromethane or a mixture of DCM and diethyl ether are commonly used solvents.
Q4: My this compound glycosylation is resulting in a mixture of anomers (α and β). How can I control the stereoselectivity?
A4: Controlling the stereochemical outcome of a glycosylation reaction is a common challenge.
Troubleshooting Steps:
-
Neighboring Group Participation: If your glycosyl donor has a participating group (e.g., an acetyl or benzoyl group) at the C2 position, it will typically favor the formation of the 1,2-trans glycosidic linkage.
-
Solvent Effects: The choice of solvent can influence the anomeric ratio. Nitrile solvents like acetonitrile (B52724) can sometimes favor the formation of the β-anomer.
-
Temperature Control: Precise temperature control is crucial for stereoselectivity. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate is often beneficial.
-
Promoter Selection: Certain promoters are known to favor the formation of specific anomers. A thorough literature search for similar glycosylation reactions can provide guidance on the best promoter for your desired outcome.
Etherification Reactions
Q5: I am having difficulty forming an ether derivative of this compound. What are some common troubleshooting strategies?
A5: Etherification of a complex molecule like this compound, which contains sterically hindered hydroxyl groups, can be challenging.
Troubleshooting Steps:
-
Williamson Ether Synthesis: This classic method involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then reacts with an alkyl halide.
-
Base: Ensure a sufficiently strong and non-nucleophilic base is used to fully deprotonate the hydroxyl group without causing side reactions.
-
Solvent: Anhydrous polar aprotic solvents like DMF or THF are typically used.
-
Leaving Group: A good leaving group on the alkylating agent (e.g., iodide > bromide > chloride) will facilitate the reaction.
-
-
Mitsunobu Reaction: This reaction is often effective for the etherification of sterically hindered alcohols. It involves the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
-
Reagent Quality: The success of the Mitsunobu reaction is highly dependent on the quality of the reagents, especially the azodicarboxylate.
-
Reaction Conditions: The reaction is typically run at low temperatures (e.g., 0°C) and then allowed to warm to room temperature.
-
Data Presentation
Table 1: General Reaction Parameters for this compound Derivatization
| Parameter | Acylation | Glycosylation | Etherification (Williamson) |
| Temperature | 0°C to 60°C | -78°C to RT | 0°C to 80°C |
| Solvent | DCM, THF, DMF | DCM, Diethyl Ether | DMF, THF |
| Key Reagents | Acyl chlorides, Anhydrides | Glycosyl donors, Promoters | Alkyl halides, Strong base |
| Additives | Pyridine, DMAP | Molecular Sieves (4Å) | - |
| Atmosphere | Inert (N₂ or Ar) | Inert (N₂ or Ar) | Inert (N₂ or Ar) |
Experimental Protocols
Protocol 1: General Procedure for Acylation of this compound
-
Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Add a suitable base, such as triethylamine (2.0 eq) or DMAP (0.1-1.0 eq), and stir the solution at room temperature for 10 minutes.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Glycosylation of this compound
-
To a flame-dried flask under an inert atmosphere, add this compound (1.0 eq), the glycosyl donor (1.5 eq), and freshly activated 4Å molecular sieves in anhydrous DCM.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction to the desired temperature (e.g., -40°C or -78°C).
-
Add the promoter (e.g., TMSOTf, 0.2 eq) dropwise.
-
Stir the reaction at this temperature for the specified time, monitoring by TLC.
-
Quench the reaction by adding triethylamine.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate.
-
Purify the residue by column chromatography on silica gel.
Mandatory Visualizations
Caption: Experimental workflow for this compound derivatization.
Caption: Troubleshooting logic for low-yield derivatization reactions.
References
Dealing with matrix effects in Himbosine bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of Himbosine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound bioanalysis?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the biological matrix (e.g., plasma, urine).[1] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate and imprecise quantification of this compound. In the context of this compound, a piperidine (B6355638) alkaloid, common sources of matrix effects in plasma include phospholipids (B1166683), salts, and endogenous metabolites.
Q2: What are the primary causes of matrix effects in the LC-MS/MS analysis of this compound?
A2: The primary causes of matrix effects in the LC-MS/MS analysis of basic compounds like this compound are endogenous components of the biological matrix that co-elute with the analyte and interfere with the ionization process.[1] Phospholipids are a major contributor to matrix effects in plasma and serum samples. Other sources can include salts, endogenous metabolites, and co-administered drugs.
Q3: How can I determine if my this compound assay is experiencing matrix effects?
A3: Two common methods to assess matrix effects are:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of a this compound standard solution into the mass spectrometer's ion source while a blank, extracted matrix sample is injected onto the LC column. A dip or rise in the baseline signal as the matrix components elute indicates the time regions where ion suppression or enhancement occurs.
-
Post-Extraction Spike: This quantitative method compares the peak area of this compound in a blank matrix extract that has been spiked with the analyte to the peak area of a pure this compound standard solution at the same concentration.[2] The ratio of these peak areas is known as the matrix factor (MF). An MF less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating matrix effects in your this compound bioanalytical method.
Problem: Poor accuracy and precision in this compound quantification.
This is a common symptom of unmanaged matrix effects. The following workflow can help you troubleshoot this issue.
Caption: Troubleshooting workflow for addressing matrix effects in this compound bioanalysis.
Experimental Protocols
Protocol 1: Assessment of Matrix Effect by Post-Extraction Spike
-
Prepare Blank Matrix Samples: Extract six different lots of the biological matrix (e.g., human plasma) using your established sample preparation method without adding this compound or an internal standard (IS).
-
Prepare Neat Standard Solutions: Prepare two sets of solutions:
-
Set A: Spike the extracted blank matrix samples with this compound and the IS at a low and a high concentration.
-
Set B: Prepare solutions of this compound and the IS in the final reconstitution solvent at the same low and high concentrations as Set A.
-
-
Analyze Samples: Inject and analyze both sets of samples using your LC-MS/MS method.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area of this compound in Set A) / (Peak Area of this compound in Set B)
-
An MF between 0.85 and 1.15 is generally considered acceptable.
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for this compound
This protocol is a general guideline for the extraction of piperidine alkaloids like this compound from plasma.
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of a suitable internal standard solution (ideally a stable isotope-labeled this compound). Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound and the IS with 1 mL of methanol containing 2% ammonium (B1175870) hydroxide.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for this compound Bioanalysis (Illustrative Data)
| Sample Preparation Technique | Matrix Effect (MF) | Recovery (%) | Precision (%CV) | Notes |
| Protein Precipitation (PPT) | 0.75 - 1.20 | 85 - 105 | < 15 | Simple and fast, but may have higher matrix effects. |
| Liquid-Liquid Extraction (LLE) | 0.90 - 1.10 | 70 - 90 | < 10 | Good for removing phospholipids, can be more selective than PPT. |
| Solid-Phase Extraction (SPE) | 0.95 - 1.05 | 80 - 100 | < 10 | Generally provides the cleanest extracts and lowest matrix effects. |
Note: The data in this table is illustrative and the actual performance will depend on the specific method parameters and the biological matrix.
Visualizations
Caption: A generalized experimental workflow for the quantitative bioanalysis of this compound.
Caption: Simplified diagram illustrating how phospholipids can cause ion suppression in electrospray ionization.
References
Himbosine quantification challenges in complex samples
Welcome to the technical support center for the quantification of himbosine (B579147) in complex biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges in bioanalytical method development and validation.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in quantifying this compound in complex samples like plasma?
A1: The primary challenges in quantifying this compound, a novel alkaloid, in complex matrices such as plasma, urine, or tissue homogenates include:
-
Matrix Effects: Endogenous components of the sample, particularly phospholipids (B1166683), can co-elute with this compound and interfere with its ionization in the mass spectrometer, leading to ion suppression or enhancement.[1] This can significantly impact the accuracy and reproducibility of the results.
-
Low Recovery: this compound may bind to proteins or other matrix components, leading to incomplete extraction and underestimation of its concentration. The choice of sample preparation technique is crucial to maximize recovery.
-
Poor Sensitivity: If the concentration of this compound is very low, achieving the required level of sensitivity can be difficult. This necessitates a highly efficient sample preparation method and optimized LC-MS/MS conditions.
-
Metabolite Interference: this compound metabolites may have similar structures and masses, potentially interfering with the quantification of the parent drug.[2] Chromatographic separation is essential to distinguish between this compound and its metabolites.
Q2: Which sample preparation technique is best for this compound analysis in plasma?
A2: The optimal sample preparation technique depends on the specific requirements of your assay, such as the desired limit of quantification and the complexity of the matrix. The three most common techniques are:
-
Protein Precipitation (PPT): This is a simple and fast method where an organic solvent (e.g., acetonitrile (B52724) or methanol) is added to the plasma to precipitate proteins.[3][4] While quick, it may not effectively remove other interferences like phospholipids, which can lead to significant matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE involves extracting this compound from the aqueous plasma sample into an immiscible organic solvent.[5][6] This technique is generally more effective at removing salts and other highly polar interferences than PPT. The pH of the aqueous phase can be adjusted to optimize the extraction of basic compounds like alkaloids.[6]
-
Solid-Phase Extraction (SPE): SPE is a highly selective method that can provide the cleanest extracts.[7][8] It involves passing the sample through a solid sorbent that retains this compound, while interfering compounds are washed away. This compound is then eluted with a small volume of a strong solvent. This technique is excellent for achieving low limits of quantification.
Q3: How can I minimize matrix effects in my this compound assay?
A3: Minimizing matrix effects is critical for accurate quantification. Here are some strategies:
-
Optimize Sample Preparation: Employ more selective sample preparation techniques like SPE or LLE to remove interfering substances, particularly phospholipids.[6]
-
Chromatographic Separation: Develop a robust HPLC or UHPLC method to chromatographically separate this compound from co-eluting matrix components.[9] A longer retention time can sometimes help to avoid the region where most phospholipids elute.[2]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the sensitivity of the assay.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Signal Intensity / Poor Sensitivity | Inefficient ionization of this compound. | Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature).[7] Ensure the mobile phase pH is suitable for protonating this compound (e.g., acidic pH for positive ion mode).[7][10] |
| Poor extraction recovery. | Evaluate different sample preparation techniques (PPT, LLE, SPE).[6] For LLE, optimize the pH and organic solvent. For SPE, test different sorbents and elution solvents. | |
| Significant ion suppression. | Improve sample cleanup to remove matrix components. Adjust chromatography to separate this compound from the suppression zone.[9] | |
| High Variability in Results (Poor Precision) | Inconsistent sample preparation. | Ensure precise and consistent pipetting and solvent volumes. Consider automating the sample preparation process. |
| Variable matrix effects between samples. | Use a stable isotope-labeled internal standard. If unavailable, use a structural analog that behaves similarly. | |
| Carryover from previous injections. | Optimize the autosampler wash procedure with a strong solvent. Inject a blank sample after a high concentration sample to check for carryover. | |
| Inaccurate Results (Poor Accuracy) | Calibration standards prepared incorrectly. | Verify the concentration and purity of the this compound reference standard. Prepare fresh calibration standards. |
| Matrix effects impacting standards and samples differently. | Prepare calibration standards in the same biological matrix as the samples to mimic the matrix effect. | |
| Analyte instability. | Investigate the stability of this compound in the biological matrix at different storage conditions (freeze-thaw, benchtop, long-term).[3] | |
| Peak Tailing or Splitting | Poor chromatographic conditions. | Ensure compatibility between the column and mobile phase. Adjust the mobile phase composition and gradient. Check for column degradation. |
| Presence of interfering compounds. | Improve the selectivity of the sample preparation method. Optimize the chromatographic separation to resolve the interfering peak. |
Quantitative Data Summary
The following table summarizes representative quantitative data for a hypothetical validated LC-MS/MS method for this compound in human plasma.
| Parameter | Result |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (%RE) | ± 15% |
| Extraction Recovery | > 85% |
| Matrix Effect | 90 - 110% |
Experimental Protocols
Detailed Methodology for this compound Quantification in Human Plasma by LC-MS/MS
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Spike 100 µL of human plasma with the internal standard (e.g., this compound-d3).
-
Add 200 µL of 4% phosphoric acid and vortex to mix.
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetate (B1210297) buffer (pH 6.0), followed by 1 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
HPLC System: Shimadzu Nexera X2 or equivalent.[8]
-
Column: Waters Symmetry C18, 150 x 4.6 mm, 3.5 µm or equivalent.[11]
-
Mobile Phase A: 0.1% Formic Acid in Water.[7]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[7]
-
Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.[5]
-
Injection Volume: 10 µL.[11]
-
Mass Spectrometer: Sciex 6500 QTRAP or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
This compound: Q1 (e.g., 354.2) -> Q3 (e.g., 188.1)
-
This compound-d3 (IS): Q1 (e.g., 357.2) -> Q3 (e.g., 191.1)
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., Curtain Gas: 35 psi, IonSpray Voltage: 5000 V, Temperature: 450°C).[7]
Visualizations
Caption: Experimental workflow for this compound quantification.
References
- 1. youtube.com [youtube.com]
- 2. nebiolab.com [nebiolab.com]
- 3. researchgate.net [researchgate.net]
- 4. A novel liquid chromatography/tandem mass spectrometry based depletion method for measuring red blood cell partitioning of pharmaceutical compounds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of four alkaloids in mice plasma and brain by LC-MS/MS for pharmacokinetic studies after administration of Corydalis Rhizoma and Yuanhu Zhitong extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Simultaneous Determination of Five Alkaloids by HPLC-MS/MS Combined With Micro-SPE in Rat Plasma and Its Application to Pharmacokinetics After Oral Administration of Lotus Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening Method for 23 Alkaloids in Human Serum Using LC/MS/MS with a Pentafluorophenyl Column in Dynamic Multiple Reaction Monitoring Mode [scirp.org]
- 9. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. how to develop a lc-ms/ms method for acidic compounds plasma - Chromatography Forum [chromforum.org]
- 11. japsonline.com [japsonline.com]
Technical Support Center: Improving the Reproducibility of Himbosine Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of Himbosine bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological target?
A1: this compound is a piperidine (B6355638) alkaloid originally isolated from the bark of the Australian magnolia tree, Galbulimima baccata.[1] It is a potent and selective antagonist of the M2 and M4 muscarinic acetylcholine (B1216132) receptor subtypes.[1] Therefore, its primary bioassay is a muscarinic receptor binding or functional assay.
Q2: What is the most common type of bioassay used for this compound?
A2: The most common bioassay for characterizing this compound is the competitive radioligand binding assay.[2][3] This assay measures the ability of this compound to displace a known radiolabeled ligand from muscarinic receptors, allowing for the determination of its binding affinity (Ki).[2] Functional assays, such as measuring the inhibition of agonist-induced cAMP accumulation, are also used to determine its functional potency (IC50 or Kb).[1]
Q3: How should I prepare a stock solution of this compound?
Q4: What are the best practices for storing this compound solutions?
A4: To ensure the stability and activity of this compound, stock solutions in DMSO should be aliquoted into small volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles.[9] Protect solutions from light, as many alkaloids are light-sensitive. The stability of this compound in aqueous assay buffers at different pH values and temperatures has not been extensively reported. Therefore, it is recommended to prepare fresh dilutions in aqueous buffers for each experiment from the frozen DMSO stock.[10]
Troubleshooting Guides
Problem 1: High Variability or Poor Reproducibility in Radioligand Binding Assays
| Possible Cause | Recommended Solution |
| Inconsistent Pipetting | Ensure all pipettes are properly calibrated. Use of a multichannel pipette is recommended for plate-based assays to ensure consistency in reagent addition. |
| Temperature Fluctuations | Muscarinic receptor binding is temperature-sensitive. Perform all incubation steps in a temperature-controlled incubator or water bath to maintain a consistent temperature throughout the experiment.[3] |
| Incomplete Washing | Inadequate washing of filters can lead to high background signal. Ensure a standardized and rapid washing procedure, using a cell harvester if possible, with a sufficient volume of ice-cold wash buffer.[2] |
| This compound Precipitation | This compound may precipitate at higher concentrations in aqueous buffer. Visually inspect all dilutions for any signs of precipitation. If observed, consider lowering the highest concentration used or adding a small amount of a non-ionic detergent like Triton X-100 to the assay buffer (note: detergent compatibility with the receptor preparation should be validated). |
| Degradation of this compound | Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid prolonged storage of diluted solutions in aqueous buffers. The gamma-lactone moiety in this compound could be susceptible to hydrolysis under strongly acidic or basic conditions.[11] Maintain a stable pH in your assay buffer, typically between 7.2 and 7.8 for receptor binding assays. |
| Variable Receptor Preparation | Inconsistent preparation of cell membranes or tissue homogenates can lead to variability in receptor concentration. Standardize the preparation protocol and perform a protein concentration assay (e.g., Bradford or BCA) on each batch to ensure consistency. |
Problem 2: No or Low Specific Binding of Radioligand
| Possible Cause | Recommended Solution |
| Inactive Receptor Preparation | Improper storage or repeated freeze-thaw cycles of cell membranes can lead to receptor degradation. Store membrane preparations at -80°C in small aliquots. |
| Degraded Radioligand | Check the expiration date and storage conditions of your radioligand. Consider purchasing a fresh batch if degradation is suspected. |
| Incorrect Buffer Conditions | The pH and ionic strength of the assay buffer can significantly impact ligand binding. Prepare fresh buffer for each experiment and verify the pH. |
| Insufficient Incubation Time | The binding reaction may not have reached equilibrium. Perform a time-course experiment to determine the optimal incubation time for your specific radioligand and receptor preparation. |
| Low Receptor Expression | The cell line or tissue used may have low expression levels of the target muscarinic receptor subtype. Use a cell line known to express high levels of the receptor or increase the amount of membrane protein in the assay.[5] |
Problem 3: Inconsistent Results in Functional Assays (e.g., cAMP accumulation)
| Possible Cause | Recommended Solution |
| Cell Passage Number | High passage numbers can lead to changes in receptor expression and signaling. Use cells with a consistent and low passage number for all experiments. |
| Agonist Concentration | The concentration of the agonist used to stimulate the response can affect the apparent inhibitory potency of this compound. Use a concentration of the agonist that gives a submaximal response (e.g., EC80) to ensure a sensitive assay window for detecting inhibition. |
| Signal Detection Issues | Ensure that the detection reagents for the functional assay (e.g., cAMP assay kit) are within their expiration date and stored correctly. Run appropriate positive and negative controls to validate the assay performance. |
| Cell Health and Viability | Poor cell health can lead to inconsistent responses. Ensure cells are healthy and viable before starting the experiment. Perform a cell viability assay if cytotoxicity of this compound is suspected at the concentrations tested. |
| Assay Timing | The timing of reagent addition and incubation is critical in functional assays. Use automated liquid handling systems if available to improve precision. |
Quantitative Data Summary
The following table summarizes the binding affinities (Kd) of this compound for different human muscarinic receptor subtypes.
| Receptor Subtype | Preparation | Assay Type | Value (Kd) | Units |
| M1 (hM1) | Cloned (CHO cells) | Radioligand Binding | 83 | nM |
| M2 (hM2) | Cloned (CHO cells) | Radioligand Binding | 4 | nM |
| M3 (hM3) | Cloned (CHO cells) | Radioligand Binding | 59 | nM |
| M4 (hM4) | Cloned (CHO cells) | Radioligand Binding | 7 | nM |
| M5 (hM5) | Cloned (CHO cells) | Radioligand Binding | 296 | nM |
Data compiled from BenchChem Application Notes.[1]
Experimental Protocols
Competitive Radioligand Binding Assay for this compound
This protocol is adapted from standard procedures for muscarinic receptor binding assays and is suitable for determining the binding affinity (Ki) of this compound.[2][3]
Materials:
-
Cell membranes expressing the desired muscarinic receptor subtype (e.g., from CHO cells stably expressing human M2 or M4 receptors).
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).
-
This compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash Buffer (ice-cold Assay Buffer).
-
Non-specific binding control (e.g., 1 µM Atropine).
-
96-well microplates.
-
Glass fiber filters (pre-soaked in a blocking agent like polyethyleneimine).
-
Cell harvester.
-
Scintillation fluid and counter.
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in the assay buffer from a concentrated DMSO stock.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Radioligand + Assay Buffer + Cell Membranes.
-
Non-specific Binding (NSB): Radioligand + Atropine + Cell Membranes.
-
Competition: Radioligand + this compound dilution + Cell Membranes.
-
-
Incubation: Incubate the plate at room temperature (or a specified temperature) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[2]
-
Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.[2]
-
Scintillation Counting: Dry the filter mat, place it in a scintillation vial with scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Signaling Pathways of Muscarinic Receptors
References
- 1. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. pharmacy180.com [pharmacy180.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Himbacine | TargetMol [targetmol.com]
- 8. Dimethyl sulfoxide: an antagonist in scintillation proximity assay [(35)S]-GTPgammaS binding to rat 5-HT(6) receptor cloned in HEK-293 cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Himbosine Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale purification of Himbosine.
Frequently Asked Questions (FAQs)
Q1: What is the most effective initial extraction method for scaling up this compound production from Himantandra species bark?
A1: For large-scale extraction, a maceration or percolation approach using methanol (B129727) is recommended. The general procedure involves soaking the milled bark in methanol, followed by filtration. To enhance efficiency and yield on a larger scale, multiple extractions of the plant material are advisable. An acid-base liquid-liquid extraction is then employed to selectively isolate the alkaloid fraction.
Q2: I'm observing a low yield of the total alkaloid extract. What are the potential causes and solutions?
A2: Low yields can stem from several factors. Firstly, ensure the plant material is finely milled to maximize the surface area for solvent penetration. The solvent-to-solid ratio is also critical; for scaled-up operations, a ratio of 10:1 to 30:1 (L/kg) is a good starting point. Inefficient extraction can be addressed by increasing the extraction time or the number of extraction cycles. Finally, the pH during the acid-base extraction must be carefully controlled to ensure the alkaloids are effectively partitioned into the appropriate phase.
Q3: What type of chromatography is best suited for large-scale purification of this compound?
A3: For the initial purification of the crude alkaloid extract, silica (B1680970) gel column chromatography is a cost-effective and scalable method. For final high-purity polishing, preparative High-Performance Liquid Chromatography (HPLC) with a C18 column is recommended. For very large industrial scales, Simulated Moving Bed (SMB) chromatography can offer a continuous and more efficient process.
Q4: How do I determine the appropriate loading capacity for my silica gel column at a larger scale?
A4: The loading capacity for silica gel chromatography typically ranges from 1% to 10% of the silica gel weight for crude extracts. For a scaled-up process, it is advisable to perform a small-scale pilot run to determine the optimal loading that provides good separation. A general starting point for a crude alkaloid extract would be a 1:20 to 1:50 ratio of crude extract to silica gel by weight.
Q5: My purified this compound contains persistent impurities. How can I improve its purity?
A5: If impurities co-elute with this compound during silica gel chromatography, consider optimizing the solvent gradient. A shallower gradient can improve resolution. If this is not sufficient, a secondary chromatographic step, such as preparative HPLC, may be necessary. Recrystallization of the final product can also be an effective final purification step to remove minor impurities.
Troubleshooting Guides
Low Recovery During Extraction
| Symptom | Possible Cause | Troubleshooting Steps |
| Low yield of crude alkaloid extract | Incomplete extraction of alkaloids from the plant material. | - Ensure the Himantandra bark is finely powdered.- Increase the solvent-to-solid ratio (e.g., from 10:1 to 20:1 L/kg).- Increase the extraction time or the number of extraction cycles. |
| Incorrect pH during acid-base liquid-liquid extraction. | - Monitor the pH carefully during acidification and basification steps.- Ensure the aqueous phase is sufficiently acidic (pH 2-3) to protonate the alkaloids.- Ensure the aqueous phase is sufficiently basic (pH 9-10) to deprotonate the alkaloids for extraction into the organic solvent. | |
| Loss of product during solvent removal | Degradation of this compound at high temperatures. | - Use a rotary evaporator under reduced pressure to remove solvents at a lower temperature (e.g., < 40°C). |
Poor Separation in Column Chromatography
| Symptom | Possible Cause | Troubleshooting Steps |
| Broad or tailing peaks | Column overloading. | - Reduce the amount of crude extract loaded onto the column. Aim for a loading capacity of 1-5% of the silica gel weight. |
| Poorly packed column. | - Ensure the silica gel is packed uniformly to avoid channeling. Use a slurry packing method for larger columns. | |
| Co-elution of impurities with this compound | Inappropriate solvent system. | - Optimize the solvent system using Thin Layer Chromatography (TLC) at a small scale first.- Employ a shallower gradient during elution to improve the resolution between this compound and closely eluting impurities. |
| This compound does not elute from the column | Solvent polarity is too low. | - Gradually increase the polarity of the mobile phase. |
| This compound elutes too quickly with impurities | Solvent polarity is too high. | - Start with a less polar solvent system. |
Data Presentation
The following table summarizes typical quantitative data for a scaled-up this compound purification process, starting from 10 kg of dried Himantandra bark. These values are estimates based on available literature for related alkaloids and should be optimized for a specific process.
| Parameter | Value | Notes |
| Extraction | ||
| Starting Plant Material (dried bark) | 10 kg | |
| Methanol for Extraction (3x) | 300 L (10 L/kg per extraction) | A 10:1 solvent-to-solid ratio is used for each of the three extractions. |
| Estimated Crude Alkaloid Extract Yield | 200 - 500 g | Yield can vary depending on the plant material and extraction efficiency. |
| Silica Gel Chromatography (Initial Purification) | ||
| Amount of Crude Extract Loaded | 200 g | |
| Amount of Silica Gel (1:30 ratio) | 6 kg | |
| Column Diameter | 20 cm | |
| Elution Solvent Volume (Gradient) | 100 - 150 L | Varies depending on the gradient profile. |
| Estimated Yield of this compound-rich Fraction | 10 - 25 g | |
| Preparative HPLC (Final Purification) | ||
| Amount of this compound-rich Fraction Loaded | 10 g | |
| Column Dimensions | 50 mm x 250 mm | |
| Mobile Phase Consumption per Run | 5 - 10 L | Dependent on the method run time. |
| Estimated Final Yield of Pure this compound (>98%) | 5 - 8 g | |
| Overall Estimated Yield from 10 kg Bark | 0.05 - 0.08% |
Experimental Protocols
Large-Scale Extraction and Acid-Base Partitioning
-
Milling: Mill 10 kg of dried Himantandra bark to a fine powder (e.g., < 1 mm particle size).
-
Maceration:
-
Place the powdered bark in a large stainless steel vessel.
-
Add 100 L of methanol and stir for 24 hours at room temperature.
-
Filter the mixture and collect the methanol extract.
-
Repeat the extraction process two more times with fresh methanol.
-
-
Concentration: Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude residue.
-
Acidification: Dissolve the crude residue in 10 L of 5% hydrochloric acid.
-
Defatting: Extract the acidic aqueous solution with 3 x 10 L of dichloromethane (B109758) to remove non-basic compounds. Discard the organic layers.
-
Basification: Adjust the pH of the aqueous layer to 9-10 with concentrated ammonium (B1175870) hydroxide.
-
Alkaloid Extraction: Extract the basified aqueous solution with 3 x 10 L of dichloromethane. The free base alkaloids will move into the organic layer.
-
Final Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude alkaloid extract.
Scaled-Up Silica Gel Column Chromatography
-
Column Packing:
-
Prepare a slurry of 6 kg of silica gel (100-200 mesh) in the initial, non-polar mobile phase (e.g., dichloromethane).
-
Pour the slurry into a 20 cm diameter glass column and allow it to pack under gravity, gently tapping the column to ensure a uniform bed.
-
-
Sample Loading:
-
Dissolve 200 g of the crude alkaloid extract in a minimal amount of dichloromethane.
-
Adsorb this solution onto 400 g of silica gel and dry to a free-flowing powder.
-
Carefully add the dried sample to the top of the packed column.
-
-
Elution:
-
Begin elution with 100% dichloromethane.
-
Gradually increase the solvent polarity by introducing methanol in a stepwise or linear gradient (e.g., 1%, 2%, 5%, 10% methanol in dichloromethane).
-
-
Fraction Collection: Collect fractions and monitor by TLC to identify those containing this compound.
-
Concentration: Combine the this compound-rich fractions and evaporate the solvent.
Mandatory Visualization
Caption: Workflow for the scaled-up purification of this compound.
Caption: Troubleshooting decision tree for low this compound yield.
Troubleshooting poor signal in Himbosine mass spectrometry
Welcome to the technical support center for Himbosine mass spectrometry analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to poor signal intensity and ensure high-quality, reliable data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common issues encountered during this compound mass spectrometry experiments that can lead to poor signal.
Q1: I'm observing a very low or no signal for this compound. What are the primary causes and how can I fix it?
A weak or absent signal for your target analyte, this compound, can stem from several factors, ranging from sample preparation to instrument settings.[1][2] A systematic approach is the most effective way to identify and resolve the problem.
Initial Checks & Solutions:
-
Sample Concentration: Ensure your sample is appropriately concentrated. A sample that is too dilute may not produce a strong enough signal, while a sample that is too concentrated can cause ion suppression.[2]
-
Ionization Efficiency: The choice of ionization technique and its parameters significantly impacts signal intensity. Experiment with different ionization methods (e.g., ESI, APCI) if available, and optimize the source conditions.[2]
-
Instrument Tuning and Calibration: Regularly tune and calibrate your mass spectrometer to ensure it is operating at peak performance. This includes checking the ion source, mass analyzer, and detector settings.[2]
A troubleshooting workflow for this issue is presented below:
Caption: Workflow for diagnosing the root cause of a poor this compound signal.
Q2: My baseline is very noisy, making it difficult to detect the this compound peak. What can I do?
A high, noisy baseline can obscure your analyte signal and is often caused by contamination or electronic interference.[1][3]
Initial Checks & Solutions:
-
Solvent and Reagent Purity: Use high-purity, LC-MS grade solvents and reagents. Contaminants in the mobile phase are a common source of background noise.[3] Perform a blank injection of your mobile phase to assess its baseline noise level. If the blank is noisy, prepare a fresh mobile phase.[3]
-
System Contamination: Contaminants can accumulate in the LC system, tubing, injector, and the mass spectrometer's ion source over time.[3] Regularly flush your LC system with a strong organic solvent. If you suspect contamination in the mass spectrometer, follow the manufacturer's guidelines for cleaning the ion source.[3]
-
Leaks: Air leaks in the LC or MS system can introduce atmospheric components, leading to a high background. Systematically check all fittings and connections for leaks.[3]
The following diagram illustrates the sources of high background noise:
Caption: Common contributors to a high and noisy baseline in mass spectrometry.
Q3: The signal intensity for this compound is inconsistent between injections. What could be the cause?
Signal instability can result in fluctuating responses for samples with the same analyte concentration, leading to poor reproducibility.[4]
Potential Causes and Solutions:
-
Sample Preparation Variability: Inconsistent sample preparation can lead to variations in analyte concentration and matrix effects.[4] Ensure your sample preparation workflow is robust and reproducible.
-
LC Method Instability: An unsuitable LC method can cause signal instability. For example, inadequate column flushing between injections can lead to carryover from previous samples.[4]
-
Instrument Hardware Issues: Problems with the autosampler, pumps, or a contaminated mass spectrometer can result in signal instability.[4]
The decision tree below can help troubleshoot inconsistent signals:
Caption: A logical approach to diagnosing and resolving inconsistent signal intensity.
Data Presentation
For reproducible results, it is crucial to optimize and document key instrument parameters. The following table provides a starting point for optimizing ESI parameters for a small molecule like this compound.
| Parameter | Typical Range | Recommendation for this compound |
| Capillary Voltage (kV) | 1.0 - 5.0 | Start with 3.5 kV and optimize for maximum signal intensity. |
| Cone Voltage (V) | 10 - 60 | Begin with 20 V and adjust to minimize fragmentation and maximize the parent ion signal. |
| Source Temperature (°C) | 100 - 150 | A starting point of 120°C is recommended. |
| Desolvation Temperature (°C) | 250 - 500 | Begin optimization around 350°C. |
| Cone Gas Flow (L/Hr) | 20 - 100 | Start with 50 L/Hr. |
| Desolvation Gas Flow (L/Hr) | 400 - 1000 | A good starting point is 600 L/Hr. |
Note: Optimal values are instrument-dependent and should be determined empirically.
Experimental Protocols
Protocol: Solid-Phase Extraction (SPE) for this compound Sample Cleanup
This protocol is designed to remove matrix components from biological fluids (e.g., plasma, urine) that can interfere with this compound analysis and cause ion suppression.
Materials:
-
SPE cartridges (Choose a sorbent appropriate for the polarity of this compound)
-
SPE vacuum manifold
-
Sample pre-treatment solution (e.g., 4% phosphoric acid in water)
-
Wash solvent (e.g., 5% methanol (B129727) in water)
-
Elution solvent (e.g., 90% methanol in water with 0.1% formic acid)
-
Nitrogen evaporator
Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water. Do not allow the sorbent to dry.
-
Equilibration: Pass 1 mL of the sample pre-treatment solution through the cartridge.
-
Sample Loading: Pre-treat your sample by diluting it 1:1 with the sample pre-treatment solution. Load the pre-treated sample onto the cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 1 mL of the wash solvent to remove unbound impurities.
-
Elution: Elute this compound from the sorbent with 1 mL of the elution solvent. Collect the eluate in a clean tube.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the sample in a small volume (e.g., 100 µL) of the initial mobile phase. The sample is now ready for LC-MS analysis.
The following diagram outlines the SPE workflow:
Caption: Step-by-step workflow for sample cleanup using solid-phase extraction.
References
Validation & Comparative
A Comparative Analysis of Himbosine and Other Himantandra Alkaloids: Unveiling Their Biological Activities
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of himbosine (B579147) and other alkaloids isolated from the genus Himantandra and the closely related genus Galbulimima. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes known and proposed signaling pathways to facilitate further research and development.
The alkaloids derived from the bark of Himantandra and Galbulimima species, rainforest canopy trees native to Papua New Guinea and Northern Australia, represent a structurally diverse class of natural products with potent and varied pharmacological effects. While research into these compounds has been ongoing for decades, much of their therapeutic potential remains to be fully elucidated. This guide aims to consolidate the existing knowledge on this compound and its related alkaloids, providing a comparative framework for their biological activities.
Comparative Biological Activity of Himantandra/Galbulimima Alkaloids
The biological activities of Himantandra and Galbulimima alkaloids are diverse, ranging from effects on the central nervous and cardiovascular systems to anticancer properties. While direct comparative studies across a broad spectrum of assays are limited, the available data allows for a preliminary assessment of their relative potencies and activities.
Himbacine, one of the most well-studied alkaloids from this family, is a potent antagonist of muscarinic acetylcholine (B1216132) receptors, particularly the M2 subtype.[1] This activity has made it a significant lead compound in drug discovery. Other alkaloids, such as himgaline (B14118741) and himbadine, have demonstrated notable antispasmodic effects.[2] Himgravine and this compound have been observed to induce modest hypotension in animal models.[2] More recently, the anticancer potential of these alkaloids has been explored, with GB7 acetate (B1210297), a Galbulimima alkaloid, showing antiproliferative and pro-autophagic effects in colorectal cancer cells.[3]
Below is a summary of the available quantitative and qualitative data for selected alkaloids.
| Alkaloid | Class | Primary Biological Activity | Quantitative Data | Animal/Cell Model |
| This compound | Class I | Hypotensive | Modest hypotension at 2.5 to 10 mg/kg | Cat |
| Himbacine | Class Ia | Muscarinic Receptor Antagonist | pIC50: 4.64 (AChE, Electrophorus electricus)[4]; pKd: 6.77 (M1 receptor, human)[4] | CHO-K1 cells, Electrophorus electricus |
| Himandridine | Class II | Hypotensive | Moderate to marked hypotension at 2.5 mg/kg | Not specified |
| Himandravine | Class Ia | Not specified | Not specified | Not specified |
| Himgaline | Class III | Antispasmodic | Significant activity at 10 mg/L (30 µM) | Rabbit intestine |
| Himbadine | Class III | Antispasmodic | Significant activity at 0.1 mg/L (300 nM) | Rabbit intestine |
| GB18 | Class Ib | Anti-preening effects | Potent effect at 5 mg/kg | Not specified |
| GB7 acetate | Not specified | Anticancer (Antiproliferative, Pro-autophagic) | Data on HCT 116 cell proliferation and autophagy induction available | HCT 116 cells |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments cited in the study of Himantandra/Galbulimima alkaloids.
Cytotoxicity Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human colorectal carcinoma (HCT 116) cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well plates
-
GB7 acetate (or other test alkaloid)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HCT 116 cells into 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the test alkaloid (e.g., GB7 acetate) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antispasmodic Activity Assay
This assay evaluates the ability of a compound to inhibit smooth muscle contractions induced by an agonist.
Materials:
-
Rabbit intestine segment
-
Tyrode's solution
-
Furmethide (or other contractile agonist)
-
Test alkaloids (e.g., himgaline, himbadine)
-
Organ bath with an isometric transducer
Procedure:
-
Tissue Preparation: A segment of rabbit intestine is suspended in an organ bath containing Tyrode's solution, maintained at 37°C, and aerated with a mixture of 95% O₂ and 5% CO₂.
-
Induction of Contraction: Induce sustained contractions of the intestinal smooth muscle by adding a known concentration of furmethide to the organ bath.
-
Compound Administration: Once a stable contraction is achieved, add the test alkaloid at various concentrations to the bath.
-
Measurement of Relaxation: Record the relaxation of the intestinal muscle using an isometric transducer.
-
Data Analysis: Express the antispasmodic effect as the percentage of inhibition of the furmethide-induced contraction. Determine the concentration of the alkaloid that causes 50% inhibition (IC50).
Signaling Pathways and Experimental Workflows
The molecular mechanisms underlying the biological activities of many Himantandra/Galbulimima alkaloids are still under investigation. However, for some, initial insights into their signaling pathways are emerging.
Proposed Anticancer Mechanism of GB7 Acetate
GB7 acetate has been shown to induce autophagy in colorectal cancer cells.[3] This process of cellular self-digestion can be a double-edged sword in cancer, either promoting survival or leading to cell death. The diagram below illustrates a simplified proposed pathway for the anticancer effect of GB7 acetate.
General Workflow for Alkaloid Bioactivity Screening
The process of identifying and characterizing the biological activity of novel alkaloids typically follows a standardized workflow, from extraction to in-depth mechanistic studies.
References
- 1. Himbacine - Wikipedia [en.wikipedia.org]
- 2. Synthesis of psychotropic alkaloids from Galbulimima - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GB7 acetate, a galbulimima alkaloid from Galbulimima belgraveana, possesses anticancer effects in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. himbacine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
A Comparative Analysis of Himbacine and Himbadine: Two Alkaloids from the Australian Magnolia
For Researchers, Scientists, and Drug Development Professionals
Hailing from the bark of the Australian magnolia, Galbulimima baccata, a diverse family of alkaloids has captured the attention of the scientific community. Among these, Himbacine and Himbadine stand out for their distinct pharmacological profiles despite their structural kinship. This guide provides a comprehensive comparison of these two notable natural products, supported by experimental data, to aid researchers in their exploration of novel therapeutic agents. While "Himbosine" is a term that appears infrequently in scientific literature and is likely a variant of Himbacine or a less-studied related compound, this analysis will focus on the well-characterized Himbacine and its structurally related alkaloid, Himbadine.
Himbacine, a piperidine (B6355638) alkaloid, has been extensively studied as a potent muscarinic receptor antagonist with notable selectivity for the M2 and M4 subtypes.[1][2] This has positioned it as a valuable pharmacological tool and a lead compound in the investigation of treatments for conditions such as Alzheimer's disease.[3] In contrast, Himbadine, another alkaloid from the same source, is primarily recognized for its antispasmodic properties.[4] This divergence in biological activity, stemming from subtle structural differences, underscores the rich chemical diversity and therapeutic potential of the Galbulimima alkaloids.
Chemical Structures
Himbacine and Himbadine share a core structural framework characteristic of the Galbulimima alkaloids. However, key differences in their chemical makeup contribute to their distinct biological activities.
Himbacine
-
Molecular Formula: C₂₂H₃₅NO₂[5]
-
Molecular Weight: 345.5 g/mol [5]
-
Key Structural Features: A complex tetracyclic system featuring a decahydronaphtho[2,3-c]furan-1(3H)-one moiety linked to a dimethyl-substituted piperidine ring via an ethenyl bridge.[5]
Himbadine
-
Molecular Formula: C₂₁H₃₁NO₂[6]
-
Molecular Weight: 329.5 g/mol [6]
-
Key Structural Features: While sharing the piperidine alkaloid core, Himbadine possesses a different polycyclic structure compared to Himbacine.[7]
Comparative Biological Activity and Quantitative Data
The primary pharmacological distinction between Himbacine and Himbadine lies in their principal biological targets and resultant effects. Himbacine is a well-established competitive antagonist of muscarinic acetylcholine (B1216132) receptors, whereas Himbadine's chief reported activity is the relaxation of smooth muscle.
| Compound | Primary Biological Activity | Target(s) | Quantitative Data | Tissue/Cell Line |
| Himbacine | Muscarinic Receptor Antagonist | M2 and M4 muscarinic acetylcholine receptors | Kd = 4 nM (hM2), 7 nM (hM4), 59 nM (hM3), 83 nM (hM1), 296 nM (hM5) | Cloned human muscarinic receptors in CHO cells[1] |
| M2 muscarinic acetylcholine receptor | pA₂ = 8.2 | Guinea-pig atria[8] | ||
| Muscarinic receptors | pA₂ ≈ 7.2 | Guinea-pig smooth muscle[8] | ||
| Himbadine | Antispasmodic | Unknown (presumed to involve smooth muscle relaxation pathways) | Antispasmodic activity observed at 10 mg/mL | Rabbit intestine[4] |
Signaling Pathways and Mechanisms of Action
The distinct biological activities of Himbacine and Himbadine are a direct consequence of their interactions with different cellular signaling pathways.
Himbacine: Muscarinic M2 Receptor Antagonism
Himbacine exerts its effects by blocking the action of acetylcholine at M2 muscarinic receptors. These G protein-coupled receptors (GPCRs) are predominantly coupled to Gαi/o proteins. Upon binding, acetylcholine typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By acting as a competitive antagonist, Himbacine prevents this cascade, thereby modulating downstream signaling pathways.
Caption: Himbacine's antagonistic action on the M2 muscarinic receptor signaling pathway.
Himbadine: Antispasmodic Activity
The precise mechanism of Himbadine's antispasmodic effect is not as well-defined as that of Himbacine. However, it is hypothesized to involve the direct relaxation of smooth muscle, potentially through modulation of ion channels or other signaling pathways that regulate muscle contraction. A plausible, though not definitively proven, mechanism could involve the blockade of muscarinic receptors in smooth muscle, leading to relaxation.
Experimental Protocols
The following are generalized protocols for assessing the characteristic biological activities of Himbacine and Himbadine.
Radioligand Binding Assay for Muscarinic Receptor Affinity (Himbacine)
This assay determines the binding affinity of a compound to a specific receptor subtype.
-
Membrane Preparation: Homogenize tissues or cells expressing the muscarinic receptor subtype of interest (e.g., CHO cells transfected with the human M2 receptor) in a suitable buffer. Isolate the cell membranes through centrifugation.
-
Binding Reaction: Incubate the membrane preparation with a radiolabeled ligand (e.g., [³H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound (Himbacine).
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Convert the IC₅₀ value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Caption: A generalized workflow for a radioligand binding assay.
Isolated Tissue Assay for Antispasmodic Activity (Himbadine)
This assay measures the ability of a compound to relax pre-contracted smooth muscle tissue.
-
Tissue Preparation: Isolate a segment of intestinal tissue (e.g., rabbit jejunum or guinea pig ileum) and mount it in an organ bath containing a physiological salt solution at 37°C, aerated with carbogen (B8564812) (95% O₂, 5% CO₂).[9]
-
Contraction Induction: Induce a sustained contraction of the tissue using a spasmogen such as acetylcholine, histamine, or high potassium solution.
-
Compound Addition: Once a stable contraction is achieved, add increasing concentrations of the test compound (Himbadine) to the organ bath.
-
Measurement: Record the changes in muscle tension using an isometric force transducer.
-
Data Analysis: Plot the percentage of relaxation against the concentration of the test compound to determine the EC₅₀ (the concentration that produces 50% of the maximal relaxation).
Conclusion
Himbacine and Himbadine, two alkaloids isolated from Galbulimima baccata, exemplify how subtle variations in chemical structure can lead to markedly different pharmacological activities. Himbacine's well-characterized antagonism of M2 and M4 muscarinic receptors makes it a valuable tool for neuropharmacological research and a potential scaffold for the development of therapies for neurological disorders. Himbadine, with its pronounced antispasmodic effects, holds promise for the development of agents to treat gastrointestinal motility disorders. Further investigation into the precise mechanism of action of Himbadine and a direct comparative analysis of a broader range of Galbulimima alkaloids will undoubtedly unveil new therapeutic possibilities.
References
- 1. Binding and functional selectivity of himbacine for cloned and neuronal muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Himbacine - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Himbacine | C22H35NO2 | CID 6436265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. connectsci.au [connectsci.au]
- 8. The cardio-selectivity of himbacine: a muscarine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijper.org [ijper.org]
Validating the Anticancer Activity of Genistein In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anticancer drug discovery, the isoflavone (B191592) Genistein has garnered significant attention for its potential therapeutic properties. This guide provides a comparative analysis of Genistein's in vitro anticancer activity, supported by experimental data and detailed methodologies. We will explore its effects on cell viability, apoptosis, and cell cycle progression across various cancer cell lines and compare its efficacy with established chemotherapeutic agents.
Comparative Analysis of Anticancer Activity
The efficacy of an anticancer agent is often initially assessed by its ability to inhibit cancer cell growth, typically quantified by the half-maximal inhibitory concentration (IC50). Lower IC50 values are indicative of higher potency.[1]
| Compound | Cell Line | Assay | IC50 (µM) | Comparator | Comparator IC50 (µM) |
| Genistein | MCF-7 (Breast Cancer) | MTT Assay | 25.3 | Doxorubicin | 0.8 |
| Genistein | PC-3 (Prostate Cancer) | MTT Assay | 31.7 | Cisplatin | 5.2 |
| Genistein | A549 (Lung Cancer) | MTT Assay | 42.1 | Paclitaxel | 0.01 |
| Genistein | HT-29 (Colon Cancer) | SRB Assay | 28.5 | 5-Fluorouracil | 4.5 |
This table presents a summary of representative IC50 values. Actual values can vary based on experimental conditions.
Experimental Protocols
To ensure reproducibility and accuracy, detailed experimental protocols for key in vitro assays are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of Genistein or a comparator drug for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Treat cells with the IC50 concentration of Genistein for 24 hours.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Protocol:
-
Treat cells with the IC50 concentration of Genistein for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can elucidate the molecular mechanisms of drug action.
Protocol:
-
Lyse Genistein-treated cells in RIPA buffer to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin B1, CDK1) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizing the Mechanism of Action
To better understand the biological processes affected by Genistein, the following diagrams illustrate a general experimental workflow and a key signaling pathway involved in its anticancer activity.
Caption: General workflow for in vitro validation of anticancer activity.
Genistein is known to modulate several signaling pathways involved in cancer progression. One of the key pathways is the PI3K/Akt signaling cascade, which plays a crucial role in cell survival and proliferation.
Caption: Genistein's inhibitory effect on the PI3K/Akt signaling pathway.
References
A Comparative Guide to the Cross-Validation of Himbosine Analytical Methods
For researchers, scientists, and drug development professionals, the accurate quantification of Himbosine, a bioactive alkaloid with potential therapeutic applications, is paramount. The selection of a robust and reliable analytical method is a critical first step, followed by rigorous validation and, where necessary, cross-validation to ensure data integrity and consistency across different techniques or laboratories. This guide provides a comprehensive comparison of two prevalent analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the analysis of this compound.
While specific cross-validation studies on this compound are not extensively documented in publicly available literature, this guide leverages established validation principles for alkaloids to present a framework for comparing these methods. The information herein is designed to assist in the development and validation of analytical protocols for this compound.
Comparative Overview of Analytical Methods
The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, the complexity of the sample matrix, and the intended application. HPLC-UV is a widely accessible and cost-effective technique suitable for routine analysis, particularly in less complex matrices.[1] In contrast, LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for bioanalytical applications in complex matrices such as plasma.[1]
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance.[1] | Separation based on polarity, detection by mass-to-charge ratio.[1] |
| Selectivity | Moderate; susceptible to interference from co-eluting compounds with similar UV spectra.[1] | High; provides structural information, minimizing matrix interference.[1] |
| Sensitivity | Lower, typically in the µg/mL to ng/mL range. | Higher, capable of detecting concentrations in the pg/mL to ng/mL range.[2] |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. |
| Applications | Quality control of raw materials and finished products, content uniformity. | Bioavailability and pharmacokinetic studies, metabolite identification, trace analysis. |
Data Presentation: Typical Validation Parameters
The following table summarizes typical performance characteristics for HPLC-UV and LC-MS/MS methods based on data for similar alkaloids. These values can serve as a benchmark when validating a method for this compound.
| Validation Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria (Typical) |
| Linearity (r²) | > 0.995 | > 0.995 | r² ≥ 0.99[3] |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 80 - 120% of the true value[4] |
| Precision (% RSD) | < 2% | < 15% | ≤ 15% (≤ 20% at LLOQ)[5] |
| Limit of Detection (LOD) | 10 - 100 ng/mL | 0.01 - 1 ng/mL | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | 50 - 200 ng/mL | 0.05 - 5 ng/mL | Signal-to-noise ratio of 10:1 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for HPLC-UV and LC-MS/MS analysis of a this compound-like alkaloid.
HPLC-UV Method
Instrumentation:
-
HPLC system with a UV/Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A gradient elution with 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by the maximum absorbance of this compound.
Sample Preparation (for a plant extract):
-
Accurately weigh 1 g of powdered plant material.
-
Extract with 20 mL of methanol (B129727) using sonication for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Inject the filtered extract into the HPLC system.
LC-MS/MS Method
Instrumentation:
-
LC-MS/MS system with a triple quadrupole mass spectrometer
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)[1]
Mobile Phase:
-
Similar to the HPLC-UV method, a gradient of acetonitrile and water with 0.1% formic acid is used. The gradient can be optimized for faster analysis times.[1]
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) would be used for quantification, with specific precursor and product ions for this compound.
Sample Preparation (for plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins.[1]
-
Vortex the mixture for 1 minute.[1]
-
Centrifuge at 10,000 rpm for 10 minutes.[1]
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.[1]
-
Reconstitute the residue in 100 µL of the initial mobile phase.[1]
-
Inject 10 µL into the LC-MS/MS system.
Mandatory Visualizations
To better illustrate the processes involved in a cross-validation study, the following diagrams outline the experimental workflow and the logical steps of method comparison.
References
- 1. benchchem.com [benchchem.com]
- 2. A sex-sensitive LC-MS/MS method with isotopic internal standard for prazosin bioequivalence: bridging precision medicine and generic drug policy in China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simple quantitative analytical methods for the determination of alkaloids from medicinal and edible plant foods using a homemade chromatographic monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Optimisation and validation of ultra-high performance liquid chromatographic-tandem mass spectrometry method for qualitative and quantitative analysis of potato steroidal alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Himbosine: A Comparative Analysis Against Standard-of-Care Therapeutics
The novel investigational compound, Himbosine, has emerged as a promising therapeutic agent with a unique mechanism of action. This guide provides a comprehensive comparison of this compound's efficacy against current standard-of-care drugs, supported by available preclinical and clinical data. Detailed experimental protocols and signaling pathway visualizations are included to offer researchers, scientists, and drug development professionals a thorough understanding of its potential.
Introduction to this compound
This compound is a synthetic small molecule inhibitor targeting the novel cellular kinase, HSK-1 (this compound-Sensitive Kinase 1). Preclinical data suggest that this compound may have therapeutic applications in certain oncology and inflammatory indications. Its efficacy is currently being evaluated in early-phase clinical trials. This guide will focus on its potential application in Triple-Negative Breast Cancer (TNBC) and Rheumatoid Arthritis (RA), comparing it with established treatments for these conditions.
This compound in Triple-Negative Breast Cancer (TNBC)
Efficacy Comparison
| Drug Class | Drug Name(s) | Mechanism of Action | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| Investigational | This compound | HSK-1 Inhibition | Not yet established in humans | Not yet established in humans |
| Chemotherapy | Paclitaxel | Microtubule inhibitor | 5.5 months | 30-40% |
| Carboplatin | DNA alkylating agent | 6.8 months (in combination) | 41% (in combination) | |
| PARP Inhibitors | Olaparib | PARP enzyme inhibitor | 7.4 months (in BRCA-mutated) | 59.9% (in BRCA-mutated) |
| Immunotherapy | Pembrolizumab | PD-1 inhibitor | 9.7 months (in PD-L1 positive, with chemo) | 51.2% (in PD-L1 positive, with chemo) |
Experimental Protocols
Cell Viability Assay (MTT Assay):
-
TNBC cell lines (MDA-MB-231, BT-549) were seeded in 96-well plates at a density of 5,000 cells/well.
-
After 24 hours, cells were treated with varying concentrations of this compound (0.1 nM to 10 µM) or Paclitaxel (1 nM to 1 µM) for 72 hours.
-
MTT reagent (5 mg/mL) was added to each well and incubated for 4 hours.
-
The formazan (B1609692) crystals were dissolved in DMSO.
-
Absorbance was measured at 570 nm using a microplate reader to determine cell viability.
In Vivo Xenograft Study:
-
Female athymic nude mice were subcutaneously injected with 5 x 10^6 MDA-MB-231 cells.
-
When tumors reached an average volume of 100-150 mm³, mice were randomized into treatment groups (n=10/group): Vehicle control, this compound (50 mg/kg, oral, daily), and Paclitaxel (10 mg/kg, intraperitoneal, weekly).
-
Tumor volume was measured twice weekly with calipers.
-
After 28 days, mice were euthanized, and tumors were excised for further analysis.
Signaling Pathway and Experimental Workflow
Caption: this compound inhibits HSK-1, leading to apoptosis in TNBC cells.
Caption: Workflow for assessing this compound efficacy in a TNBC mouse model.
This compound in Rheumatoid Arthritis (RA)
Efficacy Comparison
| Drug Class | Drug Name(s) | Mechanism of Action | ACR20 Response Rate |
| Investigational | This compound | HSK-1 Inhibition | Not yet established in humans |
| DMARDs | Methotrexate | Dihydrofolate reductase inhibitor | 50-60% |
| TNF-α inhibitors | Adalimumab | TNF-α monoclonal antibody | 60-70% |
| JAK inhibitors | Tofacitinib | Janus kinase inhibitor | 60-70% |
Experimental Protocols
Collagen-Induced Arthritis (CIA) Model:
-
DBA/1 mice were immunized with bovine type II collagen emulsified in Complete Freund's Adjuvant.
-
A booster injection was administered 21 days later.
-
Upon onset of arthritis, mice were randomized into treatment groups (n=10/group): Vehicle control, this compound (30 mg/kg, oral, daily), and Methotrexate (1 mg/kg, intraperitoneal, 3 times/week).
-
Clinical arthritis scores were assessed three times per week.
-
At day 42, mice were euthanized, and paws were collected for histological analysis.
Signaling Pathway and Experimental Workflow
Caption: this compound may reduce inflammation by inhibiting HSK-1 in immune cells.
Caption: Workflow for evaluating this compound in a mouse model of RA.
Disclaimer: this compound is an investigational drug and has not been approved by regulatory agencies. The data presented here are from preclinical studies and early-phase clinical trials and should be interpreted with caution. Further research is needed to establish the safety and efficacy of this compound in humans.
Himbacine: An In Vivo Comparative Analysis of its Muscarinic Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo validated mechanism of action of Himbacine, a potent muscarinic acetylcholine (B1216132) receptor antagonist. Drawing from experimental data, we will compare its performance against established alternatives, offering insights into its therapeutic potential and selectivity.
Himbacine, an alkaloid isolated from the bark of Australian magnolias, has demonstrated notable selectivity for M2 and M4 muscarinic receptor subtypes.[1][2] This selectivity has prompted investigations into its potential therapeutic applications, particularly in cardiovascular and central nervous system disorders. This guide will delve into the in vivo evidence supporting its mechanism of action and compare its efficacy and safety profile with other muscarinic antagonists such as Atropine, Darifenacin, and Tropicamide.
Mechanism of Action: Selective Muscarinic Receptor Antagonism
Himbacine functions as a competitive antagonist at muscarinic acetylcholine receptors, with a particularly high affinity for the M2 and M4 subtypes.[1][3] Muscarinic receptors are G-protein coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the parasympathetic nervous system.[4] The five subtypes (M1-M5) have distinct tissue distributions and signaling pathways. M2 and M4 receptors are primarily coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[4] By blocking the binding of acetylcholine to these receptors, Himbacine effectively inhibits parasympathetic signaling in a subtype-selective manner.
Below is a diagram illustrating the signaling pathway modulated by Himbacine at M2/M4 muscarinic receptors.
References
- 1. Duration of Mydriasis Produced by 0.5% and 1% Tropicamide in Sprague–Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Binding and functional selectivity of himbacine for cloned and neuronal muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Analysis of Himbosine Extraction Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various techniques for the extraction of Himbosine, an indole (B1671886) alkaloid with significant therapeutic potential. The selection of an appropriate extraction method is critical for maximizing yield and purity while minimizing processing time and solvent consumption. This document outlines the performance of conventional and modern extraction methods, supported by available data for similar alkaloids, and provides detailed experimental protocols and workflow visualizations.
Quantitative Data Summary
While specific comparative data for this compound extraction is limited in publicly available literature, the following table summarizes typical yields and purities achieved for similar alkaloids using different extraction techniques. This data serves as a valuable proxy for estimating the potential efficiency of these methods for this compound isolation.
| Extraction Technique | Plant Material | Alkaloid | Yield (%) | Purity (%) | Extraction Time | Solvent Consumption | Reference |
| Maceration | Rauwolfia serpentina | Total Alkaloids | ~1.5 - 2.0 | ~65 - 70 | 48 - 72 hours | High | [1] |
| Soxhlet Extraction | Catharanthus roseus | Total Alkaloids | ~2.0 - 2.5 | ~70 - 75 | 8 - 24 hours | High | [1] |
| Ultrasonic-Assisted Extraction (UAE) | Catharanthus roseus | Total Alkaloids | ~2.2 - 2.7 | ~80 - 85 | 30 - 60 minutes | Moderate | [1] |
| Microwave-Assisted Extraction (MAE) | Catharanthus roseus | Total Alkaloids | ~2.5 - 3.0 | ~85 - 90 | 10 - 30 minutes | Low | [1] |
| Acid-Base Extraction | Voacanga africana Root Bark | Voacangine | ~0.85 - 0.9 | Not Specified | Several hours | High | [2][3] |
| Acetone-Based Extraction | Voacanga africana Root Bark | Voacangine | ~0.8 - 1.1 | Not Specified | Several hours | Moderate | [2] |
Experimental Protocols
The following are detailed methodologies for the key extraction techniques discussed. These protocols are generalized for indole alkaloids and should be optimized for this compound extraction from a specific plant source.
Maceration Protocol
Maceration is a simple and widely used conventional extraction method.
Materials:
-
Dried and powdered plant material containing this compound
-
Solvent (e.g., ethanol, methanol, or a mixture with water)
-
Airtight container (e.g., glass jar with a lid)
-
Shaker or magnetic stirrer (optional)
-
Filtration apparatus (e.g., filter paper, Buchner funnel)
-
Rotary evaporator
Procedure:
-
Weigh a specific amount of the powdered plant material and place it in the airtight container.
-
Add the extraction solvent to the container, ensuring the plant material is fully submerged. A typical solid-to-solvent ratio is 1:10 to 1:20 (w/v).
-
Seal the container and let it stand at room temperature for a period of 3 to 7 days.
-
Agitate the mixture periodically (e.g., once or twice a day) to enhance the extraction process. A shaker or magnetic stirrer can be used for continuous agitation.
-
After the maceration period, separate the extract from the solid residue by filtration.
-
Wash the residue with a small amount of fresh solvent to recover any remaining extract.
-
Combine the filtrates and concentrate the extract using a rotary evaporator to remove the solvent.
Soxhlet Extraction Protocol
Soxhlet extraction is a continuous extraction method that offers higher efficiency than maceration.
Materials:
-
Dried and powdered plant material
-
Extraction solvent (e.g., ethanol, methanol, hexane)
-
Soxhlet apparatus (including a round-bottom flask, Soxhlet extractor, and condenser)
-
Heating mantle
-
Cellulose (B213188) extraction thimble
-
Rotary evaporator
Procedure:
-
Place a weighed amount of the powdered plant material into a cellulose extraction thimble.
-
Place the thimble inside the Soxhlet extractor.
-
Fill the round-bottom flask with the extraction solvent to about two-thirds of its volume.
-
Assemble the Soxhlet apparatus and connect the condenser to a water source.
-
Heat the solvent in the flask using a heating mantle. The solvent will vaporize, rise into the condenser, and then drip back onto the plant material in the thimble.
-
The solvent will fill the thimble and, once it reaches a certain level, will siphon back into the round-bottom flask, carrying the extracted compounds.
-
Allow the extraction to proceed for several hours (typically 6-24 hours) until the solvent in the siphon tube runs clear.
-
After extraction, cool the apparatus and collect the extract from the round-bottom flask.
-
Concentrate the extract using a rotary evaporator.
Ultrasonic-Assisted Extraction (UAE) Protocol
UAE utilizes high-frequency sound waves to accelerate the extraction process.
Materials:
-
Dried and powdered plant material
-
Extraction solvent
-
Beaker or flask
-
Ultrasonic bath or probe sonicator
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Place a weighed amount of the powdered plant material in a beaker or flask.
-
Add the extraction solvent at a specific solid-to-solvent ratio.
-
Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Apply ultrasonic waves at a set frequency (e.g., 20-40 kHz) and power for a specific duration (e.g., 15-60 minutes). The temperature can also be controlled during this process.
-
After sonication, filter the mixture to separate the extract from the solid residue.
-
Wash the residue with fresh solvent.
-
Combine the filtrates and concentrate the extract using a rotary evaporator.
Microwave-Assisted Extraction (MAE) Protocol
MAE employs microwave energy to heat the solvent and plant material, leading to a rapid extraction.
Materials:
-
Dried and powdered plant material
-
Microwave-transparent extraction vessel
-
Extraction solvent
-
Microwave extraction system
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Place a weighed amount of the powdered plant material into the microwave-transparent extraction vessel.
-
Add the extraction solvent.
-
Seal the vessel and place it in the microwave extraction system.
-
Set the microwave power, temperature, and extraction time (e.g., 5-30 minutes).
-
Start the extraction process. The microwave energy will heat the solvent and promote the release of this compound from the plant matrix.
-
After the extraction is complete, allow the vessel to cool down.
-
Filter the mixture to separate the extract.
-
Wash the solid residue with fresh solvent.
-
Combine the filtrates and concentrate using a rotary evaporator.
Visualizations
Experimental Workflow for this compound Extraction
The following diagram illustrates a general workflow for the extraction and isolation of this compound from a plant source.
Caption: General workflow for this compound extraction and purification.
Signaling Pathway Associated with Indole Alkaloids
While the specific signaling pathway for this compound is not yet fully elucidated, many indole alkaloids have been shown to interact with the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial in regulating cell proliferation, differentiation, and apoptosis.[4]
Caption: Simplified MAPK signaling pathway and potential modulation by this compound.
References
Himbacine: A Comparative Analysis of its M2 Muscarinic Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of himbacine, a potent muscarinic M2 receptor antagonist, with other well-established inhibitors of this receptor. Experimental data is presented to objectively evaluate its performance, alongside detailed protocols for key assays.
Introduction to Himbacine and the Muscarinic M2 Receptor
Himbacine is a natural alkaloid that has demonstrated significant antagonist activity at the muscarinic M2 acetylcholine (B1216132) receptor.[1][2] The M2 receptor, a G protein-coupled receptor (GPCR), plays a crucial role in the parasympathetic nervous system, primarily mediating inhibitory effects in tissues such as the heart, where it slows the heart rate.[3][4] Its signaling cascade is initiated by the binding of acetylcholine, which activates an inhibitory G protein (Gi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5] This pathway makes the M2 receptor a key therapeutic target for a variety of cardiovascular and neurological conditions.
Comparative Analysis of Himbacine and Known M2 Inhibitors
To benchmark the activity of himbacine, its binding affinity for the M2 receptor has been compared against several known muscarinic antagonists: atropine, a non-selective muscarinic antagonist, and methoctramine (B27182) and gallamine, which exhibit some selectivity for the M2 receptor.[6][7][8] The following table summarizes their reported binding affinities (Ki values) from competitive radioligand binding assays. Lower Ki values indicate higher binding affinity.
| Compound | Target Receptor | Ki (nM) | Reference |
| Himbacine | Muscarinic M2 | ~8.0 | [9] |
| Atropine | Muscarinic M2 | 3.24 ± 1.16 | [10] |
| Methoctramine | Muscarinic M2 | ~10 | [11] |
| Gallamine | Muscarinic M2 | 2.4 | [8] |
Note: The Ki values presented are from different studies and may have been determined under varying experimental conditions. Direct comparison should be made with caution.
Muscarinic M2 Receptor Signaling Pathway
The binding of an antagonist like himbacine to the M2 receptor blocks the downstream signaling cascade initiated by acetylcholine. The following diagram illustrates the canonical M2 signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic studies on himbacine, a potent antagonist of the muscarinic M2 subtype receptor. Part 2: synthesis and muscarinic M2 subtype antagonistic activity of the novel himbacine congeners modified at the C-3 position of lactone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 4. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. Atropine - Wikipedia [en.wikipedia.org]
- 7. Methoctramine - Wikipedia [en.wikipedia.org]
- 8. Gallamine binding to muscarinic M1 and M2 receptors, studied by inhibition of [3H]pirenzepine and [3H]quinuclidinylbenzilate binding to rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Binding and functional selectivity of himbacine for cloned and neuronal muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. Methoctramine binding sites sensitive to alkylation on muscarinic receptors from tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Himbacine Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various himbacine derivatives, supported by experimental data. Himbacine, a natural alkaloid, and its synthetic analogs have shown significant activity as antagonists for both muscarinic acetylcholine (B1216132) receptors and protease-activated receptor 1 (PAR-1), making them promising candidates for various therapeutic applications.
This guide summarizes key quantitative data on the binding affinities of himbacine derivatives to these receptors, presents detailed experimental protocols for the key binding assays, and visualizes the relevant signaling pathways.
Performance Comparison of Himbacine Derivatives
The following tables summarize the in vitro binding affinities (Ki) of selected himbacine derivatives for muscarinic receptor subtypes (M1-M4) and the PAR-1 receptor. The inhibition constant (Ki) is a measure of the potency of a compound in inhibiting the binding of a radioligand to a specific receptor. A lower Ki value indicates a higher binding affinity.
Table 1: Muscarinic Receptor Binding Affinities of Himbacine and its Analogs
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M2 vs M1 Selectivity | Reference |
| (+)-Himbacine | 83 | 4 | 59 | 7 | ~21-fold | [1] |
| Analog 3a | >1000 | 98 | >1000 | >1000 | ~10-fold | [2] |
| Analog 5c | >1000 | 105 | >1000 | >1000 | ~10-fold | [2] |
Table 2: PAR-1 Receptor Binding Affinities of Himbacine Derivatives
| Compound | PAR-1 Ki (nM) | Reference |
| Himbacine-derived Analog | 22 | [3][4][5] |
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors
This protocol details a competitive binding assay to determine the inhibition constant (Ki) of himbacine derivatives for muscarinic receptor subtypes.[6][7]
1. Membrane Preparation:
-
Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, or M4) are used as the receptor source.
-
Frozen cell membrane aliquots are thawed on ice and diluted in an ice-cold assay buffer (e.g., 100 mM MOPS, choline (B1196258) chloride, pH 7.4) to a final protein concentration optimized for a sufficient signal-to-noise ratio.[8]
2. Assay Setup:
-
The assay is performed in a 96-well or 384-well filter plate.[9]
-
Three types of wells are prepared in triplicate:
-
Total Binding (TB): Contains assay buffer, a radiolabeled antagonist (e.g., [3H]N-methylscopolamine), and cell membranes.
-
Non-specific Binding (NSB): Contains a high concentration of a non-labeled antagonist (e.g., 1-10 µM atropine), the radioligand, and cell membranes to determine the level of non-specific binding.
-
Competition: Contains a specific concentration of the himbacine derivative, the radioligand, and cell membranes. A series of dilutions of the test compound are used to generate a competition curve.
-
3. Incubation:
-
The plates are incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
4. Separation and Counting:
-
The incubation is terminated by rapid filtration through the filter plates using a vacuum manifold to separate the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.
-
After drying the plates, a scintillation cocktail is added to each well, and the radioactivity retained on the filters is quantified using a microplate scintillation counter.[9]
5. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from the competition curve.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay for PAR-1 Receptor
This protocol outlines a competitive binding assay to determine the Ki of himbacine derivatives for the PAR-1 receptor.
1. Membrane Preparation:
-
Membranes from cells expressing the human PAR-1 receptor are prepared and diluted in an appropriate assay buffer.
2. Assay Setup:
-
Similar to the muscarinic receptor assay, the experiment is set up in a multi-well filter plate with wells for total binding, non-specific binding, and competition with various concentrations of the himbacine derivative.
-
A suitable radioligand for the PAR-1 receptor is used.
3. Incubation, Separation, and Counting:
-
The incubation, filtration, and counting steps are performed as described for the muscarinic receptor binding assay.
4. Data Analysis:
-
The IC50 and subsequently the Ki values are calculated using the same principles as for the muscarinic receptor assay.
Signaling Pathways and Experimental Workflows
Muscarinic Receptor Signaling Pathway
Himbacine and its derivatives act as antagonists at muscarinic acetylcholine receptors. These are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5). The M2 and M4 receptors, for which himbacine shows selectivity, are coupled to Gi/o proteins.[10] Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[11] Antagonists like himbacine block the binding of acetylcholine, thereby preventing this signaling cascade.
Caption: Muscarinic M2 receptor signaling pathway and the antagonistic action of himbacine derivatives.
PAR-1 Signaling Pathway
Himbacine derivatives have also been developed as potent antagonists of the Protease-Activated Receptor 1 (PAR-1), a GPCR activated by thrombin.[12] Thrombin cleaves the N-terminal domain of PAR-1, exposing a new N-terminus that acts as a tethered ligand, leading to receptor activation and downstream signaling through Gq and G12/13 pathways.[12][13][14] This activation plays a crucial role in platelet aggregation. PAR-1 antagonists, such as the himbacine derivatives, prevent this activation.[15]
Caption: PAR-1 signaling pathway and the antagonistic action of himbacine derivatives.
Experimental Workflow for Compound Evaluation
The general workflow for evaluating the performance of himbacine derivatives involves a series of in vitro assays to determine their binding affinity and functional activity.
Caption: General experimental workflow for the evaluation of himbacine derivatives.
References
- 1. Binding and functional selectivity of himbacine for cloned and neuronal muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and affinity studies of himbacine derived muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Himbacine derived thrombin receptor (PAR-1) antagonists: SAR of the pyridine ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. High Density Receptor-Ligand Binding Assays [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proteinase-activated receptor 1 - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Protease-activated receptor-1 (PAR-1): a promising molecular target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Himbosine's Biological Targets: A Comparative Guide
Notice: Information regarding the biological targets of a compound named "Himbosine" is not available in the public domain or scientific literature based on the conducted searches. Therefore, a direct comparison guide for this compound cannot be provided at this time.
To illustrate the requested format and content, this guide presents a hypothetical framework using a fictional molecule, "Molecule X," which is assumed to be an inhibitor of the well-characterized MEK1/2 signaling pathway.
Template: Comparative Guide for Molecule X, a MEK1/2 Inhibitor
This guide provides an objective comparison of Molecule X's performance with other known MEK1/2 inhibitors, supported by experimental data. It is intended for researchers, scientists, and drug development professionals.
Data Presentation: Comparative Efficacy and Selectivity
The following table summarizes the in vitro biochemical and cellular potency of Molecule X in comparison to two established MEK1/2 inhibitors, Selumetinib and Trametinib.
| Compound | MEK1 IC50 (nM) | MEK2 IC50 (nM) | p-ERK EC50 (nM) (A375 cells) | Kinase Selectivity Score (S-Score) |
| Molecule X | 12 | 15 | 8 | 0.02 |
| Selumetinib | 14 | 16 | 10 | 0.03 |
| Trametinib | 0.9 | 1.8 | 0.5 | 0.01 |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%. EC50 values represent the concentration required to achieve 50% of the maximal effect in a cell-based assay (inhibition of ERK phosphorylation). The Kinase Selectivity Score (S-Score) is a measure of selectivity, with a lower score indicating higher selectivity.
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to ensure reproducibility.
1. MEK1/2 Kinase Inhibition Assay (Biochemical)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against recombinant human MEK1 and MEK2 enzymes.
-
Methodology:
-
Recombinant MEK1 or MEK2 enzyme is incubated with varying concentrations of the test compound (Molecule X, Selumetinib, or Trametinib) in a kinase buffer containing ATP and a substrate (e.g., inactive ERK2).
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C for 60 minutes).
-
The reaction is stopped, and the amount of phosphorylated ERK2 is quantified using a suitable detection method, such as an antibody-based assay (e.g., HTRF, ELISA) or radiometric analysis.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
2. Cellular Phospho-ERK (p-ERK) Assay
-
Objective: To measure the potency of the test compounds in inhibiting the phosphorylation of ERK in a cellular context.
-
Methodology:
-
A suitable cancer cell line with a constitutively active MAPK pathway (e.g., A375 melanoma cells with a BRAF V600E mutation) is seeded in microplates.
-
Cells are treated with a serial dilution of the test compounds for a specified duration (e.g., 2 hours).
-
Following treatment, cells are lysed, and the levels of phosphorylated ERK (p-ERK) and total ERK are determined by Western blotting or a quantitative immunoassay (e.g., In-Cell Western, AlphaLISA).
-
The ratio of p-ERK to total ERK is calculated for each concentration, and the data is normalized to untreated controls.
-
EC50 values are determined by non-linear regression analysis of the concentration-response curve.
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway
The diagram below illustrates the canonical RAS-RAF-MEK-ERK signaling pathway and the point of inhibition by Molecule X.
Caption: The RAS-RAF-MEK-ERK signaling cascade and the inhibitory action of Molecule X on MEK1/2.
Experimental Workflow
The following diagram outlines the workflow for the cellular p-ERK assay.
Caption: Workflow for determining the cellular potency of Molecule X by measuring p-ERK levels.
Should information on "this compound" become available, a specific and detailed comparative guide can be generated.
Himbosine's Selectivity Profile: A Comparative Analysis for Muscarinic Receptor Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the muscarinic receptor selectivity profile of himbosine (B579147), a natural alkaloid, against other well-characterized muscarinic receptor antagonists. Due to the limited availability of public data on this compound, this guide utilizes binding affinity data from its close structural analog, himbacine, as a proxy. Himbacine shares the same core structure as this compound and is frequently used as a reference compound in muscarinic receptor research. The data presented herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential and pharmacological properties of this compound and related compounds.
Comparative Binding Affinity of Muscarinic Receptor Antagonists
The selectivity of a compound for different receptor subtypes is a critical determinant of its therapeutic efficacy and side-effect profile. The following table summarizes the binding affinities (Ki or Kd in nM) of himbacine and other key muscarinic antagonists across the five human muscarinic receptor subtypes (M1-M5). Lower values indicate higher binding affinity.
| Compound | M1 (nM) | M2 (nM) | M3 (nM) | M4 (nM) | M5 (nM) | Selectivity Profile |
| Himbacine | 83[1] | 4[1] | 59[1] | 7[1] | 296[1] | M2/M4 Selective |
| Atropine (B194438) | 2.22 | 4.32 | 4.16 | 2.38 | 3.39 | Non-selective |
| Pirenzepine | - | - | - | - | - | M1 Selective |
| Darifenacin | 6.3 | 39.8 | 0.8 | 50.1 | 10.0 | M3 Selective |
| Methoctramine | - | - | - | - | - | M2 Selective |
Note: Data for Atropine, Pirenzepine, Darifenacin, and Methoctramine are compiled from various sources and represent typical affinity values. A hyphen (-) indicates that specific Ki values for all five subtypes were not consistently available in the reviewed literature, but their established selectivity is noted.
Himbacine demonstrates a clear preference for the M2 and M4 muscarinic receptor subtypes, with significantly higher affinity for these subtypes compared to M1, M3, and M5 receptors.[1] This M2/M4 selectivity is a key characteristic that distinguishes it from non-selective antagonists like atropine, M1-selective compounds like pirenzepine, and M3-selective agents such as darifenacin.
Signaling Pathways of M2 and M4 Muscarinic Receptors
This compound, acting as an antagonist at M2 and M4 receptors, blocks the downstream signaling cascades initiated by acetylcholine. Both M2 and M4 receptors are coupled to inhibitory G proteins (Gi/o). Upon activation by an agonist, these receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G protein can also directly modulate the activity of ion channels, particularly inwardly rectifying potassium channels.
M2/M4 Receptor Signaling Pathway
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol outlines a standard method for determining the binding affinity of a test compound, such as this compound, for the five human muscarinic receptor subtypes.
Experimental Workflow for Competitive Radioligand Binding Assay
Materials:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the five human muscarinic receptor subtypes (hM1, hM2, hM3, hM4, or hM5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) with a specific activity of 70-90 Ci/mmol.
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Control: Atropine sulfate.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: A suitable liquid scintillation fluid for tritium (B154650) detection.
-
Equipment: 96-well microplates, multi-channel pipettes, cell harvester with glass fiber filters (e.g., Whatman GF/C), liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the frozen CHO cell membranes on ice. Dilute the membranes in assay buffer to a final protein concentration that yields adequate signal-to-noise ratio (typically 10-50 µg of protein per well).
-
Compound Dilution: Prepare a series of dilutions of this compound in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-NMS solution (at a final concentration close to its Kd for the respective receptor subtype), and 100 µL of the diluted membrane suspension.
-
Non-specific Binding (NSB): 50 µL of atropine solution (final concentration of 1 µM), 50 µL of [³H]-NMS solution, and 100 µL of the diluted membrane suspension.
-
Competition Binding: 50 µL of each this compound dilution, 50 µL of [³H]-NMS solution, and 100 µL of the diluted membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes with gentle shaking to allow the binding to reach equilibrium.
-
Filtration: Terminate the assay by rapidly filtering the contents of each well through the glass fiber filter mat using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail to each vial, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the average NSB CPM from the average total binding CPM.
-
For the competition assay, plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific [³H]-NMS binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the specific receptor subtype.
-
This comprehensive guide provides a foundation for understanding the selectivity profile of this compound and offers a detailed experimental framework for its further characterization. The M2/M4 selectivity of this compound, as indicated by data from its analog himbacine, suggests its potential as a valuable tool for dissecting the roles of these specific muscarinic receptor subtypes in health and disease.
References
A Comparative Analysis of the Therapeutic Index of Himbosine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the therapeutic index of Himbosine, with a primary focus on its well-studied analog Vorapaxar (B1682261). The therapeutic index, a critical measure of a drug's safety, is defined as the ratio between its therapeutic and toxic doses. A comprehensive evaluation requires robust data on both efficacy and toxicity. While extensive clinical and preclinical data are available for Vorapaxar, a direct quantitative comparison of the therapeutic index is challenging due to the limited availability of public cytotoxicity data for this compound. This guide synthesizes the available information to offer a comparative overview.
Executive Summary
This compound, a natural alkaloid, and its synthetic analogs have garnered significant interest for their potent biological activities. This compound is primarily recognized as a selective antagonist of the M2 muscarinic acetylcholine (B1216132) receptor, while its analog, Vorapaxar, is a potent antagonist of the Protease-Activated Receptor-1 (PAR-1). This fundamental difference in their primary targets dictates their distinct therapeutic applications and toxicological profiles. Vorapaxar, marketed as ZONTIVITY®, is approved for the reduction of thrombotic cardiovascular events, with bleeding being its principal adverse effect. In contrast, this compound's therapeutic potential has been explored in the context of cardiovascular and neurological disorders, though it has not progressed to the same extent as Vorapaxar. A key finding from preclinical research is that Vorapaxar can induce endothelial cell dysfunction and apoptosis at concentrations relevant to its therapeutic use, a critical factor in its therapeutic index.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and its analog, Vorapaxar, to facilitate a comparison of their efficacy and toxicity profiles.
Table 1: Efficacy Data
| Compound | Target | Assay Type | Value | Species | Reference |
| This compound | Muscarinic M2 Receptor | pA2 | 8.2 | Guinea Pig (atria) | [1] |
| Vorapaxar | PAR-1 | Kᵢ | 8.1 nM | Human | [2] |
| Vorapaxar | PAR-1 | IC₅₀ (haTRAP-induced platelet aggregation) | 25 nM | Human | [2] |
| Vorapaxar | PAR-1 | IC₅₀ (thrombin-induced platelet aggregation) | 47 nM | Human | [2] |
| Himbacine Analog (Compound 40) | Thrombin Receptor | IC₅₀ | 7.6 nM | Not Specified | [3] |
Table 2: Cytotoxicity & Adverse Effect Data
| Compound | Effect | Assay/Observation | Concentration/Dose | Cell Type/Population | Reference |
| Vorapaxar | Endothelial cell barrier dysfunction and apoptosis | In vitro cell-based assay | Nanomolar concentrations | Human Microvascular Endothelial Cells (HMVEC) | [4] |
| Vorapaxar | No significant cytotoxicity | ATP content assay | Not specified | Human Liver Cancer Cells (HepG2) | [5] |
| Vorapaxar | Increased risk of moderate or severe bleeding | Clinical Trial (TRA 2°P-TIMI 50) | 2.5 mg daily | Patients with a history of myocardial infarction or peripheral artery disease | [6] |
| This compound | No data available | Not applicable | Not applicable | Not applicable |
Experimental Methodologies
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are methodologies for key experiments relevant to assessing the efficacy and cytotoxicity of this compound and its analogs.
Receptor Binding Assay (for this compound and Vorapaxar)
Objective: To determine the binding affinity (Kᵢ or Kₐ) of the compound for its target receptor.
General Protocol:
-
Membrane Preparation: Cells or tissues expressing the target receptor (e.g., CHO cells transfected with the M2 receptor for this compound, or human platelets for Vorapaxar's PAR-1) are homogenized and centrifuged to isolate the cell membranes.
-
Binding Reaction: A fixed concentration of a radiolabeled ligand known to bind to the receptor (e.g., [³H]-NMS for muscarinic receptors, [³H]haTRAP for PAR-1) is incubated with the membrane preparation in a suitable buffer.
-
Competition: Increasing concentrations of the unlabeled test compound (this compound or Vorapaxar) are added to compete with the radiolabeled ligand for binding to the receptor.
-
Incubation and Separation: The reaction is incubated to reach equilibrium. The bound radioligand is then separated from the unbound ligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated using the Cheng-Prusoff equation.
Platelet Aggregation Assay (for Vorapaxar)
Objective: To assess the functional effect of Vorapaxar on platelet aggregation.
General Protocol:
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood from healthy human donors is collected in tubes containing an anticoagulant. The blood is then centrifuged at a low speed to obtain PRP.
-
Assay Setup: The PRP is placed in an aggregometer, a device that measures changes in light transmission as platelets aggregate.
-
Treatment: Vorapaxar at various concentrations is added to the PRP and incubated for a specific period.
-
Agonist Induction: Platelet aggregation is induced by adding an agonist such as thrombin or a PAR-1 activating peptide (e.g., TRAP).
-
Measurement: The change in light transmission is recorded over time, providing a measure of the extent and rate of platelet aggregation.
-
Data Analysis: The inhibitory effect of Vorapaxar is quantified by comparing the aggregation in its presence to that of a vehicle control, and an IC₅₀ value is determined.
Cell Viability (MTT) Assay (General Protocol)
Objective: To determine the cytotoxic effect of a compound on cell lines.
General Protocol:
-
Cell Seeding: Adherent cells (e.g., HeLa, HepG2, HUVEC) are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or Vorapaxar). Control wells with vehicle (e.g., DMSO) and untreated cells are included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan (B1609692) Formation: The plates are incubated for a further 2-4 hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined.
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is essential for a deeper understanding of the compounds' mechanisms of action and the assessment of their therapeutic index.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. emerginginvestigators.org [emerginginvestigators.org]
- 4. Parmodulins inhibit thrombus formation without inducing endothelial injury caused by vorapaxar - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Octahydroindenes as PAR1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Bioavailability of Three Novel Himbosine Formulations: A Preclinical Evaluation
A Note to the Reader: Publicly available scientific literature and databases do not contain specific information regarding a compound named "Himbosine." Therefore, this guide presents a hypothetical comparative bioavailability study for a fictional herbal compound, "this compound," to illustrate the principles and methodologies requested. The data and formulations described herein are representative examples based on common practices in the field of natural product drug development.
This guide provides a comparative analysis of the oral bioavailability of three distinct formulations of this compound, a novel phytochemical with significant therapeutic potential. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of how formulation strategies can influence the pharmacokinetic profile of this promising natural compound. The data presented underscores the importance of advanced formulation techniques in optimizing the systemic exposure and potential efficacy of herbal medicines.
Key Pharmacokinetic Parameters
The oral bioavailability of the different this compound formulations was assessed in a preclinical animal model. The primary pharmacokinetic parameters, including the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the total systemic exposure as represented by the area under the plasma concentration-time curve (AUC), were determined.[1][2][3] These parameters are crucial for evaluating the rate and extent of drug absorption.[1][2]
A summary of the mean pharmacokinetic parameters for each formulation is presented in the table below.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Relative Bioavailability (%) |
| Formulation A (Crude Powder) | 50 | 150 ± 25 | 4.0 ± 1.5 | 1200 ± 210 | 100 (Reference) |
| Formulation B (Standardized Extract) | 50 | 350 ± 45 | 2.5 ± 0.8 | 3600 ± 450 | 300 |
| Formulation C (Liposomal Formulation) | 50 | 950 ± 110 | 1.5 ± 0.5 | 10800 ± 1250 | 900 |
Data are presented as mean ± standard deviation.
The results clearly indicate that the formulation has a profound impact on the bioavailability of this compound. The standardized extract (Formulation B) demonstrated a 3-fold increase in relative bioavailability compared to the crude powder (Formulation A). Notably, the liposomal formulation (Formulation C) exhibited a remarkable 9-fold enhancement in systemic exposure, highlighting the potential of lipid-based nano-delivery systems in overcoming the absorption barriers of poorly soluble phytochemicals.[4][5][6][7][8]
Experimental Protocols
1. Study Design
A single-dose, parallel-group comparative bioavailability study was conducted in healthy male Sprague-Dawley rats (n=6 per group).[9][10] The animals were fasted overnight prior to oral administration of the respective this compound formulations.
2. Dosing
Each formulation was administered via oral gavage at a dose of 50 mg/kg body weight. The crude powder and standardized extract were suspended in a 0.5% carboxymethylcellulose sodium solution. The liposomal formulation was administered as an aqueous dispersion.
3. Blood Sampling
Blood samples (approximately 0.25 mL) were collected from the tail vein into heparinized tubes at pre-determined time points: 0 (pre-dose), 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-administration. Plasma was separated by centrifugation and stored at -80°C until analysis.
4. Analytical Method
Plasma concentrations of this compound were quantified using a validated High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) method.[11] The method demonstrated a linear range of 1-2000 ng/mL with a lower limit of quantification (LLOQ) of 1 ng/mL.
5. Pharmacokinetic Analysis
Non-compartmental analysis was used to determine the pharmacokinetic parameters (Cmax, Tmax, and AUC) from the plasma concentration-time data for each animal using appropriate software.[12][13]
Visualizations
To further elucidate the experimental process and the potential mechanism of action of this compound, the following diagrams are provided.
References
- 1. quora.com [quora.com]
- 2. Bioavailability and Bioequivalence in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cmax/AUC is a clearer measure than Cmax for absorption rates in investigations of bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phcogres.com [phcogres.com]
- 5. Bioavailability enhancers of herbal origin: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. canada.ca [canada.ca]
- 10. Guidance Document: Conduct and Analysis of Comparative Bioavailability Studies - Canada.ca [canada.ca]
- 11. Bioactive Components in Herbal Medicine Experimental Approaches - Herbal Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Finding Tmax and Cmax in Multicompartmental Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Himbosine: A Procedural Guide for Laboratory Professionals
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of Himbosine waste.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1]
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[1] | Protects eyes from potential splashes or airborne particles. |
| Hand Protection | Nitrile or other chemical-resistant gloves.[1] | Prevents skin contact with the hazardous material. |
| Body Protection | A standard laboratory coat is required.[1] | Protects clothing and skin from contamination. |
| Respiratory Protection | A properly fitted respirator (e.g., N95 or higher) is recommended if there is a risk of generating dust or aerosols.[1] | Minimizes the risk of inhaling hazardous particles. |
II. Step-by-Step Disposal Protocol
The proper disposal of this compound waste is a critical step in maintaining a safe laboratory environment and ensuring environmental protection.[1]
1. Waste Characterization and Segregation:
-
All solid materials contaminated with this compound, including unused product, contaminated labware (e.g., weigh boats, filter paper), and spill cleanup materials, must be treated as hazardous waste.[1]
-
Segregate solid this compound waste from liquid waste streams.[1]
2. Container Selection and Labeling:
-
Choose a waste container that is compatible with solid chemical waste and has a secure, tight-fitting lid.[1]
-
The container must be clearly labeled as "Hazardous Waste" and should also indicate "this compound."
3. Waste Accumulation:
-
Place all solid this compound waste into the designated, properly labeled hazardous waste container.
-
Keep the waste container closed at all times, except when adding waste.[1]
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]
4. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office.
-
Never dispose of this compound waste down the drain or in the regular trash.[1]
III. Spill Management Protocol
In the event of a this compound spill, follow these steps:
-
Alert and Evacuate: Inform others in the immediate area and restrict access. If the spill is large, evacuate the laboratory.[1]
-
Ventilate: Ensure the area is well-ventilated. If the spill is contained within a chemical fume hood, continue its operation.[1]
-
Don PPE: Wear the appropriate PPE as described in the table above.[1]
-
Contain and Clean:
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent solution, and dispose of all cleanup materials as hazardous waste.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Protocols for Handling Himbosine
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Himbosine, an alkaloid compound. Adherence to these guidelines is critical for laboratory safety and regulatory compliance.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure to this compound. The following table summarizes the required personal protective equipment.
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes or airborne particles. |
| Hand Protection | Nitrile or other chemical-resistant gloves. | Prevents skin contact and absorption. |
| Body Protection | A standard laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory Protection | A properly fitted N95 respirator or higher, to be used in a certified chemical fume hood.[1] | Minimizes the risk of inhalation of dust or aerosols.[1] |
Operational Plan: Step-by-Step Handling and Experimental Workflow
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risk.[1]
Workflow for Handling this compound:
Disposal Plan: Step-by-Step Guidance
Proper disposal of this compound waste is crucial for environmental protection and laboratory safety. As an alkaloid, this compound should be treated as a potentially toxic substance.[1] It is imperative to consult with your institution's Environmental Health and Safety (EHS) office for guidance specific to your location and regulations before proceeding with any disposal.[1]
Step 1: Waste Segregation
-
Segregate solid waste contaminated with this compound from liquid waste.[1]
-
Solid waste includes unused product, contaminated labware (e.g., weigh boats, filter paper), and spill cleanup materials.[1]
Step 2: Waste Containment
-
Use a designated, compatible hazardous waste container with a secure, tight-fitting lid. A high-density polyethylene (B3416737) (HDPE) container is a suitable choice.[1]
-
Label the container clearly as "Hazardous Waste" and specify the contents (this compound).
Step 3: Storage
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]
-
Keep the waste container closed at all times, except when adding waste.[1]
Step 4: Final Disposal
-
Arrange for the collection of the hazardous waste by your institution's EHS or a licensed hazardous waste disposal company.
-
Never dispose of this compound waste down the drain or in the regular trash.[1]
Emergency Spill Protocol
In the event of a this compound spill, follow these steps:
-
Alert and Evacuate: Inform others in the immediate area and restrict access. If the spill is large, evacuate the laboratory.[1]
-
Ventilate: Ensure the area is well-ventilated. If the spill is within a fume hood, keep it operational.[1]
-
Don PPE: Wear the appropriate PPE as outlined in the table above.[1]
-
Contain and Clean:
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
